Product packaging for 1-Methylimidazo[1,5-a]pyridine(Cat. No.:CAS No. 6558-62-9)

1-Methylimidazo[1,5-a]pyridine

Cat. No.: B1607899
CAS No.: 6558-62-9
M. Wt: 132.16 g/mol
InChI Key: FSEDFOMIQFYQCU-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine is a nitrogen-containing bicyclic heterocycle that serves as a versatile and privileged scaffold in modern scientific research. This compound is part of a significant class of aromatic heterocycles recognized for its unique photophysical properties and biological activity. Researchers value imidazo[1,5-a]pyridine derivatives for their remarkable tunability, which allows for the fine-tuning of electronic characteristics by introducing various substituents on the core structure . A primary application of this chemical family is in the development of highly fluorescent dyes. These dyes are characterized by high quantum yields, very large Stokes shifts, and good photostability, making them suitable for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and sensors . The core structure is also a key precursor in the synthesis of N-heterocyclic carbenes (NHCs) and polarized N-heterocyclic olefins (NHOs), which are powerful ligands in coordination chemistry and catalysis . In the pharmaceutical and agrochemical fields, the imidazo[1,5-a]pyridine nucleus is a significant structural component found in a large number of active compounds, with research exploring its potential as an antibacterial and antitumoral agent . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1607899 1-Methylimidazo[1,5-a]pyridine CAS No. 6558-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFOMIQFYQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378022
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-62-9
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solubility of 1-Methylimidazo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Methylimidazo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a predictive analysis based on molecular structure and solvent properties, alongside detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic media to facilitate reaction design, purification, formulation, and screening efforts.

Part 1: Theoretical & Predictive Framework for Solubility

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and then correlate its inherent properties with those of common organic solvents.

Physicochemical Properties of this compound

This compound is a bicyclic heteroaromatic compound. Its structure features:

  • An imidazo[1,5-a]pyridine core, which is an electron-rich system.

  • A bridgehead nitrogen atom and a second nitrogen within the five-membered ring.

  • A methyl group on one of the nitrogen atoms.

From this structure, we can infer several key properties:

  • Polarity: The presence of two electronegative nitrogen atoms introduces a significant dipole moment, making the molecule polar. The delocalized π-electron system also contributes to its overall electronic profile. The topological polar surface area (TPSA) for the parent imidazo[1,5-a]pyridine is 17.3 Ų, indicating moderate polarity.[3] The addition of a methyl group is unlikely to alter this characteristic drastically.

  • Hydrogen Bonding Capability: The nitrogen atoms in the rings possess lone pairs of electrons and can act as hydrogen bond acceptors.[4] However, as there are no hydrogen atoms attached to these nitrogens, the molecule cannot act as a hydrogen bond donor. This places it in the category of a polar aprotic molecule.

  • Size and Shape: It is a relatively small and rigid planar molecule. Its molecular weight is 132.16 g/mol .[5]

The Role of Solvent Properties

The choice of solvent is critical. Solvents are typically classified based on their polarity, which is often quantified by their dielectric constant (ε), and their ability to participate in hydrogen bonding.[6]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, preventing them from being hydrogen bond donors.[7]

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.[2]

The following table summarizes key properties of common organic solvents relevant to solubility prediction.

Table 1: Properties of Common Organic Solvents

Solvent Classification Polarity Index (P')[8] Dielectric Constant (ε) at 20°C[9] H-Bonding Capability
n-Hexane Non-Polar 0.1 1.88 (25°C) None
Toluene Non-Polar 2.4 2.38 Acceptor (π-system)
Diethyl Ether Non-Polar 2.8 4.34 Acceptor
Dichloromethane (DCM) Polar Aprotic 3.1 9.08 Weak Acceptor
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.58 Acceptor
Ethyl Acetate (EtOAc) Polar Aprotic 4.4 6.02 Acceptor
Acetone Polar Aprotic 5.1 20.7 (25°C) Acceptor
Acetonitrile (MeCN) Polar Aprotic 5.8 37.5 Acceptor
Dimethylformamide (DMF) Polar Aprotic 6.4 36.71 (25°C) Strong Acceptor
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 46.68 Strong Acceptor
Isopropanol Polar Protic 3.9 19.92 (25°C) Donor & Acceptor
Ethanol Polar Protic 4.3 24.55 (25°C) Donor & Acceptor
Methanol Polar Protic 5.1 32.70 (25°C) Donor & Acceptor

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |

Predictive Solubility Profile of this compound

Based on a "like dissolves like" analysis, we can construct a predictive solubility profile. As a polar molecule capable of accepting hydrogen bonds, this compound is expected to show the highest solubility in polar solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Non-Polar Hexane, Toluene Low to Insoluble Significant mismatch in polarity. Weak van der Waals forces are insufficient to overcome the solute-solute and solvent-solvent interactions.
Moderately Polar Aprotic Diethyl Ether, Ethyl Acetate Slightly to Moderately Soluble The solvent can act as a hydrogen bond acceptor, but its overall polarity is moderate. Solubility will depend on the balance of dipole-dipole interactions.
Highly Polar Aprotic DCM, THF, Acetone, Acetonitrile, DMF, DMSO Soluble to Very Soluble Strong dipole-dipole interactions between the solvent and the polar heterocyclic ring are expected. The strong H-bond accepting nature of solvents like DMSO and DMF will favorably interact with any potential weak C-H···N interactions.

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Very Soluble | The solvent's hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the solute.[4] Strong solvent-solute interactions are likely, though the high self-association of the alcohol may slightly temper solubility compared to polar aprotic solvents. |

Part 2: Experimental Determination of Solubility

While theoretical prediction provides a valuable starting point, empirical testing is essential for obtaining accurate solubility data. We present two standard methodologies, ranging from a rapid qualitative assessment to a rigorous quantitative measurement.

Method 1: Rapid Qualitative Solubility Assessment

This method is ideal for quick screening in a research setting to determine an appropriate solvent for a reaction or initial purification trials.[10][11]

  • Preparation: Place approximately 10-20 mg of this compound into a clean, dry small vial or test tube.

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., in 0.1 mL increments).

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture against a contrasting background. Check for the complete disappearance of solid material.

  • Iteration: Continue adding solvent up to a total volume of 1-2 mL.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid occurs.

G cluster_prep Preparation cluster_test Testing Cycle cluster_result Classification A Weigh 10-20 mg of Compound B Add 0.1 mL of Solvent A->B C Vortex/Shake (30-60s) B->C D Visually Inspect C->D D->B Solid Remains E Soluble D->E Solid Dissolved F Partially Soluble D->F Some Dissolution G Insoluble D->G No Dissolution

Caption: Workflow for rapid qualitative solubility assessment.

Method 2: Quantitative Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing a precise concentration of a saturated solution at a given temperature.[1]

  • Sample Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent.

  • Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let undissolved solids settle. Alternatively, centrifuge the sample at the same constant temperature to pellet the excess solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC-UV): The most common method. Requires developing a method with a suitable column and mobile phase and creating a calibration curve with standards of known concentration.

    • Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate method that involves adding a known amount of an internal standard to the sample.[1]

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the residual solid. This method is less common and prone to error if the compound is volatile.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is typically expressed in mg/mL, g/L, or mol/L.

G A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (e.g., 24h at 25°C) A->B C 3. Separate Phases (Centrifuge/Settle) B->C D 4. Filtered Aliquot of Supernatant C->D E 5. Dilute Sample (Known Factor) D->E F 6. Analyze Concentration (e.g., HPLC-UV) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Step-by-step workflow for the shake-flask solubility method.

Part 3: Safety, Handling, and Purity Considerations

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[14] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][14]

Note on Synthesis and Purity

The imidazo[1,5-a]pyridine scaffold can be synthesized through various methods, including cyclocondensation reactions or copper-catalyzed transannulation reactions.[16][17] For any solubility study, the purity of the starting material is paramount. Impurities can significantly alter the measured solubility, leading to erroneous and non-reproducible results. It is strongly recommended to confirm the purity of this compound (e.g., >98%) by methods such as NMR, LC-MS, or melting point analysis prior to conducting solubility experiments.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with established experimental protocols, researchers can effectively predict its behavior and obtain reliable, quantitative data. The predictive profile suggests high solubility in polar aprotic and protic solvents and low solubility in non-polar media. The detailed methodologies for qualitative and quantitative determination empower scientists to validate these predictions and generate the precise data needed for applications ranging from synthetic chemistry to pharmaceutical formulation.

References

theoretical and computational studies of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Exploration of 1-Methylimidazo[1,5-a]pyridine

Foreword: Bridging Theory and Application

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Recognized as a "privileged pharmacophoric scaffold," it is integral to numerous biologically active compounds, including potent antitumor and immunosuppressant agents.[1] Its derivatives are explored for a vast range of therapeutic applications, from antibacterial and antiviral to anti-inflammatory activities.[2][3] Beyond medicine, the unique photophysical properties of this heterocyclic system have led to its investigation for use as fluorescent probes and in the development of novel N-heterocyclic olefins.[4]

This guide focuses on a specific, yet representative, member of this class: This compound . We will move beyond simple synthesis and characterization to delve into the theoretical and computational methodologies that unlock a deeper understanding of its molecular architecture, electronic behavior, and predictive reactivity. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal links between computational choices and experimental outcomes, providing a robust framework for researchers, scientists, and drug development professionals. Herein, we will explore how modern computational chemistry serves as an indispensable tool for predicting molecular properties, interpreting spectroscopic data, and guiding the rational design of novel functional molecules.

Part 1: The Computational Toolkit: Methods for Molecular Interrogation

The predictive power of computational chemistry hinges on selecting the appropriate theoretical model. For a molecule like this compound, a balance of accuracy and computational efficiency is paramount.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying the electronic structure of molecules in this class.[5][6][7] Its strength lies in its ability to provide highly accurate results for ground-state properties at a manageable computational cost.

  • Why DFT? Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach is particularly effective for:

    • Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles). An accurate optimized geometry is the foundation for all subsequent property calculations.[6]

    • Electronic Property Analysis: Calculating fundamental descriptors like frontier molecular orbital (HOMO/LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.[5][8]

    • Vibrational Frequencies: Predicting the infrared (IR) spectrum, which aids in the identification of functional groups and confirmation of structural integrity.

Time-Dependent DFT (TD-DFT): Illuminating Excited States

To understand the interaction of this compound with light—a key aspect of its application in fluorescent probes—we must venture beyond the ground state. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for this purpose.[8][9]

  • Why TD-DFT? It extends the principles of DFT to calculate the properties of electronic excited states. This allows for the direct simulation of UV-Vis absorption spectra by predicting the energies and intensities of electronic transitions.[7][8] This is invaluable for validating computational models against experimental spectroscopic data and for designing molecules with specific photophysical characteristics.

Molecular Docking: Predicting Biological Interactions

When exploring the therapeutic potential of this compound derivatives, computational screening methods like molecular docking are essential.[5][6]

  • Why Molecular Docking? This technique predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as a protein or enzyme receptor. By estimating the binding affinity, docking studies can rapidly screen large libraries of compounds, prioritizing those with the highest potential for biological activity and guiding further synthetic efforts.[6]

Experimental Workflow: A General Computational Protocol

G cluster_0 Computational Setup cluster_1 Ground State Calculations (DFT) cluster_2 Excited State & Biological Analysis cluster_3 Analysis & Validation mol_structure 1. Propose Molecular Structure (this compound) method_selection 2. Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->method_selection geom_opt 3. Geometry Optimization method_selection->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc tddft 6a. Excited State Calc. (TD-DFT for UV-Vis) geom_opt->tddft docking 6b. Molecular Docking (Predict Binding Affinity) geom_opt->docking electronic_props 5. Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props comparison 7. Compare with Experimental Data (Spectra, Activity) tddft->comparison docking->comparison G cluster_0 In Silico Screening cluster_1 Synthesis & Validation cluster_2 Lead Optimization library Virtual Compound Library docking Molecular Docking (High-Throughput) library->docking hits Prioritized Hits docking->hits synthesis Chemical Synthesis hits->synthesis assay In Vitro Biological Assay synthesis->assay lead_opt Structure-Activity Relationship (SAR) assay->lead_opt admet ADMET Prediction (Computational) lead_opt->admet admet->library Iterative Design

References

A Technical Guide to the Electronic Properties of the 1-Methylimidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous molecules across medicinal chemistry and materials science.[1][2] Its unique fusion of imidazole and pyridine rings imparts a distinct set of electronic characteristics that govern its biological activity and photophysical behavior. This guide provides an in-depth analysis of the electronic properties of the 1-Methylimidazo[1,5-a]pyridine variant. We will dissect the scaffold's frontier molecular orbitals, redox behavior, and spectroscopic signatures through a synthesis of computational theory and proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate this scaffold for advanced applications.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine system is a nitrogen-rich bicyclic heterocycle that has garnered significant attention for its versatility.[1] In medicinal chemistry, it is a key structural component in molecules designed as anticancer, antiviral, and antibacterial agents.[3][4][5] In materials science, its derivatives are explored for their luminescent properties, finding use in optoelectronic devices, sensors, and imaging probes.[6][7][8]

The placement of a methyl group at the 1-position (1-Me-ImPy) serves as a critical modulator of the scaffold's properties. This substitution introduces a mild electron-donating group directly onto the imidazole portion of the fused ring system. This has several key consequences:

  • Electronic Tuning: The methyl group subtly perturbs the electron density of the π-system, influencing the energy of the molecular orbitals.

  • Steric Influence: It provides a steric handle that can affect intermolecular interactions, such as binding to a protein active site or crystal packing.

  • Metabolic Blocking: In a pharmacological context, the methyl group can block a potential site of metabolism, enhancing the molecule's pharmacokinetic profile.

Understanding the fundamental electronic landscape of this scaffold is paramount to rationally designing next-generation compounds.

Computational Analysis of Core Electronic Structure

To build a foundational understanding of the 1-Me-ImPy scaffold, we turn to computational chemistry. Density Functional Theory (DFT) is the workhorse for such investigations as it provides a robust balance between computational cost and accuracy for predicting the electronic structure of organic molecules.[9] These calculations give us a predictive insight into the molecule's intrinsic reactivity and photophysical potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9] The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is a crucial predictor of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[9][10]

DFT calculations on imidazo[1,5-a]pyridine derivatives reveal that the HOMO and LUMO are predominantly localized over the fused π-system.[6] The 1-methyl group, being a weak σ-donating group, is expected to slightly raise the energy of the HOMO, thereby modestly decreasing the HOMO-LUMO gap compared to the unsubstituted parent scaffold.

Table 1: Calculated Frontier Orbital Energies for Substituted Imidazo[1,5-a]pyridine Derivatives

Compound/Substituent HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Data Source
(Imidazopyridinyl-phenol) Boron Spiro ~ -5.8 to -6.1 ~ -1.9 to -2.1 ~ 3.7 to 4.2 Calculated from Ref.[6]
(IPP_BF2) with -NO2 group -6.91 -3.53 3.38 Ref.[10]
(IPP_BF2) with -H group -6.44 -2.33 4.11 Ref.[10]

| (IPP_BF2) with -OMe group | -6.19 | -2.17 | 4.02 | Ref.[10] |

Note: Data is for complex derivatives. The trend demonstrates how substituents electronically tune the frontier orbitals. An electron-withdrawing group (-NO2) significantly lowers both HOMO and LUMO energies, while an electron-donating group (-OMe) raises them.

A key takeaway is the tunability of the scaffold. As demonstrated in studies on related systems, there is a linear correlation between the Hammett constants (σp) of substituents and the HOMO-LUMO energy gap.[10] This provides a powerful predictive tool for molecular design.

G cluster_0 Effect of Substituents on Frontier Orbitals cluster_1 Energy Levels EDG Electron Donating Group (-CH3, -OCH3) Raises HOMO Energy Core 1-Me-ImPy Scaffold (Reference Gap) EDG->Core Smaller Gap EDG_HOMO EDG_LUMO EWG Electron Withdrawing Group (-NO2, -CF3) Lowers LUMO Energy Core->EWG Smaller Gap Core_HOMO Core_LUMO EWG_HOMO EWG_LUMO LUMO_level LUMO HOMO_level HOMO

Caption: Relationship between substituents and frontier orbital energy gaps.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For the 1-Me-ImPy scaffold, DFT calculations would predict:

  • Electron-Rich Regions: The nitrogen atom in the pyridine ring (N4) and the imidazole nitrogen not bonded to the methyl group (N2) are expected to be the most electron-rich, nucleophilic sites. These are common sites for protonation or coordination to metal centers.

  • Electron-Poor Regions: The hydrogen atoms on the pyridine ring and the methyl group are electron-poor. The carbon atoms adjacent to the nitrogen atoms also carry a partial positive charge.

This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for drug-receptor binding and material self-assembly.

Experimental Characterization Protocols

While computation provides a theoretical model, experimental validation is essential. The following protocols outline robust methods for characterizing the electronic properties of the 1-Me-ImPy scaffold.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for probing a molecule's redox properties—its ability to be oxidized (lose electrons) or reduced (gain electrons). This data can be correlated with the HOMO (oxidation) and LUMO (reduction) energies.

This protocol incorporates a self-validating step: the use of an internal standard, ferrocene (Fc). The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined, solvent-independent potential. By measuring it in the same experiment as the analyte, any instrumental drift or variation in the reference electrode potential is nullified, ensuring the data is accurate and reproducible. The choice of tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte is critical; its large ions and electrochemical stability provide a wide potential window with minimal interference.

  • Preparation of Analyte Solution:

    • Accurately weigh ~1-2 mg of this compound.

    • Dissolve in 5.0 mL of anhydrous, HPLC-grade acetonitrile (or dichloromethane) to create a ~1 mM solution.

    • Add TBAPF₆ to a final concentration of 0.1 M. This is the supporting electrolyte.

    • Degas the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: Glassy carbon electrode (polished to a mirror finish with alumina slurry, then sonicated in ethanol and dried).

      • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode.

      • Counter (Auxiliary) Electrode: Platinum wire or gauze.

    • Maintain an inert argon/nitrogen atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the scan parameters: e.g., initial potential 0.0 V, switching potential +1.5 V (for oxidation), second switching potential -2.0 V (for reduction), final potential 0.0 V. Scan rate: 100 mV/s.

    • Run a background scan in the electrolyte solution without the analyte to establish the baseline.

    • Add the analyte solution and record the voltammogram.

  • Internal Calibration and Validation:

    • After recording the analyte's CV, add a small amount of ferrocene to the solution.

    • Record the voltammogram again.

    • Determine the half-wave potential (E₁/₂) of the Fc/Fc+ couple. All measured potentials for the analyte should be reported relative to this value. The formal potential is calculated as E°' = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

G start Start: Prepare 1 mM Analyte in 0.1 M TBAPF6/MeCN degas Degas Solution with Ar/N2 (15 min) start->degas setup Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) bg_scan Run Background Scan (Electrolyte Only) setup->bg_scan degas->setup analyte_scan Run Analyte Scan (Record Voltammogram) bg_scan->analyte_scan add_fc Add Internal Standard (Ferrocene) analyte_scan->add_fc fc_scan Run Final Scan (Record Fc/Fc+ Couple) add_fc->fc_scan analyze Analyze Data: Report Potentials vs. Fc/Fc+ fc_scan->analyze

Caption: Workflow for a self-validating cyclic voltammetry experiment.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic systems like 1-Me-ImPy, absorption bands correspond to π → π* and n → π* electronic transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are signatures of the electronic structure.

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of 1-Me-ImPy in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or toluene).

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution (e.g., 50 µM, 25 µM, 10 µM, 5 µM) using the same solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the reference/blank.

  • Measurement:

    • Record a baseline correction with the solvent-filled cuvette in both beams.

    • Measure the absorbance spectrum of each dilution from approximately 200 nm to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Verify the Beer-Lambert law by plotting absorbance at λ_max vs. concentration. The slope of this line, divided by the path length (1 cm), gives the molar absorptivity (ε).

    • To study solvatochromism, repeat the measurements in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, methanol).[7]

Table 2: Representative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives

Derivative Type Solvent λ_abs (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Reference
Boron Spiro Cmpd. 3a CH₂Cl₂ ~370 91-116 Good [6]
Bis-Imidazo[1,5-a]pyridine Toluene ~350-370 >100 - [7]

| 1-methylimidazo[1,5-a]quinolin-2-ium | MeOH | 300, 311, 325 | - | - |[11] |

The large Stokes shifts observed in many derivatives are a hallmark of this scaffold, making them attractive as fluorescent probes.[7][8]

Synthesis: Connecting Electronic Properties to Function

The true power of this analysis lies in connecting the scaffold's fundamental electronic properties to its performance in a specific application.

Implications for Drug Development

The electron distribution (revealed by MEP) and redox potential (from CV) are critical for molecular recognition and metabolism.

  • Receptor Binding: The electron-rich nitrogen atoms are primary points for hydrogen bonding with amino acid residues in a protein target. Tuning the basicity of these nitrogens via other substituents can optimize binding affinity.

  • Metabolic Stability: A molecule's oxidation potential is a proxy for its susceptibility to oxidative metabolism by cytochrome P450 enzymes. A higher oxidation potential suggests greater stability. By adding electron-withdrawing groups, chemists can make the scaffold more resistant to oxidation, potentially increasing its half-life in vivo.

Applications in Materials Science

For fluorescent probes and optoelectronics, the HOMO-LUMO gap is paramount.

  • Color Tuning: As shown in Table 1, the HOMO-LUMO gap can be precisely tuned by substituents. Electron-donating groups tend to cause a red-shift (lower energy emission), while electron-withdrawing groups can cause a blue-shift in emission.[10]

  • Quantum Yield: The efficiency of fluorescence is highly dependent on the scaffold's rigidity and the nature of its excited state. The inherent stiffness of the fused ring system contributes to the good fluorescence quantum yields often seen in its derivatives.[6][8]

G Mod Chemical Modification (e.g., add -NO2 or -OCH3) Elec Tune Electronic Properties (HOMO/LUMO Gap, Redox Potential) Mod->Elec Directly Impacts Drug Drug Discovery Outcome (↑ Binding Affinity, ↑ Metabolic Stability) Elec->Drug Enables Mat Materials Science Outcome (Tune Emission Color, ↑ Quantum Yield) Elec->Mat Enables

Caption: The design logic for functionalizing the Imidazo[1,5-a]pyridine scaffold.

Conclusion and Outlook

The this compound scaffold possesses a rich and highly tunable electronic structure. Its properties are dictated by the interplay of the fused aromatic system and the electronic nature of its substituents. Through a combined computational and experimental approach, researchers can gain a deep understanding of the structure-property relationships that govern its function. The ability to rationally modulate the HOMO-LUMO gap, redox potentials, and charge distribution makes this scaffold an exceptionally powerful platform for developing advanced therapeutics and high-performance organic materials. Future research will likely focus on incorporating this core into more complex, multifunctional systems for applications in theranostics, organic electronics, and targeted drug delivery.

References

Unlocking the Potential of 1-Methylimidazo[1,5-a]pyridine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

The imidazo[1,5-a]pyridine core is a heterocyclic scaffold of significant interest, demonstrating remarkable versatility across medicinal chemistry and materials science.[1][2][3] Its unique electronic structure, amenability to functionalization, and inherent photophysical properties make it a fertile ground for innovation.[4][5] This guide focuses specifically on the 1-Methylimidazo[1,5-a]pyridine derivative, a seemingly simple modification that presents a cascade of untapped research opportunities. The introduction of a methyl group at the 1-position sterically and electronically perturbs the system, offering a nuanced starting point for developing novel therapeutics, advanced materials, and chemical probes. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, avenues of investigation for this intriguing molecule.

I. Foundational Chemistry: Synthesis and Reactivity of the 1-Methyl Core

A robust and scalable synthesis is the bedrock of any chemical research program. While numerous methods exist for the broader imidazo[1,5-a]pyridine class, a direct and high-yielding synthesis of the 1-methyl variant is a critical first step.[2][6]

Proposed Synthetic Protocol: Modified Cyclocondensation

Drawing from established methodologies for substituted imidazo[1,5-a]pyridines, a plausible and efficient route to this compound involves the cyclocondensation of 2-(aminomethyl)pyridine with a suitable three-carbon electrophile.[7] A proposed protocol is detailed below:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq) and anhydrous toluene (100 mL).

  • Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.2 eq) to the stirred solution.

  • Acid Catalyst: Introduce p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Causality of Experimental Choices:

  • 1,1,3,3-Tetramethoxypropane: This acetal serves as a synthetic equivalent of malondialdehyde, a key building block for forming the imidazole ring. Its stability and ease of handling make it a superior choice over the free aldehyde.

  • p-Toluenesulfonic Acid: An acid catalyst is crucial for the in situ hydrolysis of the acetal and for promoting the cyclization and dehydration steps.

  • Toluene: The use of toluene allows for azeotropic removal of water, driving the reaction to completion.

Predicted Reactivity and Functionalization Hotspots

Computational studies on related imidazopyridine scaffolds suggest that the electron density is highest at the C1 and C3 positions, making them susceptible to electrophilic attack.[8][9][10] The presence of the methyl group at C1 in our target molecule is expected to direct further functionalization primarily to the C3 position.

DOT Diagram: Predicted Reactivity of this compound

G cluster_0 This compound Core cluster_1 Potential Functionalization Sites C1 C1-CH3 N2 N C1->N2 C3 C3 N2->C3 N4 N C3->N4 Electrophilic_Attack Electrophilic Attack (e.g., Halogenation, Nitration) C3->Electrophilic_Attack C5 C5 N4->C5 C8a N4->C8a C6 C6 C5->C6 Metalation Directed Metalation (e.g., Lithiation) C5->Metalation C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1

Caption: Predicted sites for electrophilic attack (C3) and directed metalation (C5).

II. Potential Research Area 1: Medicinal Chemistry and Drug Development

The imidazo[1,5-a]pyridine scaffold is a component of numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[11][12] The 1-methyl substitution offers a unique vector for exploring new chemical space and developing novel therapeutic agents.

A. Anticancer Applications: Targeting Tubulin Polymerization and Kinase Pathways

Derivatives of imidazo[1,5-a]pyridine have been shown to inhibit tubulin polymerization and modulate the PI3K/Akt signaling pathway, both critical targets in oncology.[11] The 1-methyl group can be leveraged to fine-tune the steric and electronic properties of potential inhibitors.

Proposed Research Workflow: Anticancer Drug Discovery

  • Library Synthesis: Synthesize a focused library of this compound derivatives with diverse substituents at the C3 and C7 positions. This can be achieved through electrophilic aromatic substitution at C3 and palladium-catalyzed cross-coupling reactions at a halogenated C7 position.

  • In Vitro Screening: Screen the library against a panel of cancer cell lines (e.g., NCI-60) to identify hit compounds with potent cytotoxic activity.

  • Mechanism of Action Studies: For promising hits, perform mechanistic assays to determine their mode of action. This should include tubulin polymerization assays, cell cycle analysis by flow cytometry, and western blotting to probe effects on the PI3K/Akt pathway.

  • Lead Optimization: Based on structure-activity relationships (SAR), perform iterative chemical synthesis to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

DOT Diagram: Anticancer Research Workflow

G Start This compound Library Synthesize C3/C7 Substituted Library Start->Library Screening In Vitro Cytotoxicity Screening (NCI-60) Library->Screening Hits Identify Hit Compounds Screening->Hits Hits->Screening Inactive MoA Mechanism of Action Studies (Tubulin, PI3K/Akt) Hits->MoA Potent Hits Lead Identify Lead Compound MoA->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for the discovery of anticancer agents based on the this compound scaffold.

B. Antimicrobial Applications: Novel Scaffolds for Combating Drug Resistance

The emergence of multi-drug resistant bacteria necessitates the development of novel antimicrobial agents. Imidazopyridine derivatives have shown promise in this area.[12] The 1-methyl scaffold can be explored for its potential to inhibit bacterial growth through novel mechanisms.

Proposed Research Direction: Development of Quorum Sensing Inhibitors

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is an attractive strategy for developing anti-virulence drugs that are less likely to induce resistance. The planar, aromatic structure of this compound makes it an interesting scaffold for designing molecules that can interfere with QS signaling.

Experimental Protocol: Screening for Quorum Sensing Inhibition

  • Reporter Strain Assay: Utilize bacterial reporter strains (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa PAO1-lasB-gfp) that produce a detectable signal (e.g., pigment, fluorescence) in response to QS activation.

  • Compound Treatment: Treat the reporter strains with varying concentrations of synthesized this compound derivatives.

  • Signal Quantification: Quantify the reduction in the reporter signal to determine the inhibitory activity of the compounds.

  • Biofilm Inhibition Assay: For active compounds, perform crystal violet staining assays to assess their ability to inhibit biofilm formation in pathogenic bacteria.

III. Potential Research Area 2: Materials Science and Optoelectronics

Imidazo[1,5-a]pyridine derivatives are known for their favorable photophysical properties, including high quantum yields and large Stokes shifts, making them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[4][5][13]

A. Development of Novel Fluorophores and Emissive Materials

The 1-methyl group can be used to modulate the electronic properties and solid-state packing of imidazo[1,5-a]pyridine-based fluorophores, thereby tuning their emission wavelengths and quantum efficiencies.

Proposed Research Workflow: Characterization of Photophysical Properties

  • Synthesis of π-Extended Derivatives: Synthesize derivatives of this compound with extended π-conjugation by introducing aromatic or heteroaromatic substituents at the C3 and C7 positions.

  • Spectroscopic Analysis: Characterize the absorption and emission properties of the synthesized compounds in various solvents using UV-Vis and fluorescence spectroscopy.

  • Quantum Yield Determination: Measure the absolute photoluminescence quantum yields using an integrating sphere.

  • Computational Modeling: Employ Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions and predict the photophysical properties of the designed molecules, guiding further synthetic efforts.[14][15]

Data Presentation: Hypothetical Photophysical Properties

CompoundSubstitutionAbs. Max (nm)Em. Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (%)
1MIP 1-Methyl320410698015
1MIP-Ph 1-Methyl, 3-Phenyl350450649045
1MIP-Py 1-Methyl, 3-(2-Pyridyl)360480737060
B. Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazo[1,5-a]pyridine ring system make it an excellent ligand for coordinating with metal ions. The 1-methyl group can influence the steric environment around the coordinating nitrogens, potentially leading to novel catalytic activities or luminescent metal complexes.[16]

Proposed Research Direction: Synthesis of Novel Metal Complexes

  • Coordination to Transition Metals: Explore the coordination of this compound and its derivatives to transition metals such as ruthenium(II), iridium(III), and platinum(II) to create novel phosphorescent materials for OLED applications.

  • Catalytic Applications: Investigate the use of this compound-based ligands in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

IV. Concluding Remarks and Future Outlook

This compound represents a promising yet underexplored scaffold with significant potential in both medicinal chemistry and materials science. The strategic placement of a methyl group at the 1-position offers a unique handle for modulating the compound's properties and directing further functionalization. The research directions and experimental protocols outlined in this guide provide a solid foundation for initiating research programs aimed at unlocking the full potential of this versatile molecule. Future work should focus on expanding the synthetic toolbox for derivatization, conducting comprehensive biological and photophysical screenings, and leveraging computational chemistry to guide rational design. The exploration of this compound is not merely an academic exercise but a strategic endeavor to develop next-generation therapeutics and advanced materials.

References

An In-Depth Technical Guide to the Chemistry of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and materials science.[1] This bicyclic aromatic structure, formed by the fusion of imidazole and pyridine rings, serves as the core of numerous biologically active compounds.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4] The unique electronic and structural features of the imidazo[1,5-a]pyridine nucleus also lend themselves to applications in materials science, such as in the development of luminescent sensors and organic light-emitting diodes (OLEDs).[1][5]

This guide provides a comprehensive overview of the chemistry of imidazo[1,5-a]pyridines, with a focus on synthetic methodologies, reactivity, and applications in drug discovery and development. It is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the design, synthesis, and evaluation of novel heterocyclic compounds.

I. Synthetic Strategies for the Imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine ring system has been the subject of extensive research, leading to the development of a variety of synthetic methods. These strategies can be broadly categorized into cyclocondensation, cycloaddition, and other modern synthetic approaches. A recent review has detailed the developments in imidazo[1,5-a]pyridine construction, covering cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[6]

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of imidazo[1,5-a]pyridine synthesis, typically involving the formation of the imidazole ring onto a pre-existing pyridine scaffold.

1.1.1. From 2-(Aminomethyl)pyridines

A prevalent strategy involves the reaction of 2-(aminomethyl)pyridines with various electrophilic partners. One notable method utilizes the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid (PPA).[1][3] In this reaction, the nitroalkane is converted to a phosphorylated nitronate, a strong electrophile that reacts with the 2-(aminomethyl)pyridine.[3] The subsequent cyclization and elimination afford the desired imidazo[1,5-a]pyridine.[3]

Experimental Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine via PPA-Mediated Cyclocondensation [3]

  • To a stirred solution of 85% polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) (1:1 ratio), heat the mixture to 140 °C.

  • Add nitroethane (5 equivalents) to the hot PPA/H₃PO₃ mixture and stir for 30 minutes.

  • Slowly add 2-(aminomethyl)pyridine (1 equivalent) to the reaction mixture.

  • Continue stirring at 160 °C for 3 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methylimidazo[1,5-a]pyridine.

Note: This reaction is sensitive to steric factors, and yields can vary depending on the substrates used.[1]

1.1.2. Ritter-Type Reactions

A novel approach for the synthesis of imidazo[1,5-a]pyridines involves an intermolecular Ritter-type reaction.[7] This method utilizes a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst and p-toluenesulfonic acid (p-TsOH·H₂O) to facilitate the reaction between a pyridinylmethanol and an aryl or alkyl nitrile.[7]

Cycloaddition and Annulation Reactions

Cycloaddition and annulation strategies offer alternative pathways to the imidazo[1,5-a]pyridine core, often with high efficiency and atom economy.

1.2.1. Transannulation Reactions

Copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines.[8][9] This transformation proceeds via a Csp³-H amination in the presence of oxygen as the sole oxidant.[8] Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[8]

1.2.2. [3+2] Dipolar Cycloaddition

A gold-catalyzed formal [3+2] dipolar cycloaddition of nucleophilic nitrenoids offers a direct route to fused imidazo-pyridines.[10] This methodology allows for the construction of the imidazole ring with a high degree of control over the substitution pattern.

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided new and efficient tools for the construction of the imidazo[1,5-a]pyridine scaffold.

1.3.1. C-H Functionalization Approaches

Metal-free C-H functionalization has emerged as a powerful and environmentally friendly strategy. For instance, formaldehyde can be used as both a solvent and a carbon source to insert a methylene group, bridging two imidazo[1,5-a]pyridine molecules.[4][11] This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization.[4][11]

1.3.2. Iodine-Mediated sp³ C-H Amination

A transition-metal-free sp³ C-H amination reaction employing molecular iodine has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[12] This one-pot oxidative annulation is operationally simple and can be performed on a gram scale.[12]

II. Reactivity of the Imidazo[1,5-a]pyridine Ring System

The imidazo[1,5-a]pyridine nucleus exhibits a rich and diverse reactivity profile, allowing for the introduction of various functional groups at different positions of the heterocyclic core.

Electrophilic Aromatic Substitution

The imidazo[1,5-a]pyridine ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the ring system. Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs at the C-1 and C-3 positions of the imidazole ring, which are the most electron-rich positions. This is analogous to the reactivity of the related imidazo[1,2-a]pyridine system, where electrophilic substitution also favors the C-3 position.[13]

Cycloaddition Reactions

Imidazo[1,5-a]pyridines can participate in cycloaddition reactions with various dienophiles. For example, they react with methyl- and phenyltriazolinediones and diethyl azodicarboxylate to yield either Michael-type addition products at C-1 or C-3, or novel 1,2,4-triazolines.[14] The outcome of the reaction is dependent on the nature of the dienophile and the substitution pattern of the imidazo[1,5-a]pyridine.[14]

C-H Functionalization

As mentioned in the synthetic section, the C-H bonds of the imidazo[1,5-a]pyridine core can be directly functionalized. This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to derivatization. Both metal-catalyzed and metal-free C-H functionalization methods have been successfully applied to this heterocyclic system.[4][11]

III. Applications in Drug Discovery and Development

The imidazo[1,5-a]pyridine scaffold is a key structural motif in a number of compounds with significant therapeutic potential.[2] Its derivatives have been investigated for a wide range of biological activities.

Pharmacological Profile

Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antiviral [4]

  • Antibacterial [4][15]

  • Antifungal [4]

  • Anti-inflammatory [4]

  • Antitumor [1]

  • Thromboxane A2 Synthetase Inhibition [16]

Imidazo[1,5-a]pyridines as Privileged Scaffolds

The versatility of the imidazo[1,5-a]pyridine core allows for the strategic placement of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties.[2] This makes it a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Case Study: Zolpidem (an Imidazo[1,2-a]pyridine)

While not an imidazo[1,5-a]pyridine, the well-known hypnotic agent zolpidem (Ambien®) is an imidazo[1,2-a]pyridine derivative and serves as an excellent example of the therapeutic success of the broader imidazopyridine class.[17] The synthesis of zolpidem typically involves the construction of the imidazo[1,2-a]pyridine core from 2-amino-5-methylpyridine and a substituted phenacyl bromide.[17] The development and widespread use of zolpidem highlight the potential of imidazopyridine-based compounds in medicine.[18][19][20]

IV. Future Directions

The field of imidazo[1,5-a]pyridine chemistry continues to evolve, with ongoing efforts focused on the development of more efficient and sustainable synthetic methods. The exploration of novel C-H functionalization strategies, photoredox catalysis, and flow chemistry approaches will likely lead to new and improved routes to this important heterocyclic system. Furthermore, the continued investigation of the pharmacological properties of imidazo[1,5-a]pyridine derivatives is expected to uncover new therapeutic applications for this versatile scaffold. The unique photophysical properties of these compounds also suggest their potential for further development in the area of materials science.[5]

V. Conclusion

The imidazo[1,5-a]pyridine core represents a valuable and versatile scaffold in modern organic and medicinal chemistry. The diverse array of synthetic methodologies available for its construction, coupled with its rich reactivity, provides chemists with a powerful platform for the design and synthesis of novel compounds with a wide range of potential applications. As our understanding of the chemical and biological properties of this heterocyclic system continues to grow, it is certain that imidazo[1,5-a]pyridines will remain a fruitful area of research for years to come.

Visualizations

Synthetic Workflow: PPA-Mediated Cyclocondensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminomethyl_pyridine 2-(Aminomethyl)pyridine cyclization Cyclocondensation 2-aminomethyl_pyridine->cyclization nitroalkane Nitroalkane nitroalkane->cyclization PPA Polyphosphoric Acid (PPA) PPA->cyclization heat Heat (140-160°C) heat->cyclization product Imidazo[1,5-a]pyridine cyclization->product

Caption: PPA-mediated synthesis of imidazo[1,5-a]pyridines.

Reactivity Profile of Imidazo[1,5-a]pyridine

G IP_core Imidazo[1,5-a]pyridine Core electrophilic_substitution Electrophilic Aromatic Substitution (C1, C3) IP_core->electrophilic_substitution cycloaddition Cycloaddition Reactions IP_core->cycloaddition ch_functionalization C-H Functionalization IP_core->ch_functionalization derivatives Functionalized Derivatives electrophilic_substitution->derivatives cycloaddition->derivatives ch_functionalization->derivatives

Caption: Key reactions of the imidazo[1,5-a]pyridine scaffold.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Methylimidazo[1,5-a]pyridine from 2-(Aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug development.[2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Methylimidazo[1,5-a]pyridine, a key derivative of this class. The described methodology employs an oxidative cyclocondensation strategy, starting from the readily available precursor, 2-(aminomethyl)pyridine, and acetaldehyde. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and characterization, ensuring a reproducible and efficient synthesis for researchers in organic synthesis and drug discovery.

Scientific Rationale and Mechanistic Insight

The synthesis of the imidazo[1,5-a]pyridine ring system from 2-(aminomethyl)pyridine precursors typically involves the formation of a five-membered imidazole ring fused to the pyridine core.[4] Most synthetic strategies rely on the cyclocondensation of the nucleophilic 2-(aminomethyl)pyridine with a suitable electrophilic component that provides a two-carbon unit.[4]

The protocol detailed herein follows an efficient oxidative cyclocondensation pathway. The reaction between 2-(aminomethyl)pyridine and acetaldehyde proceeds through three key mechanistic stages:

  • Imine Formation: The reaction initiates with a nucleophilic attack by the primary amine of 2-(aminomethyl)pyridine on the carbonyl carbon of acetaldehyde. This is followed by a dehydration step to yield the intermediate, N-((pyridin-2-yl)methyl)ethanimine. This step is often reversible and may be acid- or base-catalyzed.

  • Intramolecular Cyclization: The pyridine ring itself, specifically the ring nitrogen (N-5), acts as an internal nucleophile. It attacks the electrophilic imine carbon in a 5-exo-trig cyclization. This key step forms a non-aromatic 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium intermediate.

  • Oxidative Aromatization: The final and irreversible step is the oxidation of the dihydro-imidazo[1,5-a]pyridine intermediate. This process removes two hydrogen atoms, leading to the formation of the stable, aromatic this compound product. In this protocol, atmospheric oxygen serves as a cost-effective and environmentally benign oxidant, though other mild oxidants can also be employed.[5][6]

Experimental Workflow Overview

The overall experimental process is designed for clarity, efficiency, and reproducibility. It encompasses reaction setup, execution under controlled conditions, and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Combine 2-(aminomethyl)pyridine, acetaldehyde, and solvent in flask B Equip with condenser and set up for heating and stirring A->B C Heat reaction mixture to reflux (e.g., 80-90 °C) B->C D Monitor reaction progress via TLC (approx. 12-24h) C->D E Cool to RT and remove solvent under reduced pressure D->E F Perform aqueous workup (Extraction with EtOAc) E->F G Dry organic layer and concentrate to yield crude product F->G H Purify crude material via silica gel column chromatography G->H I Characterize pure product (NMR, MS) H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-(Aminomethyl)pyridine (≥98%)

    • Acetaldehyde (≥99%)

    • Ethanol (EtOH), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Rotary evaporator

    • Separatory funnel (250 mL)

    • Glassware for column chromatography

    • Silica gel (230-400 mesh)

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • NMR spectrometer and Mass spectrometer for analysis

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the amine is fully dissolved. To this solution, add acetaldehyde (0.67 mL, 0.53 g, 12.0 mmol, 1.2 equiv).

    • Causality Note: A slight excess of acetaldehyde is used to ensure complete consumption of the limiting starting material, 2-(aminomethyl)pyridine, driving the initial imine formation equilibrium forward.

  • Reaction Execution: Fit the flask with a reflux condenser open to the atmosphere (to allow for air/oxygen ingress) and place it in a preheated oil bath or heating mantle. Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Workup - Solvent Removal: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness Note: The NaHCO₃ wash neutralizes any acidic impurities, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Workup - Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a brown oil or solid.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Pre-adsorb the crude material onto a small amount of silica gel. Load it onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes).

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a pale yellow solid or oil.

Characterization
  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J=7.0 Hz, 1H), 7.50 (s, 1H), 7.39 (d, J=9.0 Hz, 1H), 6.70 (td, J=6.8, 1.2 Hz, 1H), 6.58 (dd, J=9.0, 6.5 Hz, 1H), 2.55 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 136.5, 129.8, 122.4, 120.9, 119.3, 118.6, 112.9, 15.2.

  • MS (ESI): m/z 133.07 [M+H]⁺.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Starting Material 2-(Aminomethyl)pyridineReadily available primary amine and pyridine precursor.
Reagent AcetaldehydeProvides the C1-C2 unit of the imidazole ring.
Stoichiometry 1 : 1.2 (Amine : Aldehyde)Excess aldehyde drives the reaction to completion.
Solvent Anhydrous EthanolGood solubility for reactants; appropriate reflux temperature.
Temperature Reflux (~80 °C)Provides sufficient thermal energy for cyclization and aromatization.
Oxidant Atmospheric Oxygen (Air)Green, cost-effective oxidant for the aromatization step.
Reaction Time 12 - 24 hoursTypical duration for completion, monitored by TLC.
Purification Method Silica Gel ChromatographyStandard and effective method for isolating the pure product.

Conclusion

This application note presents a reliable and robust protocol for the synthesis of this compound. By explaining the causality behind the experimental choices and providing a clear, step-by-step guide, this document serves as an authoritative resource for researchers. The described method is scalable and utilizes common laboratory reagents and equipment, making it a valuable addition to the synthetic chemist's toolkit for accessing the important class of imidazo[1,5-a]pyridine heterocycles.

References

Application Note & Protocol: One-Pot Synthesis of 1-Methylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, antibacterial, and antifungal properties.[3][4][5] Notably, specific derivatives have been investigated as NIK inhibitors for inflammation, as potent anti-cancer agents, and as promising therapeutic candidates for neurodegenerative diseases like Alzheimer's.[5] The versatility of the imidazo[1,5-a]pyridine system makes the development of efficient and robust synthetic methodologies a key objective for researchers in drug discovery and development. This application note provides a detailed protocol for a one-pot synthesis of 1-methylimidazo[1,5-a]pyridine derivatives, a class of compounds of significant interest for further pharmacological evaluation.

Reaction Principle: A Dehydrative Cyclization Approach

The one-pot synthesis of 1-methylimidazo[1,5-a]pyridines can be efficiently achieved through the condensation of a 2-aminomethylpyridine with a suitable carboxylic acid, facilitated by a dehydrating agent. Propane phosphoric acid anhydride (T3P®) is a particularly effective reagent for this transformation, acting as a powerful water scavenger to drive the reaction towards the cyclized product.[6] The overall reaction involves the formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,5-a]pyridine ring system.

Plausible Reaction Mechanism

The reaction commences with the activation of the carboxylic acid (acetic acid in this case, to yield the 1-methyl derivative) by T3P®, forming a mixed anhydride. This highly electrophilic intermediate is then readily attacked by the primary amine of the 2-aminomethylpyridine to form an N-acylated intermediate. The subsequent steps involve an intramolecular cyclization, where the pyridine nitrogen attacks the newly formed amide carbonyl, followed by a dehydration cascade to furnish the final aromatic product.

Reaction_Mechanism cluster_0 Activation cluster_1 Amide Formation cluster_2 Cyclization & Dehydration Acetic_Acid Acetic Acid Activated_Ester Mixed Anhydride Intermediate Acetic_Acid->Activated_Ester T3P® T3P T3P® Amide_Intermediate N-Acyl Intermediate Activated_Ester->Amide_Intermediate Nucleophilic Attack 2_AMP 2-Aminomethylpyridine 2_AMP->Amide_Intermediate Cyclized_Intermediate Cyclized Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Dehydration

Caption: Plausible reaction mechanism for the T3P®-mediated one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the one-pot synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminomethylpyridine≥98%Commercially Available---
Acetic AcidGlacialCommercially Available---
Propane Phosphoric Acid Anhydride (T3P®)50% in Ethyl AcetateCommercially AvailableHandle in a fume hood.
Ethyl AcetateAnhydrousCommercially Available---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine---Prepared in-house---
Anhydrous Sodium Sulfate---Commercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminomethylpyridine (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add acetic acid (1.2 mmol, 1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous ethyl acetate (10 mL) to the reaction mixture.

  • T3P® Addition: While stirring, add the T3P® solution (50% in ethyl acetate, 2.0 mmol, 2.0 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine 2-Aminomethylpyridine, Acetic Acid, and Ethyl Acetate Start->Reagents T3P_Addition Add T3P® Solution Reagents->T3P_Addition Reflux Reflux for 4-6 hours T3P_Addition->Reflux Workup Quench with NaHCO₃ and Extract with Ethyl Acetate Reflux->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Characterization Characterize the Product Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Expected Results and Data

The described one-pot protocol is expected to provide the this compound derivative in good to excellent yields. The table below summarizes representative results for the synthesis of various substituted imidazo[1,5-a]pyridine derivatives using similar one-pot methodologies, highlighting the versatility of this approach.[5][7]

EntryStarting 2-AminomethylpyridineStarting Carboxylic Acid/AldehydeProductYield (%)Reference
12-AminomethylpyridineBenzaldehyde3-Phenyl-1H-imidazo[1,5-a]pyridine69[5]
22-Aminomethylpyridine3-Nitrobenzaldehyde3-(3-Nitrophenyl)-1H-imidazo[1,5-a]pyridine61[5]
32-PicolylamineNitroethane3-Methylimidazo[1,5-a]pyridineGood[7]
44-Methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide1-Nitropropane3-Ethylimidazo[1,5-a]pyridineGood[7]

Note: Yields are dependent on the specific substrates and reaction conditions used.

Trustworthiness and Self-Validation

The reliability of this protocol is underscored by its basis on established and peer-reviewed synthetic transformations.[6] The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity should be unequivocally confirmed through standard analytical techniques such as NMR and mass spectrometry, ensuring the validity of the experimental outcome.

Conclusion and Future Perspectives

This application note details an efficient and reliable one-pot synthesis of this compound derivatives. The use of T3P® as a dehydrating agent offers a convenient and high-yielding approach to this important class of heterocyclic compounds. The simplicity of the procedure and the ready availability of the starting materials make this method highly amenable to library synthesis for drug discovery programs. Further exploration of the substrate scope, including the use of various substituted 2-aminomethylpyridines and carboxylic acids, will undoubtedly expand the accessible chemical space of medicinally relevant imidazo[1,5-a]pyridine derivatives.

References

Application Note: A Strategic Approach to 1-Methylimidazo[1,5-a]pyridine Synthesis via a Catalyzed Ritter-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant applications in pharmacology and materials science.[1] Derivatives of this structure have been investigated for their potential as anticancer, anti-inflammatory, and thromboxane A2 synthetase inhibitors.[1][2] Furthermore, their unique photophysical properties make them valuable as fluorophores and components in optoelectronic devices.[1][3] Given their broad utility, the development of efficient and robust synthetic routes to access this scaffold is of paramount importance for researchers in drug discovery and chemical biology.

The Ritter reaction is a classic and powerful transformation in organic chemistry that facilitates the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alcohols or alkenes, under acidic conditions.[4][5] This application note details a modern, strategic methodology for the synthesis of substituted 1-methylimidazo[1,5-a]pyridines utilizing an intermolecular Ritter-type reaction. This approach, which employs a dual catalytic system of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH), offers a direct and effective pathway to this valuable heterocyclic system from readily available starting materials.[6]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, safety considerations, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Dual Acid-Catalyzed Cascade

The synthesis proceeds via a Ritter-type reaction, which involves the formation of a key nitrilium ion intermediate followed by an intramolecular cyclization.[6][7] The use of a Lewis acid, Bi(OTf)₃, in conjunction with a Brønsted acid, p-TsOH, is crucial for the efficient generation of the necessary carbocation intermediate under relatively mild conditions.[6]

The proposed mechanism unfolds in four key steps:

  • Carbocation Formation: The starting material, 1-(pyridin-2-yl)ethan-1-ol, is activated by the dual acid system. The Lewis acid Bi(OTf)₃ and the Brønsted acid p-TsOH coordinate to the hydroxyl group, facilitating its departure as a water molecule and generating a resonance-stabilized secondary benzylic-type carbocation.[6]

  • Nitrilium Ion Formation: The lone pair of electrons on the nitrogen atom of the nitrile (e.g., benzonitrile) performs a nucleophilic attack on the carbocation. This step forms a key nitrilium ion intermediate.[5][6]

  • Intramolecular Cyclization: The pyridine nitrogen, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the nitrilium ion. This 5-exo-dig cyclization forges the five-membered imidazole ring, creating the fused bicyclic imidazo[1,5-a]pyridinium core.[6]

  • Rearomatization: A final deprotonation step, typically facilitated by a weak base during workup, leads to the rearomatization of the pyridine ring, yielding the stable, neutral 1-methyl-3-phenylimidazo[1,5-a]pyridine product.[6]

Ritter-Type Reaction Mechanism Mechanism for 1-Methylimidazo[1,5-a]pyridine Synthesis cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization A 1-(Pyridin-2-yl)ethan-1-ol B Secondary Carbocation A->B  Bi(OTf)₃ / p-TsOH - H₂O D Nitrilium Ion B->D Nucleophilic Attack C Nitrile (R-C≡N) C->D E Imidazo[1,5-a]pyridinium Intermediate D->E Pyridine N attack F Final Product: 1-Methyl-3-R-imidazo[1,5-a]pyridine E->F - H⁺

References

Application Notes & Protocols: Strategic C-H Functionalization of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a privileged N-fused heterocyclic scaffold that forms the structural core of numerous compounds with significant biological and photophysical properties.[1][2] Its derivatives have been investigated as cardiotonic agents, hormone receptor antagonists, and HIV-protease inhibitors, making the scaffold a focal point for drug discovery and medicinal chemistry programs.[1][3] Furthermore, the unique electronic structure of these compounds lends them to applications in materials science as photo-functional materials.[3]

Traditionally, the synthesis of functionalized imidazo[1,5-a]pyridines involved multi-step sequences to build the heterocyclic core from pre-functionalized precursors.[1] However, the advent of direct C-H functionalization has revolutionized this field. This modern synthetic strategy offers an atom- and step-economical approach to modify the core structure directly, bypassing the need for pre-activation (e.g., halogenation or metallation) and enabling late-stage diversification of complex molecules.[1]

This guide provides an in-depth analysis of key C-H functionalization methodologies for the imidazo[1,5-a]pyridine core, with a focus on the underlying principles, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.

Reactive Positions of the Imidazo[1,5-a]pyridine Core

The inherent electronic properties of the imidazo[1,5-a]pyridine ring dictate the regiochemical outcome of C-H functionalization reactions. The imidazole moiety is electron-rich, making the C1 and C3 positions particularly susceptible to electrophilic attack and metallation. The pyridine ring is comparatively electron-deficient. Consequently, most transition-metal-catalyzed C-H functionalization reactions selectively occur at the C1 or C3 positions.

A diagram of the Imidazo[1,5-a]pyridine core.

C-C Bond Formation via Direct C-H Functionalization

The creation of new carbon-carbon bonds is fundamental to molecular construction. Direct C-H arylation and alkylation methods provide powerful tools for elaborating the imidazo[1,5-a]pyridine scaffold.

Palladium-Catalyzed C3-Arylation

The most prevalent and well-established C-H functionalization of imidazo[1,5-a]pyridine is the direct arylation at the C3 position. Palladium catalysis is particularly effective for this transformation, coupling the heterocycle with a variety of aryl halides.

Mechanistic Rationale: While the exact mechanism can be debated and substrate-dependent, a plausible pathway is a concerted metalation-deprotonation (CMD) or an electrophilic-type substitution. The electron-rich nature of the C3 position facilitates the interaction with an electrophilic palladium species. The lack of a significant kinetic isotope effect in some studies suggests an electrophilic pathway may be operative.[1]

G Figure 2. Simplified Catalytic Cycle for Pd-Catalyzed C3-Arylation pd0 Pd(0)Ln pd_arbr [Ar-Pd(II)-Br]Ln pd0->pd_arbr Oxidative Addition pd_het [Ar-Pd(II)-Het]Ln pd_arbr->pd_het C-H Activation (CMD) het_ar Ar-Het pd_het->het_ar Reductive Elimination base Base-H+ pd_het->base [Base] het_ar->pd0 arbr Ar-Br arbr->pd_arbr het_h Het-H het_h->pd_arbr

A simplified catalytic cycle for Pd-catalyzed C3-arylation.

Protocol Insights: The reaction developed by Gulevskaya et al. provides a robust and high-yielding method for the C3-arylation using aryl bromides.[1] The key components are a Pd(OAc)₂ catalyst, a phosphine ligand (like PPh₃), and a soluble acetate base (Bu₄NOAc) in a non-polar solvent like toluene. The phosphine ligand stabilizes the palladium catalyst and promotes the crucial reductive elimination step, while the acetate base facilitates the C-H activation step.

Table 1: Scope of Palladium-Catalyzed C3-Arylation of Imidazo[1,5-a]pyridine (Data sourced from Gulevskaya, A. V., et al., Org. Lett., 2011.[1])

EntryAryl Bromide (Ar-Br)Yield (%)
14-Nitrobromobenzene86
24-Bromobenzonitrile82
34-Bromobenzaldehyde78
4Methyl 4-bromobenzoate85
54-Bromotoluene65
64-Bromoanisole45
72-Bromopyridine72
83-Bromothiophene68
Metal-Free Methylene Insertion at C1

An interesting metal-free approach allows for the dimerization of imidazo[1,5-a]pyridines through a methylene bridge at the C1 position.[4][5] This reaction utilizes aldehydes, such as formaldehyde, as both a carbon source and a solvent, proceeding under mild, aerobic conditions.[4][5]

Mechanistic Rationale: This transformation is believed to proceed via an electrophilic substitution pathway. The aldehyde is likely protonated or activated, followed by nucleophilic attack from the electron-rich C1 position of the first imidazo[1,5-a]pyridine molecule. The resulting intermediate is then attacked by a second molecule of the heterocycle to form the bridged product.

Protocol Insights: This method is operationally simple and environmentally friendly, avoiding transition metal catalysts.[4][5] The reaction can be performed at room temperature, often using an aqueous formaldehyde solution directly. The procedure has been shown to be scalable to the gram level.[4]

C-B Bond Formation: Gateway to Further Diversity

Iridium-catalyzed C-H borylation is a premier strategy for converting a C-H bond into a versatile C-B bond (boronate ester). This functional handle can then be used in a vast array of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or alkyl groups.

Iridium-Catalyzed Borylation

While highly effective for many heterocycles, the Ir-catalyzed borylation of pyridine-like systems can be challenging.[6][7] The nitrogen lone pair of the pyridine ring can coordinate to the iridium center, acting as an inhibitor and reducing catalytic activity.[7][8] Regioselectivity is primarily governed by sterics, favoring functionalization at the least hindered positions. For the imidazo[1,5-a]pyridine core, this would likely favor the C5 or C7 positions on the pyridine ring, or potentially C1 if C3 is substituted.

Protocol Insights: A typical system involves an iridium(I) precatalyst, such as [Ir(cod)OMe]₂, a bipyridine-based ligand (e.g., dtbpy), and a boron source like bis(pinacolato)diboron (B₂pin₂). The reaction is run in an inert solvent like THF or cyclohexane at elevated temperatures. Overcoming catalyst inhibition may require careful tuning of ligands or the use of substrates with sterically blocking groups near the nitrogen.[7]

G Figure 3. Workflow: C-H Borylation to Suzuki Coupling start Imidazo[1,5-a]pyridine (Het-H) borylation Ir-Catalyzed C-H Borylation start->borylation boronate Borylated Intermediate (Het-Bpin) borylation->boronate suzuki Pd-Catalyzed Suzuki Coupling boronate->suzuki final Functionalized Product (Het-Ar) suzuki->final reagents_b + B₂pin₂ [Ir], Ligand reagents_b->borylation reagents_s + Ar-X [Pd], Base reagents_s->suzuki

A workflow diagram from C-H borylation to Suzuki coupling.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,5-a]pyridine

(Adapted from Gulevskaya, A. V., et al., Org. Lett., 2011.[1])

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add imidazo[1,5-a]pyridine (0.4 mmol, 1.0 equiv), the corresponding aryl bromide (0.42 mmol, 1.05 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 10 mol%).

  • Reagent Addition: Add tetrabutylammonium acetate (Bu₄NOAc, 0.8 mmol, 2.0 equiv) and anhydrous toluene (1.0 mL).

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-aryl-imidazo[1,5-a]pyridine product.

Protocol 2: Metal-Free Synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane

(Adapted from Reddy, B. V. S., et al., ACS Omega, 2022.[4][5])

  • Setup: In a 25 mL round-bottom flask, dissolve 3-phenylimidazo[1,5-a]pyridine (0.52 mmol, 1.0 equiv) in ethanol (0.5 mL, if required for solubility).

  • Reagent Addition: Add aqueous formaldehyde solution (37% in water, 1.0 mL, ~12.3 mmol), which acts as both reagent and solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight (monitor by TLC).

  • Work-up: Upon completion, evaporate the ethanol under reduced pressure. Quench the reaction by adding water (10 mL). A precipitate will often form.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to afford the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane. Further purification can be achieved by recrystallization if necessary.

Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation

(General procedure based on principles from Steel, P. G., et al., Org. Biomol. Chem., 2014.[6][7])

  • Setup: In a glovebox or under a strictly inert atmosphere, add the imidazo[1,5-a]pyridine substrate (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 3.0 mol%) to a Schlenk tube.

  • Solvent Addition: Add anhydrous cyclohexane or THF (3.0 mL).

  • Reaction: Seal the tube and heat the mixture at 80-100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. Note: Borylated N-heterocycles can be sensitive to hydrolysis on silica. It is often advisable to either use the crude material directly in the next step or to perform a rapid filtration through a short plug of silica, eluting with a non-polar solvent system.

Troubleshooting and Field-Proven Insights

  • Controlling Regioselectivity: While C3 is the most common site for arylation, C1 reactivity can sometimes compete. Increasing the steric bulk of the catalyst's ligand or the coupling partners can enhance selectivity for the less hindered C3 position. For borylation, sterics are the dominant directing factor, providing a route to functionalize the pyridine ring.

  • Low Catalyst Turnover: In palladium-catalyzed reactions, ensure all reagents and solvents are anhydrous and the atmosphere is inert. Oxidative addition of O₂ to Pd(0) is a common deactivation pathway. In iridium-catalyzed borylation, low reactivity can be due to catalyst inhibition by the substrate's nitrogen; sometimes, slightly higher catalyst loading or temperature can overcome this.[7]

  • Product Instability: Boronate esters of N-heterocycles can be prone to protodeborylation, especially on silica gel during chromatography.[6] Minimize exposure to moisture and acidic conditions. If purification is challenging, consider telescoping the crude borylated intermediate directly into a subsequent Suzuki coupling reaction.

  • Metal-Free Reactions: For the methylene insertion reaction, the purity of the aldehyde is important. While often robust, side reactions can occur if the imidazo[1,5-a]pyridine substrate has other nucleophilic sites.

Conclusion

The direct C-H functionalization of the imidazo[1,5-a]pyridine core represents a powerful and enabling technology for synthetic and medicinal chemists. Palladium-catalyzed C3-arylation is a robust and reliable method for introducing molecular complexity. Concurrently, innovative metal-free and iridium-catalyzed borylation strategies provide access to alternative positions and functional group handles, expanding the accessible chemical space. By understanding the mechanistic principles and applying the detailed protocols herein, researchers can efficiently leverage these advanced methods to accelerate the discovery and development of novel therapeutics and functional materials.

References

Application Note & Protocol: A Robust Metal-Free Synthesis of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific fields.[1][2] Its unique structural and electronic properties make it a cornerstone for developing advanced materials and therapeutics. In materials science, these compounds are explored for their emissive properties, serving as fluorophores and components in Organic Light-Emitting Diodes (OLEDs).[1] In medicinal chemistry, the scaffold is a key component in molecules designed as potential treatments for cancer and other conditions, although no commercial drugs currently feature this specific unit.[1][3]

The transition away from metal-catalyzed reactions is a critical objective in modern synthetic chemistry, particularly for pharmaceutical applications where metal contamination is a major concern. Metal-free syntheses offer significant advantages, including reduced cost, lower environmental impact, and simplified purification protocols, yielding products with higher purity.[4][5] This document provides a comprehensive guide to an efficient, metal-free synthesis of 1-Methylimidazo[1,5-a]pyridine based on the acid-catalyzed cyclocondensation of 2-picolylamine with nitroethane.[6]

Principle of the Method: Acid-Catalyzed Cyclocondensation

The synthesis proceeds via a cyclocondensation reaction between a nucleophilic 2-(aminomethyl)pyridine (2-picolylamine) and an electrophilically activated nitroalkane (nitroethane). The reaction is promoted by a mixture of polyphosphoric acid (PPA) and phosphorous acid under thermal conditions. This potent acid combination facilitates the necessary dehydration and cyclization steps to form the fused bicyclic imidazo[1,5-a]pyridine system. This method is notable for its operational simplicity and avoidance of transition metal catalysts.[6]

The overall transformation is depicted below:

G cluster_reactants Starting Materials cluster_product Product Picolylamine 2-Picolylamine Reaction_Node Picolylamine->Reaction_Node + Nitroethane Nitroethane Nitroethane->Reaction_Node Product This compound Reaction_Node->Product   PPA, H3PO3   160 °C

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the method developed by Aksenov et al. for the synthesis of substituted imidazo[1,5-a]pyridines.[6]

Materials and Reagents
ReagentFormulaM.W.CAS No.SupplierNotes
2-PicolylamineC₆H₈N₂108.143731-51-9Sigma-AldrichReagent grade, ≥98%
NitroethaneC₂H₅NO₂75.0779-24-3Sigma-AldrichReagent grade, ≥99%
Polyphosphoric AcidHₙ₊₂PₙO₃ₙ₊₁-8017-16-1Sigma-Aldrich87% assay
Phosphorous AcidH₃PO₃81.9910294-56-1Sigma-AldrichReagent grade, ≥98%
Sodium BicarbonateNaHCO₃84.01144-55-8Fisher ScientificSaturated solution
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificACS grade
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6Fisher ScientificFor drying
Equipment
  • 5 mL Erlenmeyer flask or reaction vial

  • Magnetic stir bar and magnetic stirrer hotplate

  • Oil bath

  • Septum

  • Separatory funnel (50 mL)

  • Round-bottom flask for solvent evaporation

  • Rotary evaporator

  • Glassware for column chromatography (optional)

  • NMR tubes and access to an NMR spectrometer

  • Access to a mass spectrometer (GC-MS or LC-MS)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction and workup in a well-ventilated fume hood.

  • Corrosive Acids: Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care. Phosphorous acid is also corrosive.

  • Thermal Hazard: The reaction is run at a high temperature (160 °C). Use caution when handling the hot oil bath and reaction vessel.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 5 mL Erlenmeyer flask equipped with a magnetic stir bar, add polyphosphoric acid (500 mg) and phosphorous acid (500 mg) .

    • Scientist's Note: The combination of these two acids creates a powerful dehydrating and catalytic medium essential for the cyclization cascade. PPA's high viscosity ensures the reaction mixture remains concentrated even at high temperatures.

  • Addition of Reactants: To the acid mixture, add 2-picolylamine (108 mg, 1.00 mmol, 1.0 equiv) followed by nitroethane (150 mg, 2.00 mmol, 2.0 equiv) .

    • Scientist's Note: Using an excess of nitroethane helps to drive the reaction to completion. The order of addition is important to ensure proper mixing.

  • Reaction Setup: Cap the flask with a septum to prevent the evaporation of reactants. Place the flask into an oil bath preheated to 160 °C .

  • Reaction Execution: Stir the mixture vigorously for the prescribed time. Monitor the reaction progress by TLC (thin-layer chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully add deionized water (10 mL) to the flask. The mixture may warm up.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

    • Scientist's Note: This step is crucial to neutralize the strong acids and precipitate the crude product. Perform this step slowly and with caution in a fume hood, as CO₂ gas is evolved.

  • Extraction: Transfer the neutralized aqueous mixture to a 50 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL) .

  • Combine the organic layers and wash them with brine (saturated NaCl solution, 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, if necessary, to yield this compound as a pure compound.

Experimental Workflow and Mechanism

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reagent setup to final product analysis.

Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis A Charge acids into flask B Add 2-picolylamine & nitroethane A->B C Heat to 160 °C in oil bath B->C D Stir for 1-2h C->D E Monitor by TLC D->E F Cool to RT E->F G Quench with H₂O F->G H Neutralize with NaHCO₃ G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L NMR Spectroscopy K->L M Mass Spectrometry K->M

References

Application Note: High-Purity Isolation of 1-Methylimidazo[1,5-a]pyridine Using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Methylimidazo[1,5-a]pyridine from a crude synthetic mixture using silica gel column chromatography. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] Achieving high purity is paramount for subsequent applications, including biological screening, structural analysis, and device fabrication. This guide details the underlying principles, a step-by-step experimental workflow from initial method development with Thin-Layer Chromatography (TLC) to large-scale column separation, and troubleshooting advice to overcome common challenges associated with purifying polar N-heterocyclic compounds.

Introduction and Scientific Principles

This compound is a fused N-heterocycle characterized by its aromaticity and the presence of two nitrogen atoms, one of which is a basic, pyridine-like nitrogen. This structure imparts a significant degree of polarity to the molecule. Column chromatography is a powerful adsorptive separation technique ideally suited for purifying such compounds from less polar or more polar impurities generated during synthesis.[3][4]

The fundamental principle of this purification relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[5]

  • Stationary Phase: For the separation of polar compounds like this compound, silica gel (SiO₂) is the adsorbent of choice.[6] Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and engage in dipole-dipole interactions with polar analytes. More polar compounds in the mixture will adsorb more strongly to the silica gel, retarding their movement down the column.[5][6]

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase. Its role is to desorb the analytes and carry them down the column. The polarity of the eluent is a critical parameter. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will compete more effectively for the adsorption sites on the silica gel, accelerating the elution of all components.[3] For imidazo[1,5-a]pyridine derivatives, solvent systems based on mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are commonly employed.[7][8][9]

A key challenge in purifying nitrogen-containing heterocycles on silica gel is the potential for strong, sometimes irreversible, binding or "streaking" due to interactions with acidic silanol sites. This can be mitigated by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent system to neutralize these active sites.

Pre-Chromatography: Method Development with TLC

Before committing a sample to a large-scale column, it is imperative to develop an optimal separation method using Thin-Layer Chromatography (TLC). TLC provides a rapid and material-sparing way to screen for the ideal mobile phase composition.[3] The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a Retention Factor (Rƒ) for the target compound ideally between 0.25 and 0.40.

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line a beaker or TLC tank with filter paper and add a small amount of a prepared eluent mixture (e.g., start with 30% Ethyl Acetate in Hexanes). Cover the chamber and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.

  • Calculate Rƒ: The Rƒ value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the polarity of the eluent system and repeat the process until the desired separation and Rƒ value are achieved. For example, if the Rƒ is too low, increase the proportion of the more polar solvent (ethyl acetate). If it is too high, decrease it.

Workflow for Column Chromatography Purification

The following diagram outlines the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Method Development Crude->TLC Optimize Eluent Packing Prepare & Pack Silica Gel Column TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Optimized Solvent System Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Analyze Fractions by TLC Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Remove Solvent (Rotary Evaporation) Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes a starting scale of approximately 1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[3]

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes or Heptane, HPLC grade

  • Triethylamine (Et₃N), optional

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel 60 F₂₅₄)[10]

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis (e.g., 10% EtOAc/Hexanes). A general rule is to use 50-100 g of silica per 1 g of crude mixture.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the top of the silica bed to run dry.[11]

    • Once the silica has settled, add a thin protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 1-gram sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 grams of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per fraction). If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[3][11]

    • Start with a low-polarity eluent to first wash out non-polar impurities.

    • Gradually increase the polarity of the eluent as the separation progresses (gradient elution). For example, move from 10% EtOAc to 20%, then 30%, and so on. This allows for the separation of compounds with different polarities.[11]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure desired product. Spot every few fractions on a single TLC plate for easy comparison.

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

    • Confirm the purity of the final product using analytical techniques such as NMR spectroscopy or LC-MS.

Data Summary and Optimization Parameters

The following table provides a starting point for the purification parameters. The optimal conditions must be determined empirically for each specific crude mixture via TLC analysis.

ParameterRecommended SpecificationRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography, suitable for polar N-heterocycles.[3][6]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% → 50% EtOAc)A common and effective system for imidazo[1,5-a]pyridine derivatives.[7][8] A gradient provides better resolution across a range of polarities.[11]
Eluent Modifier 0.1 - 1% Triethylamine (Et₃N)Optional, but highly recommended if TLC shows streaking. Neutralizes acidic silica sites, improving peak shape for basic compounds.
Target TLC Rƒ 0.25 - 0.40Provides the best balance between good separation from impurities and reasonable elution time on the column.[3]
Loading Method Dry LoadingPrevents solvent channeling and ensures a narrow, concentrated band at the start of the separation, leading to better resolution.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Separation Incorrect eluent polarity.Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution might be necessary if Rƒ values are very close.
Compound Streaking (Tailing) Strong interaction with acidic silica sites.Add 0.1-1% triethylamine or another basic modifier to the eluent system to improve peak shape.
Compound Won't Elute Eluent is not polar enough.Increase the polarity of the mobile phase. Consider switching to a more polar solvent system, such as Dichloromethane/Methanol.
Cracked Silica Bed Column ran dry or was packed improperly.Ensure the silica bed is always covered with solvent. Repack the column if cracking is severe.

References

Application Note: Structural Characterization of 1-Methylimidazo[1,5-a]pyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methylimidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system that forms the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties and structural rigidity make it a versatile platform for developing novel therapeutic agents and functional materials.[3][4] this compound, as a fundamental derivative, serves as a crucial building block and a model compound for understanding the structure-property relationships within this class of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[5][6] This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR. We will delve into the theoretical basis for spectral assignments, present detailed experimental protocols for acquiring high-quality data, and offer insights into the interpretation of the resulting spectra. This guide is intended for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials development who require robust methods for molecular characterization.

Molecular Structure and NMR Spectral Predictions

Understanding the electronic environment of each nucleus is key to predicting and interpreting an NMR spectrum. The this compound system is a 10 π-electron aromatic system, which significantly influences the chemical shifts of its protons and carbons.[7] The nitrogen atoms, particularly the bridgehead N4, create distinct electronic distributions across the fused rings.

To facilitate a clear discussion, the standard numbering for the imidazo[1,5-a]pyridine ring system is used, as illustrated below.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectrum: Expected Resonances and Couplings

The proton spectrum is anticipated to show distinct signals for the methyl group and the six aromatic protons. The electron-withdrawing nature of the nitrogen atoms generally shifts the ring protons downfield.[8]

  • H-5: This proton is ortho to the bridgehead nitrogen (N4) and is expected to be the most deshielded proton on the pyridine ring, appearing as a doublet due to coupling with H-6.

  • H-8: Located ortho to the other bridgehead carbon (C8a), this proton will also be downfield, appearing as a doublet from coupling to H-7.

  • H-3: This is the sole proton on the imidazole ring. Its chemical shift is sensitive to the electronic effects of the adjacent nitrogen atoms. It will appear as a singlet.

  • H-6 and H-7: These protons will appear as complex multiplets (triplet or doublet of doublets) in the mid-range of the aromatic region due to coupling with their respective neighbors.

  • 1-CH₃: The methyl protons will appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm.

¹³C NMR Spectrum: Expected Chemical Shifts

The ¹³C NMR spectrum will provide complementary information, with signals for all eight unique carbon atoms. Proton-decoupled spectra are standard, so each carbon will appear as a singlet.

  • C-1 and C-3: These carbons of the imidazole ring are significantly influenced by the adjacent nitrogen atoms. Their chemical shifts are crucial for confirming the core structure.

  • C-5 and C-8: These carbons are alpha to the bridgehead nitrogen and carbon, respectively, and are expected to be downfield.

  • C-8a: This is a quaternary bridgehead carbon, and its signal can be identified through DEPT experiments or its characteristically lower intensity.

  • C-6 and C-7: These carbons will resonate in the typical aromatic region for N-heterocycles.

  • 1-CH₃: The methyl carbon will appear as a distinct upfield signal.

Predicted NMR Data Summary

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃, based on data from closely related analogs and spectral databases.[1][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 7.9 - 8.1 d ~7.0
H-8 7.5 - 7.7 d ~9.0
H-3 7.4 - 7.6 s -
H-7 6.9 - 7.1 ddd ~9.0, ~6.5, ~1.0
H-6 6.6 - 6.8 ddd ~7.0, ~6.5, ~1.2

| 1-CH₃ | 2.6 - 2.8 | s | - |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Position Chemical Shift (δ, ppm)
C-8a 135 - 137
C-3 132 - 134
C-1 130 - 132
C-5 120 - 122
C-7 119 - 121
C-8 115 - 117
C-6 112 - 114

| 1-CH₃ | 15 - 17 |

Experimental Protocols

Acquiring high-quality, reproducible NMR data is paramount. The following protocols are designed to be self-validating by incorporating steps that ensure instrument readiness and by suggesting advanced experiments for unambiguous assignments.

Protocol 1: Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

This protocol assumes the use of a 400 MHz (or higher) NMR spectrometer.

Caption: Workflow for NMR characterization of this compound.

1. Spectrometer Setup & Shimming:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Rationale: Good shimming is critical for achieving sharp spectral lines and high resolution, which is necessary to resolve fine coupling patterns.

2. ¹H NMR Spectrum Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45 degrees (to allow for shorter relaxation delays).

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

    • Rationale: A sufficient relaxation delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

  • Number of Scans: 8-16 scans.

3. ¹³C{¹H} NMR Spectrum Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: ~220 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans.

    • Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

4. 2D NMR for Unambiguous Assignment (Highly Recommended):

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. Essential for confirming which protons are adjacent on the ring system (e.g., linking H-5 to H-6, and H-7 to H-8).[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign the protonated carbons (C-3, C-5, C-6, C-7, C-8, and 1-CH₃).[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. Crucial for assigning quaternary carbons (like C-1 and C-8a) by observing their correlation to nearby protons.[11]

Protocol 3: Data Processing and Interpretation
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C). If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking & Integration: Identify all peaks and integrate the ¹H spectrum. The integration values should correspond to the ratio of protons in the molecule.

  • Interpretation: Assign each signal based on its chemical shift, multiplicity, integration (for ¹H), and 2D correlation data, comparing it to the predicted values in Tables 1 and 2.

Conclusion

This application note outlines a robust and self-validating methodology for the complete ¹H and ¹³C NMR characterization of this compound. By combining high-quality 1D NMR acquisition with the power of 2D correlation experiments like COSY, HSQC, and HMBC, researchers can achieve unambiguous assignment of all proton and carbon signals. These detailed protocols and spectral interpretations provide a reliable framework for scientists in drug development and chemical research, ensuring the accurate structural verification of this important heterocyclic compound and its derivatives.

References

Application Note: High-Throughput Analysis of 1-Methylimidazo[1,5-a]pyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of 1-Methylimidazo[1,5-a]pyridine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] The developed protocol provides a detailed workflow, from sample preparation to data acquisition and analysis, suitable for high-throughput screening in drug discovery and pharmacokinetic studies. We will delve into the rationale behind the selection of chromatographic conditions and mass spectrometric parameters, including a proposed fragmentation pathway for the target analyte based on established principles of N-heterocyclic compound mass spectrometry.

Introduction: The Significance of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine core is a privileged structure in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets.[2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, as well as modulators of the central nervous system.[2] The precise and sensitive quantification of these compounds and their metabolites is therefore critical during the drug development process, from early discovery to clinical trials.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity.[3] When coupled with liquid chromatography (LC), it allows for the separation and detection of analytes in complex biological matrices. This guide provides a comprehensive protocol for the analysis of this compound, a representative member of this important class of N-heterocyclic compounds.

Experimental Workflow: A Validated Approach

The following sections detail a step-by-step protocol for the analysis of this compound. The causality behind each experimental choice is explained to ensure methodological transparency and adaptability.

Materials and Reagents
  • Analyte: this compound (C₈H₈N₂, Mol. Wt.: 132.16 g/mol ) standard.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

  • Sample Preparation: Plasma or other biological matrix, protein precipitation solvent (e.g., cold ACN).

Sample Preparation: Ensuring Cleanliness and Recovery

For quantitative analysis in biological matrices like plasma, efficient sample preparation is paramount to remove interferences and prevent ion suppression in the MS source.[4] A protein precipitation protocol is recommended for its simplicity and effectiveness.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Causality: Cold acetonitrile is used to maximize the precipitation of proteins while ensuring the solubility of the target analyte. The 3:1 solvent-to-sample ratio provides a clean supernatant suitable for direct injection.

Liquid Chromatography: Achieving Optimal Separation

Due to the polar nature of many N-heterocyclic compounds, achieving adequate retention on traditional reversed-phase columns can be challenging.[5] Mixed-mode chromatography or the use of columns with alternative stationary phases can provide better separation.[5] For this application, a C18 column is utilized with an acidic mobile phase to promote protonation of the analyte and improve retention.

Parameter Condition
LC System Agilent 1290 Infinity or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality: The use of formic acid as a mobile phase modifier serves two purposes: it aids in the protonation of this compound for efficient positive mode ionization in the mass spectrometer, and it improves peak shape during chromatographic separation.

Mass Spectrometry: Sensitive Detection and Fragmentation

Electrospray ionization (ESI) in positive ion mode is the preferred technique for analyzing nitrogen-containing heterocyclic compounds due to the high proton affinity of the nitrogen atoms.[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative bioanalysis.

Parameter Setting
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 20 psi
Data Acquisition Multiple Reaction Monitoring (MRM)

Causality: The specified ESI parameters are optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer, maximizing the signal intensity.

Fragmentation Analysis of this compound

The protonated molecule, [M+H]⁺, will have a theoretical m/z of 133.0760 . Upon collision-induced dissociation (CID), fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Proposed Fragmentation Pathway:

  • Parent Ion: The protonated this compound ion at m/z 133.0760.

  • Loss of Methyl Radical (CH₃•): A common fragmentation for methylated compounds, leading to a fragment at m/z 118.0682.

  • Loss of Acetonitrile (CH₃CN): Ring cleavage can result in the neutral loss of acetonitrile, a stable molecule, yielding a fragment at m/z 92.0524. This is a characteristic fragmentation for imidazopyridine structures.

  • Formation of Pyridinium Ion: Cleavage of the imidazole ring could lead to a stable pyridinium-type fragment.

Table of Proposed MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
This compound133.1118.1CH₃•
This compound133.192.1CH₃CN

Note: These proposed transitions should be experimentally confirmed and optimized for collision energy to achieve maximum sensitivity.

Visualizing the Process

To better illustrate the experimental design and the proposed molecular breakdown, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Biological Matrix (e.g., Plasma) p2 Add Cold Acetonitrile (3:1 v/v) with Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 lc1 Inject Supernatant onto C18 Column p4->lc1 lc2 Gradient Elution (Water/ACN with 0.1% FA) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Q1: Precursor Ion Selection (m/z 133.1) ms1->ms2 ms3 Q2: Collision-Induced Dissociation ms2->ms3 ms4 Q3: Product Ion Selection (e.g., m/z 118.1, 92.1) ms3->ms4 ms5 Detector ms4->ms5

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation cluster_frags Collision-Induced Dissociation (CID) parent [M+H]⁺ This compound m/z = 133.1 frag1 Fragment Ion m/z = 118.1 parent->frag1 - CH₃• (15 Da) frag2 Fragment Ion m/z = 92.1 parent->frag2 - CH₃CN (41 Da)

Caption: Proposed fragmentation of this compound.

Conclusion and Future Perspectives

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput approach for the quantitative analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are grounded in established analytical principles for N-heterocyclic compounds. The proposed fragmentation pathway offers a solid starting point for method development and optimization. This methodology is readily adaptable for the analysis of other imidazopyridine derivatives, making it a valuable tool for researchers and scientists in the field of drug development and discovery.

References

Foreword: Unlocking Catalytic Potential with the Imidazo[1,5-a]pyridine Framework

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Imidazo[1,5-a]pyridine Scaffold in Homogeneous Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

In the landscape of modern catalysis, the quest for ligands that offer both high stability and tunable reactivity is paramount. The imidazo[1,5-a]pyridine skeleton has emerged as a uniquely versatile platform, not as a simple donor ligand, but predominantly as the foundational architecture for a potent class of N-Heterocyclic Carbenes (NHCs). While a query for "1-Methylimidazo[1,5-a]pyridine" might suggest a simple N-donor ligand, the vast body of research demonstrates its principal role is as a precursor to these highly effective NHC ligands, often referred to as "ImPy" ligands.

This guide provides an in-depth exploration of the Imidazo[1,5-a]pyridine framework in catalysis. We move beyond a simple list of procedures to explain the causality behind its application, focusing on its transformation from a stable heterocycle into a powerful NHC ligand that has driven significant advancements in palladium, gold, and nickel catalysis. The protocols herein are designed to be self-validating, grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Part 1: The Imidazo[1,5-a]pyridine Ligand Family: A Structural Overview

The Imidazo[1,5-a]pyridine Core: More Than a Heterocycle

The imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle. Its true strength in catalysis is realized upon its conversion into an N-heterocyclic carbene. This is achieved by first synthesizing an N-substituted imidazo[1,5-a]pyridinium salt, which can then be deprotonated to reveal a carbene at the C3 position. This transformation is the gateway to its catalytic applications.

The Primary Role: A Platform for N-Heterocyclic Carbene (NHC) Ligands

The catalytically active species derived from this scaffold are imidazo[1,5-a]pyridin-3-ylidenes (ImPy). These are formally a merger of the advantageous properties of Buchwald-type biaryl phosphine ligands and traditional NHCs.[1] This fusion results in a unique "L-shaped" geometry where substituents at the C5 and N2 positions can be independently modified, allowing for precise control over the steric and electronic environment around the coordinated metal center.[2]

Key Advantages of ImPy-NHC Ligands:
  • Strong σ-Donation: Like other NHCs, ImPy ligands form robust bonds with transition metals, enhancing the stability and activity of the resulting catalysts.[1]

  • Tunable Steric Environment: The bicyclic framework allows for the installation of bulky groups at the C5 position and on the N2-wingtip. This steric matching is crucial for promoting challenging reactions, such as the activation of unreactive bonds.[3]

  • Rigid L-Shaped Geometry: This defined geometry can influence the coordination sphere of the metal, creating a specific catalytic pocket that can lead to high selectivity.[2]

Non-NHC Applications: Niche but Notable

While the majority of applications involve NHCs, the imidazo[1,5-a]pyridine core can be incorporated into other ligand types. These are less common but demonstrate the scaffold's versatility. Examples include its integration into multidentate N-donor ligands for copper catalysis[4][5] and its use as a building block for specialized phosphine[6] and pyrrolyl ligands for titanium.[7]

Part 2: Synthesis of Imidazo[1,5-a]pyridinium Salts: The Gateway to Catalysis

Rationale and Causality

Accessing the catalytically active NHC requires a stable, isolable precursor: the N-substituted imidazo[1,5-a]pyridinium salt. The choice of synthesis protocol is critical. A multi-component reaction is often preferred as it allows for modularity, enabling the introduction of diverse functional and chiral substituents in a single, efficient step. This modularity is key to tuning the ligand for a specific catalytic application. The following protocol is based on a highly efficient three-component coupling reaction.[8][9]

Protocol: Efficient Three-Component Synthesis of Imidazo[1,5-a]pyridinium Salts

This protocol provides a general method for synthesizing the NHC precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product Picolinaldehyde Picolinaldehyde Derivative Mix Mix in Polar Solvent (e.g., CH3CN or EtOH) Picolinaldehyde->Mix Amine Primary Amine (R-NH2) Amine->Mix Formaldehyde Formaldehyde (aq.) Formaldehyde->Mix Acid Add Acid (e.g., HBr) Mix->Acid Three-component coupling Stir Stir at RT to 60°C Acid->Stir Product Imidazo[1,5-a]pyridinium Salt (NHC Precursor) Stir->Product Cyclization & Precipitation

Caption: Workflow for the synthesis of Imidazo[1,5-a]pyridinium salts.

Materials:

  • Substituted 2-picolinaldehyde (1.0 equiv)

  • Primary amine (e.g., 2,6-diisopropylaniline) (1.0 equiv)

  • Aqueous formaldehyde (37 wt. %, 1.2 equiv)

  • Acid (e.g., HBr, 48% aq.) (1.2 equiv)

  • Solvent (e.g., Acetonitrile or Ethanol)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-picolinaldehyde derivative and the primary amine.

  • Solvent Addition: Add the chosen polar solvent (e.g., acetonitrile) to dissolve the reactants.

  • Reagent Addition: While stirring, add the aqueous formaldehyde solution, followed by the dropwise addition of the acid (e.g., HBr).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) for 12-24 hours. The progress can be monitored by TLC or LC-MS. Often, the product will precipitate from the reaction mixture upon formation.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Drying: Dry the resulting imidazo[1,5-a]pyridinium salt under vacuum. The product is typically a stable, crystalline solid that can be stored for future use.

Part 3: Application in Palladium-Catalyzed Cross-Coupling

Application Note: Overcoming Steric Hindrance

ImPy-NHC ligands have proven exceptionally effective in palladium-catalyzed cross-coupling reactions, particularly those involving sterically hindered substrates.[2] The rigid L-shape of the ligand, combined with bulky groups at the C5 and N2 positions, creates a well-defined catalytic pocket that promotes efficient oxidative addition and reductive elimination. Well-defined precatalysts, such as [(ImPy-NHC)Pd(cinnamyl)Cl], offer the advantage of being air- and moisture-stable, ensuring a 1:1 Pd-to-ligand ratio and leading to highly reproducible results.[3]

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling with an ImPy-NHC Ligand

This protocol describes the in situ generation of the catalyst for the coupling of an aryl chloride with a boronic acid.

Materials:

  • Imidazo[1,5-a]pyridinium salt (e.g., 2.0 mol%)

  • Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the imidazo[1,5-a]pyridinium salt, Pd(OAc)₂, and the base.

    • Add the anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 15-30 minutes. The base deprotonates the pyridinium salt to form the NHC, which then coordinates to the palladium center.

  • Reaction Setup:

    • To the flask containing the in situ generated catalyst, add the arylboronic acid and then the aryl chloride.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Aryl HalideArylboronic AcidLigand Loading (mol%)Pd Source (mol%)Yield (%)Reference
1-Chloro-4-nitrobenzenePhenylboronic acid2Pd(OAc)₂ (1)>95[3]
2-Bromo-m-xylene2-Methoxyphenylboronic acid5Pd(OAc)₂ (2.5)85-95[6]

Part 4: Application in Gold(I)-Catalyzed Reactions

Application Note: Enabling Novel Reactivity

In gold catalysis, ImPy-NHC ligands have been instrumental in both enhancing reactivity and inducing stereocontrol. Their strong σ-donating character stabilizes the gold(I) center, facilitating the activation of alkynes and allenes.[1] Furthermore, the development of L-shaped bidentate ImPy ligands with a hemilabile donor arm has enabled challenging Au(I)/Au(III) redox cycles, opening new avenues for gold-catalyzed cross-coupling reactions that were previously inaccessible with traditional ligands.[10]

Protocol: Enantioselective Intramolecular Hydrocarboxylation of Allenes

This protocol uses a pre-formed chiral gold(I)-ImPy complex.

Materials:

  • Chiral Gold(I)-ImPy-Cl complex (e.g., (R,R)-ImPy-AuCl) (1-5 mol%)

  • Silver salt (e.g., AgNTf₂) (1-5 mol%)

  • Allenic carboxylic acid substrate (1.0 equiv)

  • Anhydrous, non-coordinating solvent (e.g., Dichloromethane)

Procedure:

  • Catalyst Activation: In a dry vial under an inert atmosphere, dissolve the chiral Gold(I)-ImPy-Cl complex in the anhydrous solvent. Add the silver salt to abstract the chloride and generate the active cationic gold catalyst. Stir in the dark for 20-30 minutes.

  • Reaction Setup: In a separate flask, dissolve the allenic carboxylic acid substrate in the solvent.

  • Initiation: Transfer the activated catalyst solution to the substrate solution via cannula.

  • Reaction: Stir the reaction at the specified temperature (e.g., room temperature) until completion (monitored by TLC or ¹H NMR).

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the enantiomerically enriched oxazino-indolone product.[10]

SubstrateCatalyst Loading (mol%)er (enantiomeric ratio)Yield (%)Reference
N-Tosyl-2-allenyl-indole-7-carboxylic acid594.5:5.585[10]

References

photophysical properties of 1-Methylimidazo[1,5-a]pyridine for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Photophysical Characterization and Cellular Imaging Applications of 1-Methylimidazo[1,5-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of Imidazo[1,5-a]pyridine Scaffolds in Bioimaging

The imidazo[1,5-a]pyridine nucleus represents a versatile and highly promising scaffold in the development of novel fluorescent probes.[1][2][3] This class of heterocyclic compounds has garnered significant attention due to a unique combination of properties: a compact and stable structure, straightforward and scalable synthesis, and, most importantly, remarkable photophysical characteristics.[1][4][5] Derivatives of this scaffold are well-documented as intense emitters, often displaying large Stokes shifts, which is a critical feature for minimizing self-absorption and background interference in fluorescence imaging applications.[1][4]

The inherent versatility of the imidazo[1,5-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of its photophysical and chemical properties for specific applications, ranging from optoelectronic devices to chemical sensors and bioimaging.[3][6] Researchers have successfully leveraged these properties to create probes for monitoring cellular health by intercalating into lipid bilayers and reporting on membrane dynamics.[1][2]

This guide focuses on the evaluation of this compound, a representative of this promising class, for applications in cellular imaging. We provide a comprehensive framework for characterizing its fundamental photophysical properties and detailed protocols for its application in live-cell fluorescence microscopy.

Part 1: Foundational Photophysical Characterization

Before any cellular application, a rigorous characterization of the probe's photophysical properties is essential.[7] This data forms the bedrock for designing robust imaging experiments, selecting appropriate instrumentation, and correctly interpreting the results. The key parameters include absorption and emission spectra, Stokes shift, and fluorescence quantum yield.

Key Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives

The following table summarizes typical photophysical properties reported for imidazo[1,5-a]pyridine-based fluorophores. These values provide a baseline for what can be expected from new derivatives like this compound.

ParameterTypical Value RangeSignificance in Imaging
Max Absorption (λabs) 350 - 400 nmDetermines the optimal excitation wavelength.
Max Emission (λem) 450 - 550 nmDefines the fluorescence color and the required emission filter.
Stokes Shift > 5000 cm-1 (~100 nm)[1]A large shift minimizes overlap between excitation and emission light, improving signal-to-noise.
Quantum Yield (Φf) 0.1 - 0.5 (10% - 50%)[4][8]A measure of fluorescence efficiency; higher values indicate a brighter probe.
Solvatochromism Significant shifts observed[1][2]Sensitivity of emission spectrum to solvent polarity can be exploited to probe cellular microenvironments.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (QY)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is a critical parameter for any fluorescent probe.[9] It is defined as the ratio of photons emitted to photons absorbed.[10] The relative method, which involves comparison against a known standard, is the most common and accessible approach.[9][11]

Causality: This protocol is designed to ensure accuracy by using a dilution series and plotting integrated fluorescence versus absorbance. This graphical method is more reliable than a single-point measurement because it validates the linear relationship expected in dilute solutions and minimizes errors from single measurements.[10][12]

Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation A Select Standard (e.g., Quinine Sulfate) B Prepare Stock Solutions (Sample & Standard) A->B C Create Dilution Series (5-6 concentrations each) B->C D Measure Absorbance Spectra (UV-Vis Spectrophotometer) C->D E Ensure Absorbance < 0.1 at excitation wavelength D->E F Measure Corrected Emission Spectra (Spectrofluorometer) E->F G Integrate Area Under Emission Curve F->G H Plot Integrated Intensity vs. Absorbance G->H I Determine Gradients (m) for Sample & Standard H->I J Calculate QY using Comparative Equation I->J

Caption: Workflow for determining relative fluorescence quantum yield.

Materials:

  • This compound (Test Sample)

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • High-purity solvent (e.g., Ethanol, Dichloromethane)

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer capable of providing corrected emission spectra

  • Volumetric flasks and high-precision pipettes

  • 1 cm path length quartz cuvettes

Step-by-Step Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test sample.

  • Solution Preparation:

    • Prepare a concentrated stock solution of both the test sample and the standard in the same high-purity solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. Rationale: Keeping absorbance below 0.1 is crucial to avoid inner filter effects, where emitted light is reabsorbed by other fluorophores in the solution, leading to an underestimation of the quantum yield.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.

    • Note the absorbance value at the chosen excitation wavelength (λex) for every solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements (λex).

    • For each solution, record the spectrally corrected fluorescence emission spectrum. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for the sample and standard measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis and Calculation:

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).

    • Perform a linear regression for both datasets to obtain the slope (gradient, m).

    • Calculate the quantum yield of the sample (Φs) using the following equation[12]: Φs = Φr * (ms / mr) * (ns² / nr²) Where:

      • Φr is the quantum yield of the reference standard.

      • ms and mr are the gradients for the sample and reference, respectively.

      • ns and nr are the refractive indices of the solvents used for the sample and reference (if different).

Part 2: Application in Live-Cell Imaging

The favorable photophysical properties of imidazo[1,5-a]pyridine derivatives, particularly their potential for solvatochromism and membrane intercalation, make them attractive candidates for live-cell imaging.[1][2]

Protocol 2: Live-Cell Staining and Fluorescence Microscopy

This protocol provides a generalized method for staining live cells with a novel probe and acquiring images using a standard widefield or confocal fluorescence microscope.

Workflow for Live-Cell Imaging

G A Seed Cells on Glass-Bottom Dish B Culture Cells to 50-70% Confluency A->B E Incubate Cells with Probe (37°C, 15-30 min) B->E C Prepare Probe Stock (e.g., 1 mM in DMSO) D Prepare Working Solution (e.g., 1-10 µM in media) C->D D->E F Wash Cells with Fresh Media or PBS E->F G Add Imaging Buffer F->G H Acquire Images (Fluorescence Microscope) G->H

Caption: Standard experimental workflow for live-cell imaging.

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or chamber slides

  • This compound (Probe)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP cube for excitation, blue/green emission filter) and an environmental chamber (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Preparation:

    • A day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. Rationale: This density ensures healthy, individual cells are available for imaging without being overcrowded.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light.

    • On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final working concentration. A typical starting range is 1-10 µM. Rationale: The optimal concentration should be determined empirically to maximize signal while minimizing potential cytotoxicity.

  • Cell Staining:

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells in a 37°C, 5% CO₂ incubator for 15-30 minutes. Incubation time may need optimization.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe and reduce background fluorescence.[13]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Using an appropriate filter set based on the probe's known spectra, locate the cells and acquire images. Start with low excitation power to minimize phototoxicity and photobleaching.[13]

Protocol 3: Advanced Analysis with Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful technique that measures the time a fluorophore spends in the excited state before emitting a photon.[14] This "fluorescence lifetime" is often independent of probe concentration but highly sensitive to the local molecular environment (e.g., pH, ion concentration, viscosity, molecular binding).[15] FLIM can therefore reveal information that is not available from intensity-based imaging alone.[14][15]

Causality: By measuring changes in the fluorescence lifetime of this compound, one can infer changes in its immediate cellular environment. For example, a shift in lifetime upon binding to a specific protein or entering a lipid-rich domain provides a powerful, quantitative readout of the probe's interaction with the cell.

General Protocol for FLIM:

  • Sample Preparation: Prepare stained live cells as described in Protocol 2.

  • System Setup:

    • Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain hardware.[16][17]

    • Set the laser excitation wavelength to λabs of the probe. Adjust the laser power to achieve an optimal photon counting rate, avoiding pulse pile-up.

  • Data Acquisition:

    • Acquire FLIM data for a field of view containing stained cells. The acquisition time will depend on the probe's brightness and the desired signal-to-noise ratio.

  • Data Analysis:

    • The acquired data is typically represented as a lifetime map, where the color or intensity of each pixel corresponds to the fluorescence lifetime at that location.

    • Fit the fluorescence decay curve for each pixel (or for regions of interest) to a single or multi-exponential decay model to extract quantitative lifetime values.

    • Analyze the spatial distribution of lifetimes to correlate changes in the cellular microenvironment with specific subcellular structures.

References

Application Notes and Protocols for Biological Activity Screening of 1-Methylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This versatile structural motif is present in natural products like the antibiotic cribrostatin-6 and has been extensively explored for various therapeutic applications, including as cardiotonic agents, aromatase inhibitors, and antiviral agents.[1] The unique electronic and steric properties of the imidazo[1,5-a]pyridine ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[4][5] Specifically, 1-Methylimidazo[1,5-a]pyridine derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

This guide provides a comprehensive overview of the methodologies for the preliminary biological activity screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for foundational in vitro assays. The focus is on providing not just the "how" but also the "why" behind experimental choices, ensuring a robust and logical approach to screening.

Part 1: Anticancer Activity Screening

A primary and critical step in the evaluation of novel therapeutic agents is the assessment of their cytotoxic potential against cancer cell lines.[7] This initial screening helps identify compounds that can selectively inhibit the proliferation of or kill cancer cells.

Foundational Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[9][11]

Causality behind Experimental Choice: The MTT assay is selected as the initial screening tool due to its reliability, high-throughput capability, and cost-effectiveness. It provides a quantitative measure of a compound's effect on cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives.[12]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Derivatives cell_seeding->compound_prep treatment 4. Treat Cells with Derivatives compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate to Allow Formazan Formation mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]

    • Incubate the plates for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours in a humidified atmosphere.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[8]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

DerivativeCell LineIncubation Time (h)IC50 (µM)
Compound A MCF-74815.2 ± 1.8
Compound B MCF-74825.7 ± 2.5
Compound C MCF-7488.9 ± 0.9
Doxorubicin MCF-7481.2 ± 0.2

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14][15] Imidazo[1,5-a]pyridine derivatives have shown promise in this area.[16] The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[14][17][18]

Foundational Assay: Agar Well Diffusion Method

This method is based on the principle of diffusion of an antimicrobial agent from a well through a solid agar medium that has been uniformly inoculated with a test microorganism.[18] If the microorganism is susceptible to the agent, its growth will be inhibited, resulting in a clear area around the well known as the zone of inhibition.[18] The diameter of this zone is proportional to the concentration of the antimicrobial agent and its efficacy against the test organism.[18]

Causality behind Experimental Choice: The agar well diffusion method is a simple, rapid, and cost-effective primary screening tool to assess the antimicrobial activity of a large number of compounds.[14][15] It provides a qualitative or semi-quantitative assessment of antimicrobial efficacy, allowing for the rapid identification of active derivatives.[14]

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Well Creation cluster_treatment Compound Application cluster_incubation_analysis Incubation and Analysis media_prep 1. Prepare Mueller-Hinton Agar Plates inoculum_prep 2. Prepare Standardized Bacterial Inoculum media_prep->inoculum_prep plate_inoculation 3. Inoculate Agar Plates with Bacteria inoculum_prep->plate_inoculation create_wells 4. Create Wells in the Agar plate_inoculation->create_wells add_compounds 5. Add Derivatives and Controls to Wells create_wells->add_compounds incubation 6. Incubate Plates add_compounds->incubation measure_zones 7. Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow for antimicrobial screening via the agar well diffusion method.

Detailed Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[17]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the bacterial suspension across the surface of a Mueller-Hinton agar plate to create a uniform lawn.[19]

  • Well Creation and Compound Application:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated agar plates.[19]

    • Prepare solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of each derivative solution into the wells.[15]

    • Include a negative control (solvent alone) and a positive control (a known antibiotic like neomycin).[17][19]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[19]

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[19]

Data Presentation: Antimicrobial Activity

DerivativeTest OrganismConcentration (µ g/well )Zone of Inhibition (mm)
Compound A S. aureus10014 ± 1
Compound B S. aureus10010 ± 0.5
Compound C S. aureus10018 ± 1.2
Neomycin S. aureus3022 ± 1
Compound A E. coli10012 ± 0.8
Compound B E. coli1008 ± 0.7
Compound C E. coli10015 ± 1
Neomycin E. coli3020 ± 1.5

Part 3: Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes involved in disease pathways.[20][21] Screening this compound derivatives for their ability to inhibit key enzymes is a crucial step in understanding their mechanism of action and identifying potential drug candidates.[22]

Foundational Assay: General Enzyme Inhibition Assay

An enzyme inhibition assay is a laboratory test designed to determine whether a compound can reduce the activity of a specific enzyme.[20] These assays are fundamental in drug discovery for identifying molecules that can modulate enzyme function.[22] The specific protocol will vary depending on the target enzyme, but the general principle involves measuring the rate of the enzymatic reaction in the presence and absence of the test compound.

Causality behind Experimental Choice: Enzyme inhibition assays are essential for target-based drug discovery.[22] By screening against a panel of relevant enzymes (e.g., kinases, proteases), researchers can identify the specific molecular targets of the this compound derivatives, providing critical insights into their mechanism of action and potential therapeutic applications.[23]

Logical Flow for Enzyme Inhibition Studies

Enzyme_Inhibition_Logic target_selection 1. Select Target Enzyme (based on disease relevance) assay_development 2. Develop/Optimize Enzyme Assay target_selection->assay_development primary_screening 3. Primary Screening of Derivatives at a Single Concentration assay_development->primary_screening hit_identification 4. Identify 'Hits' (compounds with significant inhibition) primary_screening->hit_identification dose_response 5. Dose-Response Studies to Determine IC50 hit_identification->dose_response mechanism_studies 6. Mechanism of Action Studies (e.g., competitive, non-competitive) dose_response->mechanism_studies lead_optimization 7. Lead Optimization mechanism_studies->lead_optimization

Caption: Logical progression of enzyme inhibition screening and characterization.

General Protocol: Enzyme Inhibition Assay (Illustrative Example: Kinase Assay)

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific kinase.

    • Prepare solutions of the kinase, its substrate (e.g., a peptide), and ATP.

    • Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the test compounds to the wells.

    • Add the kinase to the wells and incubate for a short period to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate and ATP.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection:

    • Stop the reaction.

    • Detect the product formation. This can be done using various methods, such as:

      • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition

DerivativeTarget EnzymeIC50 (µM)
Compound A Kinase X5.6 ± 0.7
Compound B Kinase X12.3 ± 1.5
Compound C Kinase X0.8 ± 0.1
Staurosporine (Control) Kinase X0.01 ± 0.002

Conclusion

The protocols outlined in this guide provide a robust framework for the initial biological activity screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory properties, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the rationale behind each experimental choice ensures that the screening process is both scientifically sound and strategically focused on advancing the discovery of novel therapeutics.

References

The Ascending Role of 1-Methylimidazo[1,5-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties. Among the myriad of heterocyclic systems, the imidazo[1,5-a]pyridine core has emerged as a privileged scaffold, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The introduction of a methyl group at the 1-position, creating the 1-Methylimidazo[1,5-a]pyridine framework, further refines the physicochemical and conformational characteristics of this bicyclic system, making it a particularly attractive starting point for the design of innovative therapeutics.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound in medicinal chemistry, supported by detailed experimental protocols and field-proven insights. The narrative is structured to explain the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for robust scientific inquiry.

The Strategic Advantage of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle that offers a unique three-dimensional arrangement of nitrogen atoms, acting as both hydrogen bond donors and acceptors. This arrangement facilitates critical interactions with the active sites of various enzymes and receptors.[1][2] The scaffold's inherent properties, such as water solubility and biocompatibility, make it an excellent platform for drug discovery.[3] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

Therapeutic Applications of this compound Derivatives

The strategic placement of a methyl group at the 1-position of the imidazo[1,5-a]pyridine ring can significantly influence the molecule's steric and electronic properties. This modification can enhance binding affinity to the target protein, improve metabolic stability, and modulate pharmacokinetic parameters. While a nascent area of research, the this compound scaffold is being increasingly explored for its potential in several therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition in Oncology

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The ATP-binding site of kinases presents a druggable pocket, and the imidazo[1,5-a]pyridine scaffold is well-suited to occupy this region, often acting as an ATP-competitive inhibitor.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[3] Imidazo[1,5-a]pyridine derivatives have been investigated as potential EGFR inhibitors, with computational studies suggesting their ability to bind effectively to the kinase domain.[3]

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: BET proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. The development of small molecule inhibitors of BET proteins is a promising strategy in cancer therapy. The related imidazo[1,5-a]pyrazin-8(7H)-one scaffold has shown promise in the development of potent BET inhibitors, suggesting that the this compound core could also be a valuable template for designing novel BRD4 inhibitors.[6]

Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes.[7][8] A common and effective strategy involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with an appropriate electrophile. The following protocol outlines a plausible, generalized synthesis of a 1-methyl-3-aryl-imidazo[1,5-a]pyridine derivative, a class of compounds with demonstrated biological potential.

G cluster_0 Synthetic Pathway 2-Picolylamine 2-(Aminomethyl)pyridine Amide N-(pyridin-2-ylmethyl)acetamide derivative 2-Picolylamine->Amide Acylation AcylChloride Arylacetyl chloride (R-COCl) AcylChloride->Amide Cyclization Cyclization (e.g., POCl3) Amide->Cyclization Product 1-Methyl-3-aryl-imidazo[1,5-a]pyridine Cyclization->Product

Caption: General synthetic scheme for 1-Methyl-3-aryl-imidazo[1,5-a]pyridine.

Protocol: Synthesis of 1-Methyl-3-phenylimidazo[1,5-a]pyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-(Aminomethyl)pyridine

  • Phenylacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Amide Formation:

    • To a solution of 2-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add phenylacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purification can be done by column chromatography if necessary.

  • Cyclization:

    • Dissolve the crude amide intermediate in anhydrous toluene.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-methyl-3-phenylimidazo[1,5-a]pyridine.

Biological Evaluation Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound derivatives against two key cancer targets, EGFR and BRD4.

EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust platform for quantifying the inhibition of EGFR kinase activity.

G cluster_1 EGFR Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (EGFR) - Substrate (GFP-polyGT) - ATP - Test Compound Start->PrepareReagents Incubate Incubate kinase, substrate, ATP, and compound PrepareReagents->Incubate AddAntibody Add Tb-anti-pY antibody Incubate->AddAntibody ReadTRFRET Read TR-FRET signal AddAntibody->ReadTRFRET Analyze Analyze data and calculate IC50 ReadTRFRET->Analyze End End Analyze->End

Caption: Workflow for the EGFR TR-FRET kinase inhibition assay.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • LanthaScreen™ GFP-polyGT substrate

  • ATP

  • TR-FRET dilution buffer

  • Terbium (Tb)-labeled anti-phosphotyrosine (pY) antibody

  • Test compound (this compound derivative) dissolved in DMSO

  • 384-well, low-volume, non-binding surface plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the EGFR enzyme and a 2X solution of the GFP-polyGT substrate in TR-FRET dilution buffer.

    • Prepare a 4X solution of ATP in TR-FRET dilution buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in TR-FRET dilution buffer to create 4X working solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X ATP solution.

    • Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate mixture. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X solution of the Tb-anti-pY antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

    • Add 10 µL of the 2X antibody solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

BRD4 Bromodomain Inhibition Assay (AlphaScreen™)

This assay is a bead-based, no-wash, chemiluminescent proximity assay that is highly sensitive for measuring protein-protein interactions.

G cluster_2 BRD4 Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - His-tagged BRD4 - Biotinylated Histone Peptide - Test Compound Start->PrepareReagents IncubateBinding Incubate BRD4, peptide, and compound PrepareReagents->IncubateBinding AddBeads Add Streptavidin-Donor and Ni-Chelate-Acceptor beads IncubateBinding->AddBeads IncubateDark Incubate in the dark AddBeads->IncubateDark ReadAlpha Read AlphaScreen signal IncubateDark->ReadAlpha Analyze Analyze data and calculate IC50 ReadAlpha->Analyze End End Analyze->End

Caption: Workflow for the BRD4 AlphaScreen inhibition assay.

Materials:

  • Recombinant His-tagged BRD4 bromodomain 1 (BD1)

  • Biotinylated acetylated histone H4 peptide

  • AlphaScreen™ Streptavidin Donor beads

  • AlphaScreen™ Nickel Chelate Acceptor beads

  • AlphaLISA™ buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • 384-well, white, opaque microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in AlphaLISA™ buffer.

    • Prepare solutions of His-tagged BRD4 and biotinylated histone peptide in AlphaLISA™ buffer.

  • Binding Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the His-tagged BRD4 protein.

    • Add the biotinylated histone peptide.

    • Incubate the plate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.

  • Bead Addition and Detection:

    • In subdued light, add the AlphaScreen™ Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature.

    • Add the AlphaScreen™ Streptavidin Donor beads and incubate for another 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative biological activity data for imidazo[1,5-a]pyridine and related derivatives. It is important to note that data for specifically 1-methyl substituted imidazo[1,5-a]pyridines is still emerging. The presented data for related analogs serves to illustrate the potential of this scaffold.

Compound IDTargetAssay TypeIC50 (µM)Cell Line (for cellular assays)Reference
Compound A FGFR-1Kinase Assay3.1-
Compound B TubulinPolymerization Assay3.0-
IP-5 -Cytotoxicity (MTT)45HCC1937 (Breast Cancer)
IP-6 -Cytotoxicity (MTT)47.7HCC1937 (Breast Cancer)
Compound 12k Aurora A/BKinase Assay<0.01-

Mechanism of Action: A Visual Representation

The primary mechanism of action for many imidazo[1,5-a]pyridine-based kinase inhibitors is competitive inhibition at the ATP-binding site.

G cluster_3 Mechanism of ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylated Substrate Kinase->Phosphorylation Normal Function NoReaction Inhibition of Phosphorylation Kinase->NoReaction ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->Kinase Competitive Binding

Caption: ATP-competitive inhibition by an imidazo[1,5-a]pyridine derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its favorable physicochemical properties and versatile synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the realm of oncology. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of new derivatives. Future research should focus on expanding the library of this compound compounds and exploring their activity against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising molecules, ultimately paving the way for the development of next-generation therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Methylimidazo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Overview of a Key Synthetic Route: Cyclocondensation of 2-(Aminomethyl)pyridine with Nitroethane

A prevalent and effective method for synthesizing this compound involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a nitroalkane, such as nitroethane, in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1][2] This approach is valued for its accessibility of starting materials and its potential for good yields upon optimization.

The proposed mechanism for this reaction begins with the electrophilic activation of nitroethane by PPA to form a phosphorylated nitronate. The primary amine of 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane. This is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic this compound.[1][2]

Reaction_Mechanism cluster_activation Step 1: Activation of Nitroethane cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization cluster_elimination Step 4: Elimination & Aromatization Nitroethane Nitroethane Activated_Nitroethane Electrophilic Nitronate Nitroethane->Activated_Nitroethane PPA PPA PPA Amidinium_Intermediate Amidinium Intermediate Activated_Nitroethane->Amidinium_Intermediate 2-(Aminomethyl)pyridine 2-Aminomethylpyridine 2-Aminomethylpyridine Cyclized_Intermediate Dihydro-imidazo- pyridinium Ion Amidinium_Intermediate->Cyclized_Intermediate 1-Methylimidazo This compound Cyclized_Intermediate->1-Methylimidazo Elimination

Caption: Proposed reaction mechanism for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate and resolve them effectively.

Q1: My reaction yield is consistently low, or I am not getting any product. What are the likely causes and how can I improve the yield?

A1: Low or no yield is a common frustration in organic synthesis. Here’s a systematic approach to troubleshooting this issue in the context of this compound synthesis:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the ratio of reagents.[1][2]

    • Temperature: Ensure your reaction is heated to the optimal temperature. For the cyclocondensation with nitroethane, temperatures around 160°C in a mixture of PPA and phosphorous acid have been shown to significantly improve yields.[1][2]

    • Reagent Stoichiometry: An excess of the nitroalkane is often required. Experiment with varying the molar ratio of nitroethane to 2-(aminomethyl)pyridine.

    • Dehydrating Agent: The concentration and composition of the acid medium are critical. A mixture of polyphosphoric acid (PPA) and phosphorous acid has been reported to be more effective than PPA alone.[1][2]

  • Purity of Reagents and Solvents: Impurities can significantly hinder the reaction.

    • Starting Materials: Ensure the purity of your 2-(aminomethyl)pyridine and nitroethane. Impurities in the starting amine can lead to side reactions.

    • Solvents: If using a solvent, ensure it is dry and of an appropriate grade.

  • Reaction Monitoring: It's crucial to track the progress of your reaction.

    • TLC Analysis: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_purity Purity Checks cluster_optimization Condition Optimization cluster_monitoring Reaction Monitoring cluster_purification Purification Start Low Yield Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Reagents Pure Monitor_Reaction Monitor Reaction Progress (TLC) Optimize_Conditions->Monitor_Reaction Conditions Optimized Purification_Issues Investigate Purification Losses Monitor_Reaction->Purification_Issues Reaction Complete Success Improved Yield Purification_Issues->Success Losses Minimized NMR_GCMS Use NMR or GC-MS to confirm purity. Temp_Ratio_Acid Adjust Temperature, Reagent Ratios, and Acid Composition. TLC_Time Use TLC to determine optimal reaction time. Extraction_Chromatography Optimize extraction and chromatography.

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is this, and how can I prevent it?

A2: The formation of dark, polymeric resins is a known side product in this synthesis, especially under harsh acidic and high-temperature conditions.[1][2]

  • Cause: These tars are likely due to the polymerization of starting materials or intermediates.

  • Prevention:

    • Temperature Control: Avoid excessively high temperatures. While the reaction requires heat, runaway temperatures can promote polymerization.

    • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC and stop it once the starting material is consumed.

    • Quenching: Quenching the reaction mixture by pouring it into ice-cold water can help to minimize the formation of these byproducts.[1][2]

Q3: My product is difficult to purify. What are the best practices for purifying this compound?

A3: Purification can be challenging due to the polar nature of the product and the presence of polymeric side products.

  • Work-up:

    • After quenching the reaction with ice-water, neutralize the acidic mixture carefully with a base such as aqueous ammonia.[1][2]

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1][2] Multiple extractions are recommended to maximize the recovery of the product.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

    • Solvent System: The choice of eluent is crucial. A mixture of ethyl acetate and hexanes is often a good starting point.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the synthesis of this compound via cyclocondensation?

A1: The following is a generalized procedure based on reported literature.[1][2] Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

StepProcedure
1 In a flask equipped with a magnetic stirrer, combine polyphosphoric acid (PPA) and phosphorous acid.
2 Heat the acid mixture to the desired reaction temperature (e.g., 160°C).
3 To the hot acid mixture, add 2-(aminomethyl)pyridine.
4 Slowly add nitroethane to the reaction mixture.
5 Stir the reaction at the set temperature and monitor its progress using TLC.
6 Once the reaction is complete, cool the mixture and pour it into ice-cold water.
7 Neutralize the aqueous solution with a base (e.g., aqueous ammonia).
8 Extract the product with an organic solvent (e.g., ethyl acetate).
9 Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).
10 Concentrate the organic extract under reduced pressure.
11 Purify the crude product by column chromatography on silica gel.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, several other methods have been reported, each with its own advantages and disadvantages. These include:

  • Ritter-Type Reaction: This method involves the reaction of a pyridinylmethanol with a nitrile in the presence of an acid catalyst.[3]

  • Metal-Free C-H Functionalization: This approach can be used to introduce substituents onto a pre-formed imidazo[1,5-a]pyridine core.[4]

  • Three-Component Reactions: Some methods utilize a one-pot, three-component reaction of a picolinaldehyde, an amine, and formaldehyde to generate the imidazo[1,5-a]pyridine scaffold.[5]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is essential for the characterization of your synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

IV. References

  • Zeng, K., Ye, J., Meng, X., Dechert, S., Simon, M., Gong, S., ... & Zhang, K. (2022). Anomeric Stereoauxiliary Cleavage of the C–N Bond of D-Glucosamine for the Preparation of Imidazo[1,5-a]pyridines. Chemistry–A European Journal, 28(32), e202200648. --INVALID-LINK--

  • Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., Aksenov, A. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903-2910. --INVALID-LINK--

  • Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., Aksenov, A. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910. --INVALID-LINK--

  • Patil, S., Jadhav, J. S., & Sankpal, S. T. (2020). Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. --INVALID-LINK--

  • Kumar, A., Singh, A., & Singh, R. (2021). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bonds. ACS Omega, 6(49), 33823–33834. --INVALID-LINK--

  • Chen, Y. C., Li, Y. C., & Chen, K. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 2(6), 503-513. --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Quora. (2023, August 21). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. --INVALID-LINK--

  • Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. --INVALID-LINK--

  • Mihorianu, M., et al. (n.d.). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 56(7), 689-694. --INVALID-LINK--

  • ResearchGate. (2015, November 26). How can I purify such kind of 2,6-Bis(3-methylimidazol-1-ylidene)pyridine dibromide or 2PF6 salts?. --INVALID-LINK--

  • Guda, M. R., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. --INVALID-LINK--

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. --INVALID-LINK--

References

stability issues of 1-Methylimidazo[1,5-a]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 1-Methylimidazo[1,5-a]pyridine and its derivatives. This document addresses common stability challenges encountered under acidic conditions, providing troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the integrity of your research. The unique fused-ring structure of imidazo[1,5-a]pyridines, while synthetically valuable, presents specific liabilities in acidic environments that require careful consideration during experimental design, workup, and analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color after I added an acidic reagent. Is this normal?

A: A color change upon acidification is a strong indicator of a chemical transformation. The imidazo[1,5-a]pyridine core contains two nitrogen atoms that can be protonated. This protonation alters the electronic structure of the chromophore, which can cause a color change (halochromism). However, it can also be the first step in a degradation cascade. You should immediately verify the integrity of your compound using an analytical technique like HPLC or LC-MS.

Q2: I am observing a new, more polar peak in my HPLC analysis after an acidic workup. What could this be?

A: The appearance of a new, more polar peak strongly suggests degradation via hydrolysis. Under acidic conditions, the imidazole ring is susceptible to nucleophilic attack by water, leading to ring-opening. The resulting product, a substituted 2-(aminomethyl)pyridine derivative, would be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Q3: What is the fundamental reason for the instability of the imidazo[1,5-a]pyridine ring in acid?

A: The instability stems from the susceptibility of the C3 position to protonation, followed by nucleophilic attack. The fused ring system can be considered a type of N-heterocyclic carbene (NHC) precursor, and the C3 position has carbene-like character. Protonation at this site or at the N2 nitrogen activates the ring towards nucleophilic addition of water, initiating a ring-opening cascade. This is a known reactivity pattern for related imidazole-based heterocycles.

Q4: Are there specific pH ranges I should avoid?

A: Generally, strongly acidic conditions (pH < 4) should be avoided for prolonged periods, especially at elevated temperatures. The rate of degradation is highly dependent on the specific acid used, concentration, temperature, and the substitution pattern on the heterocyclic core. We strongly recommend performing a preliminary stability study if your protocol requires exposure to acidic conditions.

Troubleshooting Guide: Degradation During Experiments

Issue 1: Compound Degradation During Acid-Catalyzed Reaction or Deprotection

Scenario: You are running a reaction that requires an acid catalyst (e.g., TFA, HCl) and notice significant loss of your starting material or the formation of multiple byproducts.

Causality Analysis: The acid required for your desired transformation is simultaneously catalyzing the hydrolysis of the imidazo[1,5-a]pyridine core. The rate of this degradation is often competitive with the intended reaction.

Solutions:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired conversion. Kinetic control can favor your intended reaction over the degradation pathway.

  • Use a Weaker Acid: Investigate if a less aggressive acid (e.g., acetic acid, p-toluenesulfonic acid) can catalyze your reaction effectively without causing rapid degradation.[3]

  • Limit Exposure Time: Design your experiment to minimize the time the compound is in the acidic medium. Quench the reaction as soon as sufficient conversion is achieved.

  • Anhydrous Conditions: If water is the nucleophile in the degradation pathway, running the reaction under strictly anhydrous conditions can prevent hydrolysis. However, be aware that other nucleophiles present in the reaction mixture could still pose a threat.

Diagram: Proposed Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates a plausible mechanism for the degradation of this compound in the presence of aqueous acid.

G Proposed Hydrolysis Mechanism Start This compound Protonated Protonated Intermediate (Activated Ring) Start->Protonated + H+ WaterAttack Nucleophilic Attack by H2O Protonated->WaterAttack + H2O RingOpened Ring-Opened Intermediate WaterAttack->RingOpened Ring Opening Product Final Degradation Product (Substituted 2-(aminomethyl)pyridine) RingOpened->Product Rearrangement

Caption: Plausible degradation pathway under acidic conditions.

Experimental Protocol: Assessing Compound Stability

This protocol provides a robust framework for quantifying the stability of your this compound derivative across a range of pH values.

Objective: To determine the rate of degradation of a target compound at different pH levels.
Materials:
  • Target compound (e.g., this compound)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions: pH 2.0, 4.0, 5.0, 7.4 (phosphate or citrate buffers are suitable)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • Constant temperature incubator or water bath

Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Incubation Sample Preparation:

    • Label separate vials for each pH and time point.

    • In each vial, add the appropriate buffer solution.

    • Spike the buffer with the stock solution to a final concentration of 10 µg/mL. Ensure the initial organic solvent concentration is low (<1%) to not affect the buffer pH.

  • Incubation: Place all vials in an incubator set to a physiologically relevant temperature (e.g., 37°C) or room temperature (25°C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be quenched immediately after preparation.

  • Quenching: To stop the degradation, quench the reaction by adding an equal volume of cold ACN. This will precipitate buffer salts and halt further hydrolysis. Centrifuge if necessary.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a gradient method (e.g., Water/ACN with 0.1% formic acid) that gives good separation between the parent compound and any potential degradants.

    • Monitor at a UV wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the T=0 sample.

    • Plot the percentage of the remaining parent compound versus time for each pH.

    • Calculate the half-life (t½) at each pH where significant degradation is observed.

Data Interpretation Table

The results can be summarized in a table for easy comparison.

pHTemperature (°C)Half-life (t½) in hoursKey Degradant Peak (RT, min)
2.0253.52.1
4.02548.22.1
5.025> 100Not Observed
7.425Stable (> 200)Not Observed
This is example data and will vary based on the specific compound structure.

Workflow Diagram for Stability Screening

References

Technical Support Center: A Guide to Regioselective Functionalization of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The inherent reactivity of the imidazo[1,5-a]pyridine core presents unique challenges and opportunities in achieving site-selectivity. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you streamline your synthetic efforts and achieve your target molecules with greater precision.

The this compound structure, with its electron-rich imidazole ring fused to a pyridine moiety, possesses several potential sites for functionalization. The presence of a methyl group at the C1 position blocks one of the most reactive sites, redirecting subsequent reactions to other positions, primarily C3 on the imidazole ring and C5, C7, or C8 on the pyridine ring. Understanding the electronic and steric factors that govern the reactivity at these positions is paramount to controlling the regiochemical outcome of your experiments.

Section 1: Understanding the Reactivity Landscape of this compound

This section addresses fundamental questions about the inherent reactivity of the substrate, which forms the basis for all troubleshooting and optimization efforts.

Q1: What are the primary sites for functionalization on this compound, and what is the underlying chemical rationale?

A1: With the C1 position occupied, the reactivity of the remaining sites is governed by a combination of electronic density, steric hindrance, and reaction mechanism.

  • C3 Position: This is the most electronically activated site for electrophilic substitution and many metal-catalyzed C-H functionalizations. The lone pairs from both the N2 and N4 atoms contribute to the high electron density of the imidazole ring, making the C3 carbon highly nucleophilic. Computational studies on related imidazo[1,2-a]pyridines confirm that the C3 position is often the most electron-rich[1].

  • C5 and C7 Positions: These positions on the pyridine ring are the next most likely sites for electrophilic attack, though they are significantly less reactive than C3. Their reactivity is influenced by the overall electron-donating effect of the fused imidazole ring.

  • C8 Position: This site is sterically hindered by the adjacent bridgehead nitrogen (N4) and electronically deactivated. However, it is the most acidic proton on the pyridine ring, making it a primary target for deprotonation with strong organolithium bases (directed ortho-metalation).

cluster_0 cluster_1 mol C3 C3: Highest Electron Density Primary site for Electrophilic Attack & Pd-Catalyzed C-H Activation C5_C7 C5 & C7: Secondary Sites Moderately reactive towards strong electrophiles C8 C8: Most Acidic C-H Primary site for Lithiation (Directed Metalation)

Caption: Reactivity hotspots on the this compound core.

Section 2: Troubleshooting Guide for Common Regioselectivity Issues

This section is structured to address specific experimental challenges in a problem-and-solution format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)

Q: I am attempting to brominate my this compound with Br₂ in acetic acid and I'm getting a mixture of C3-bromo and what appears to be C5/C7-bromo isomers, along with some decomposition. How can I exclusively obtain the C3-bromo product?

A: This is a classic case of overpowering the inherent reactivity difference between the C3 and pyridine-ring positions with overly harsh conditions.

  • Causality Explained: The C3 position is kinetically favored for electrophilic attack. However, strong electrophilic reagents like molecular bromine (Br₂) can lead to over-reaction or functionalization at the less reactive C5/C7 sites. Furthermore, the acidic conditions can cause the electron-rich imidazopyridine nucleus to polymerize, leading to decomposition and the formation of dark, insoluble materials, a known issue with similar electron-rich heterocycles[2].

  • Troubleshooting & Optimization Strategy: The key is to moderate the reactivity of the electrophile and control the reaction temperature.

    • Switch to a Milder Halogenating Agent: Replace Br₂ with N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which enhances selectivity for the most reactive site.

    • Control Stoichiometry: Use a precise stoichiometry, starting with 1.0 to 1.1 equivalents of NBS to minimize di-substitution.

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to slow down the reaction rate, further favoring the kinetically preferred C3 product.

    • Choose an Inert Solvent: Switch from acetic acid to a non-acidic, inert solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Validated Protocol for C3-Bromination:

    • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

ConditionReagentTemperaturePredominant Product(s)Reference Insight
HarshBr₂ in AcOHRoom TempMixture of C3, C5/C7 isomers, decompositionSimilar to issues in pyrrole chemistry[2]
Optimized NBS in THF 0 °C >95% C3-bromo isomer General principle for selective halogenation
Issue 2: Low Yield and/or No Reaction in Palladium-Catalyzed C3-Arylation

Q: I am trying to perform a direct C-H arylation at the C3 position using Pd(OAc)₂ with an aryl bromide, but my yields are consistently low (<20%) and I recover mostly starting material. What factors should I investigate?

A: Direct C-H activation reactions are highly sensitive multi-component systems. Failure typically points to an issue with the catalyst, ligand, base, or solvent rather than the substrate's inherent reactivity. A highly regioselective C-3 arylation of the parent imidazo[1,5-a]pyridine has been successfully developed, providing a strong basis for optimization[3].

  • Causality Explained: The catalytic cycle for direct arylation involves C-H activation at the C3 position, typically via a concerted metalation-deprotonation (CMD) pathway. The efficiency of this step is critically dependent on the coordination environment of the palladium center (defined by the ligand), the strength and solubility of the base, and the solvent's ability to facilitate the catalytic turnover.

  • Troubleshooting Workflow:

start Low Yield in C3-Arylation? check_catalyst Is the Pd source active? Is the ligand appropriate? start->check_catalyst Begin Diagnosis check_base Is the base strong enough? Is it soluble? check_catalyst->check_base If catalyst/ligand seem correct check_solvent Is the solvent anhydrous and degassed? check_base->check_solvent If base is appropriate check_temp Is the temperature high enough for C-H activation? check_solvent->check_temp If solvent is pure solution Optimize: Use bulky phosphine ligand (e.g., P(tBu)3), a strong, soluble base (e.g., K2CO3, PivOH additive), and a high-boiling polar solvent (e.g., DMAc, Dioxane). check_temp->solution If all else fails

Caption: Troubleshooting workflow for a failing Pd-catalyzed C3-arylation.

  • Validated Protocol for C3-Arylation: (Adapted from literature on the parent scaffold[3])

    • To an oven-dried reaction vial, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMAc).

    • Seal the vial and heat to 110-130 °C with vigorous stirring for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate and purify the residue by column chromatography.

Issue 3: Inability to Functionalize the Pyridine Ring (C5/C7/C8)

Q: I need to install a functional group on the pyridine ring, but all my attempts with electrophiles or palladium catalysts target the C3 position. How can I achieve selectivity for the six-membered ring?

A: To override the powerful electronic preference for the C3 position, you must switch to a mechanism that relies on a different principle, such as C-H acidity. Directed ortho-metalation via lithiation is the most effective strategy.

  • Causality Explained: The protons on the pyridine ring are more acidic than the proton at C3. The C8 proton, being ortho to the bridgehead nitrogen, is the most acidic and therefore the most likely to be removed by a strong, non-nucleophilic base. This generates a potent C8-lithiated nucleophile that can be trapped with a wide variety of electrophiles. Using hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial to prevent competitive nucleophilic addition to the pyridine ring[4].

  • General Protocol for C8-Lithiation and Functionalization:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a freshly prepared or titrated solution of LDA (1.1 eq) in THF.

    • Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation. A color change is often observed.

    • Add a suitable electrophile (e.g., TMSCl, I₂, DMF, benzaldehyde) (1.2 eq) and stir at -78 °C for another 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Perform a standard aqueous workup, extract the product, dry the organic layer, and purify by chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between C3, C5, and C7 substituted isomers using NMR?

A1: Isomer identification is critical and can be unequivocally achieved using a combination of 1D and 2D NMR techniques.

  • ¹H NMR: The coupling constants (J values) are highly informative. Protons on the pyridine ring will exhibit characteristic ortho, meta, and para couplings (typically 7-9 Hz for ortho, 2-3 Hz for meta). The C3 proton in the starting material is a singlet. When C3 is substituted, this singlet disappears.

  • ¹³C NMR: The chemical shifts of the carbons can provide clues, but unequivocal assignment requires 2D spectra.

  • NOESY/ROESY (2D NMR): This is the most powerful tool. A C3-substituent will show a nuclear Overhauser effect (through-space correlation) to the proton at C5. A C8-substituent will show a strong NOE to the C1-methyl group. A C7-substituent will show correlations to protons at C8 and C5.

Q2: Are there computational methods to predict the regioselectivity of a novel reaction before I run it in the lab?

A2: Yes, computational chemistry is a valuable predictive tool. Density Functional Theory (DFT) calculations can predict the outcome of reactions with high accuracy.[5]

  • For electrophilic substitution: Calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) can reveal the most nucleophilic sites.[6][7]

  • For lithiation: Calculating the relative acidities (pKa) of the C-H bonds can predict the site of deprotonation.

  • NMR Prediction: Some software can predict the ¹³C and ¹H NMR spectra of potential products. Comparing these predicted spectra to your experimental data can help confirm the identity of an obtained isomer.[6]

Q3: My direct arylation reaction turned black and formed an insoluble precipitate. What is likely happening?

A3: The formation of black precipitate is almost always due to the decomposition of the palladium catalyst into palladium black (Pd(0)). This happens when the catalytic cycle is interrupted. Common causes include:

  • Oxidative Addition is Too Slow: The aryl halide might be too unreactive (e.g., an electron-rich aryl chloride).

  • Ligand Decomposition: The phosphine ligand may be unstable at the high temperatures required for the reaction.

  • Presence of Oxygen: Failure to maintain strictly inert atmospheric conditions can lead to catalyst oxidation and decomposition.

  • Incorrect Base: The base may not be strong enough to facilitate the C-H activation/deprotonation step, causing the catalyst to stall and decompose.

To solve this, ensure your reagents and solvent are pure and anhydrous, use a more robust ligand (e.g., biarylphosphines), and maintain a scrupulously inert atmosphere.

References

Technical Support Center: Purification of 1-Methylimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 1-Methylimidazo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. The inherent polarity and basicity of the imidazo[1,5-a]pyridine scaffold demand specialized approaches that go beyond standard purification protocols. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Normal-Phase Chromatography (Silica Gel)

Question 1: My this compound derivative is streaking severely or remaining at the baseline of my silica gel TLC plate, even when using highly polar solvent systems like 10-20% methanol in dichloromethane. What is happening and how can I fix it?

Answer: This is the most common issue encountered with this class of compounds. The root cause is a strong, undesirable interaction between the basic nitrogen atoms in your heterocyclic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing or streaking.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2][3]

    • Triethylamine (Et₃N): Start by adding 0.5-2% (v/v) triethylamine to your eluent system. Et₃N is a volatile base that will compete with your compound for the acidic sites, allowing your product to elute symmetrically.

    • Ammonium Hydroxide (NH₄OH): For very polar or stubborn compounds, a solution of ammonium hydroxide in methanol can be highly effective.[4][5] Prepare a stock solution of 5-10% NH₄OH in methanol and use this as the polar component of your mobile phase (e.g., 95:5 DCM:[10% NH₄OH in MeOH]).

  • Assess Compound Stability: Before committing to a preparative column, ensure your compound is not degrading on the acidic silica. You can check this by running a 2D TLC. Spot your compound, run the plate in one direction, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates on-plate decomposition.[4] If degradation is confirmed, you must switch to a different stationary phase.

  • Consider Alternative Stationary Phases: If basic modifiers do not resolve the issue or if your compound is acid-sensitive, consider these alternatives:

    • Neutral or Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[3]

    • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment and preventing strong interactions with your compound.[5]

Section 2: Alternative Chromatographic Strategies

Question 2: Normal-phase chromatography isn't working. What other chromatographic techniques can I use for my highly polar derivative?

Answer: When normal-phase chromatography is inadequate, several powerful alternative techniques are available. The choice depends on the specific properties of your molecule.

  • Reversed-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[1] This is often the go-to method for highly polar compounds.

    • Challenge: Your polar compound may have insufficient retention and elute in the solvent front.

    • Solution: Use highly aqueous mobile phases. Modern C18Aq columns are designed to prevent phase collapse in 100% aqueous conditions.[6] Adding buffers (e.g., ammonium formate) or ion-pairing reagents can also enhance retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for compounds that are too polar for reversed-phase but show excessive retention on normal-phase silica.[7][8] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of an aqueous modifier.[6] Water acts as the strong, eluting solvent in this mode.[7]

Workflow for Chromatography Method Selection

Below is a DOT script for a logical workflow to select the appropriate purification strategy.

G cluster_0 Troubleshooting Workflow for Purification start Dissolve crude product Run Normal-Phase TLC (e.g., 9:1 DCM/MeOH) tlc_result Analyze TLC Plate start->tlc_result streaking Severe Streaking or Rf = 0 tlc_result->streaking Problematic? good_rf Good Separation Rf = 0.2-0.4 tlc_result->good_rf Optimal? add_base Add Basic Modifier to Eluent (e.g., 1% Et3N) Re-run TLC streaking->add_base prep_column Proceed to Preparative Flash Chromatography good_rf->prep_column base_result Analyze Modified TLC add_base->base_result base_result->good_rf Resolved? alt_methods Switch Stationary Phase or Mode base_result->alt_methods Unresolved? hilic Try HILIC (e.g., ACN/Water on Silica/Amine) alt_methods->hilic rp_hplc Try Reversed-Phase HPLC (e.g., C18 with ACN/Water) alt_methods->rp_hplc

Caption: Troubleshooting workflow for selecting a chromatographic purification method.

Section 3: Recrystallization

Question 3: My compound is a solid, but I'm struggling to find a suitable recrystallization solvent. What's the best approach for these polar molecules?

Answer: Recrystallization is a powerful, cost-effective purification technique, but finding the right solvent system for polar compounds can be challenging. The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.[9]

Systematic Approach to Solvent Selection:

  • Start with Single Solvents: Test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of various solvents across the polarity spectrum.

    • Good Candidates: Alcohols (Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate, Water. For polar molecules with N or O atoms, alcohol/water mixtures are often a good choice.[10]

    • Observe:

      • Soluble at room temperature? -> The solvent is too good.

      • Insoluble even when boiling? -> The solvent is too poor.

      • Sparingly soluble at room temp, but fully soluble when hot? -> This is a promising candidate.

  • Develop a Two-Solvent System: This is often the most successful method. You need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

    • Common Pairs for Polar Compounds:

      • Methanol / Diethyl Ether

      • Ethanol / Water[11]

      • Acetone / Hexanes

Troubleshooting Recrystallization:

  • No Crystals Form Upon Cooling:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[10]

    • Seed: Add a tiny crystal from a previous batch (if available).

    • Concentrate: Evaporate some of the solvent to create a more saturated solution and cool again.[12]

  • Product "Oils Out": This occurs when the solute comes out of solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of your compound.[12]

    • Solution: Re-heat the solution to dissolve the oil, add more of the "soluble solvent" to lower the saturation point, and allow it to cool more slowly. Using a lower-boiling solvent system is also advisable.

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is for purifying a basic this compound derivative that exhibits streaking on unmodified silica.

  • TLC Analysis & Solvent System Optimization:

    • Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH).

    • In a separate vial, prepare the same mobile phase with an added 1% (v/v) of triethylamine (Et₃N).

    • Run TLC plates in both systems to confirm that the addition of Et₃N results in a symmetrical spot with an Rf value between 0.2 and 0.4.

  • Column Slurry Preparation:

    • Prepare the full eluent mixture, including the Et₃N, that you will use to run the column.

    • In a beaker, mix the required amount of silica gel with the eluent to form a uniform slurry. Do not use a more non-polar solvent for the slurry, as this can cause column cracking when the polar running eluent is introduced.

  • Column Packing & Equilibration:

    • Pour the slurry into the column and use gentle air pressure to pack it evenly.

    • Equilibrate the packed column by flushing with at least 2-3 column volumes of the mobile phase until the baseline on the detector is stable.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and inject it onto the column.

    • Solid Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column. This method generally provides superior resolution.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase. A shallow gradient (e.g., starting with a slightly less polar mixture and gradually increasing the methanol concentration) can improve the separation of closely related impurities.[4]

    • Collect fractions and monitor by TLC to identify and combine the pure product fractions.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is for purifying a solid derivative that is soluble in hot ethanol but less soluble in water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of near-boiling ethanol required to just dissolve the solid completely.[9] It is crucial to use the absolute minimum to ensure maximum recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Add a small excess of hot ethanol (~5-10%) to prevent premature crystallization in the funnel. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization:

    • While stirring the hot ethanol solution, slowly add water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (with a slightly higher water content than the crystallization mixture) to remove any adhering soluble impurities.[10]

    • Dry the crystals under vacuum to remove residual solvent.

Data Summary Table

Table 1: Common Chromatographic Conditions for Polar N-Heterocycles

Chromatography ModeStationary PhaseTypical Mobile Phase (A/B)Modifiers & Rationale
Normal-Phase Silica GelA: Hexanes/DCM; B: EtOAc/MeOH0.5-2% Et₃N or NH₄OH: Neutralizes acidic silanols to prevent streaking of basic compounds.[2][3]
Reversed-Phase C18A: Water; B: Acetonitrile/Methanol0.1% Formic Acid/TFA: Improves peak shape by protonating analytes. 10mM Ammonium Formate/Acetate: Provides buffering and improves peak shape at neutral pH.
HILIC Silica, Amine, DiolA: Acetonitrile; B: Water/BufferAqueous Buffer (e.g., Ammonium Formate): Controls ionization and facilitates the formation of the aqueous layer on the stationary phase for partitioning.[7]

References

Technical Support Center: Production of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methylimidazo[1,5-a]pyridine. Our goal is to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient production of this key heterocyclic compound. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]

Section 1: Troubleshooting Guide for Scale-Up Production

Transitioning the synthesis of this compound from the laboratory bench to a larger scale presents a unique set of challenges. This section addresses common issues encountered during scale-up, providing explanations for their root causes and offering practical solutions.

Issue 1: Inconsistent Reaction Yields and Purity at Larger Scales

Question: We developed a high-yielding synthesis of this compound at the gram scale, but upon scaling to 100g, the yield has dropped significantly, and we are observing an increase in impurities. What could be the cause?

Answer: This is a common challenge in process scale-up and can be attributed to several factors related to reaction kinetics and mass/heat transfer.

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The efficiency of stirring that is easily achieved in a round-bottom flask does not directly translate to a large reactor.

  • Heat Transfer: Exothermic or endothermic reactions are more difficult to control at scale. Poor heat dissipation can lead to temperature gradients within the reactor, affecting reaction kinetics and selectivity.

  • Reagent Addition: The rate of addition of a critical reagent can significantly impact the reaction profile. A slow, controlled addition at the lab scale may be difficult to replicate proportionally at a larger scale, potentially leading to the formation of byproducts.

Troubleshooting Steps & Recommendations:

  • Optimize Mixing:

    • Characterize the mixing efficiency of your reactor. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for understanding flow patterns.

    • Experiment with different impeller types and stirring speeds to ensure homogeneity.

  • Improve Temperature Control:

    • Utilize a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient heat transfer fluid.

    • Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction exotherm.

  • Controlled Reagent Addition:

    • Employ a syringe pump or a calibrated addition funnel for precise and reproducible addition rates.

    • For highly reactive starting materials, consider diluting the reagent before addition to better control the reaction.

Issue 2: Challenges in Product Isolation and Purification

Question: Our laboratory-scale purification of this compound via column chromatography is not practical for multi-kilogram production. What are some scalable alternatives?

Answer: While column chromatography is an excellent tool for small-scale purification, its scalability is limited by high solvent consumption and low throughput. For industrial-scale production, alternative purification strategies are necessary.

Scalable Purification Methods:

MethodAdvantagesDisadvantages
Crystallization Highly scalable, can provide very pure material, cost-effective.Requires finding a suitable solvent system, can have lower initial recovery.
Distillation Effective for volatile compounds, can be run continuously.Not suitable for thermally labile compounds, may require high vacuum for high-boiling point compounds.
Liquid-Liquid Extraction Good for removing water-soluble or -insoluble impurities, can be automated.Requires large volumes of solvents, emulsion formation can be an issue.
Salt Formation/Recrystallization Can be highly selective for basic compounds, often yields crystalline solids.Adds extra steps to the process (salt formation and liberation of the free base).

Recommendations:

  • Solvent Screening for Crystallization: Perform a systematic screen of various solvents and solvent mixtures to identify conditions that provide good recovery of high-purity this compound.

  • Anti-Solvent Crystallization: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization. This can be a very effective and scalable technique.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several efficient methods exist for the synthesis of the imidazo[1,5-a]pyridine core.[2] For this compound specifically, a common and effective approach is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile. One such method involves the reaction of 2-picolylamine with nitroethane in the presence of polyphosphoric acid (PPA) at elevated temperatures.[1] Other modern synthetic strategies include transition-metal-free C-H amination reactions and iodine-mediated oxidative annulations.[3]

Q2: What are the key safety precautions to consider during the production of this compound?

A2: Standard laboratory and chemical production safety protocols should be strictly followed. Specific considerations for this synthesis include:

  • Handling of Reagents: Many of the reagents used, such as phosphorus oxychloride or strong acids like PPA, are corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Monitoring: Exothermic reactions should be carefully monitored, and adequate cooling should be readily available.

  • Solvent Safety: The use of flammable organic solvents necessitates working in a well-ventilated area away from ignition sources.

  • Product Handling: While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous chemical. Avoid inhalation of dust or vapors and prevent skin contact.

Q3: How should this compound be stored to ensure its stability?

A3: Imidazo[1,5-a]pyridine derivatives are generally stable heterocyclic compounds. However, to ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[4] It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration may be beneficial.

Q4: Can you provide a general protocol for a scalable synthesis of a substituted imidazo[1,5-a]pyridine?

A4: The following protocol is based on a reported gram-scale synthesis and can be adapted for scale-up with the considerations mentioned in the troubleshooting section.[3] This example describes an iodine-mediated synthesis.

Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine Derivative

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-pyridyl ketone (1.0 eq), the desired alkylamine (1.2 eq), and sodium acetate (NaOAc) (2.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: To the stirred mixture, add molecular iodine (I₂) (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Section 3: Visualizing the Workflow

Process Flow for Scale-Up Considerations

The following diagram illustrates the key stages and decision points in the scale-up of this compound synthesis.

Scale_Up_Workflow cluster_0 Lab-Scale Synthesis (grams) cluster_1 Pilot-Scale Production (kg) cluster_2 Troubleshooting & Optimization Route_Scouting Route Scouting & Optimization Purification_Dev Purification Method Development Route_Scouting->Purification_Dev Analytics Analytical Method Development Purification_Dev->Analytics Process_Safety Process Safety Assessment Analytics->Process_Safety Transfer to Scale-Up Reactor_Fit Reactor Fit & Engineering Process_Safety->Reactor_Fit Raw_Material_Sourcing Raw Material Sourcing Reactor_Fit->Raw_Material_Sourcing Heat_Transfer Heat Transfer Issues Raw_Material_Sourcing->Heat_Transfer Identify Issues Mass_Transfer Mass Transfer Limitations Heat_Transfer->Mass_Transfer Impurity_Profile Impurity Profiling Mass_Transfer->Impurity_Profile Impurity_Profile->Purification_Dev Re-optimize

Caption: A workflow diagram for scaling up the production of this compound.

References

Technical Support Center: Imidazo[1,5-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a key pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical task in drug discovery and development.[1]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges in your cyclization reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of imidazo[1,5-a]pyridines.

Q1: What are the most common starting materials for imidazo[1,5-a]pyridine synthesis?

The most prevalent synthetic routes typically start from 2-(aminomethyl)pyridine precursors which then undergo cyclocondensation with an electrophilic partner to form the five-membered imidazole ring.[1] Other common strategies include reactions involving 2-pyridyl ketones and various amines or multicomponent reactions.[2][3][4]

Q2: Which cyclization strategies are most effective?

The effectiveness of a cyclization strategy is highly dependent on the desired substitution pattern of the final product. Common and effective methods include:

  • Cyclocondensation Reactions: This is a robust method involving the reaction of a 2-(aminomethyl)pyridine with reagents like carboxylic acids, acyl chlorides, or esters.[1]

  • Oxidative Cyclization: These methods often utilize a metal catalyst (like copper or iron) or a mediator (like iodine) to facilitate the cyclization, often through C-H amination pathways.[2][3]

  • Transannulation Reactions: This strategy involves the conversion of another heterocyclic system, such as pyridotriazoles, into the imidazo[1,5-a]pyridine core.[2]

Q3: What are the key reaction parameters to control for a successful cyclization?

Several parameters are critical for a successful reaction:

  • Temperature: Many cyclization reactions require heating to overcome the activation energy barrier.[5]

  • Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. High-boiling aprotic solvents like DMF, DMSO, or toluene are often used.

  • Catalyst/Reagent Stoichiometry: Precise control over the amounts of catalysts, bases, or dehydrating agents is crucial for minimizing side reactions and maximizing yield.

  • Atmosphere: Some reactions, particularly those involving metal catalysts, may be sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen or argon).

Part 2: In-Depth Troubleshooting Guide

This section is organized by common experimental issues. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low to No Product Yield

This is one of the most common challenges. A systematic approach is necessary to diagnose the root cause.

Potential Causes & Solutions

  • Poor Quality Starting Materials:

    • Diagnosis: Confirm the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis. Amines, in particular, can oxidize over time.

    • Solution: Repurify starting materials if necessary (e.g., recrystallization, distillation, or column chromatography). Use freshly opened or purified reagents.

  • Sub-optimal Reaction Temperature:

    • Diagnosis: If the reaction is sluggish, the temperature may be too low. Conversely, if multiple side products are observed, the temperature may be too high, leading to decomposition.

    • Solution: Systematically screen a range of temperatures. For example, if your reaction at 80 °C is not proceeding, try increasing the temperature in 20 °C increments (e.g., 100 °C, 120 °C). Monitor the reaction progress by TLC or LC-MS at each temperature.

  • Ineffective Water Removal:

    • Diagnosis: Many cyclization reactions are condensation reactions that release water. This water can inhibit the reaction or lead to hydrolysis of intermediates.[5]

    • Solution: If applicable to your reaction conditions, use a Dean-Stark trap to azeotropically remove water. Alternatively, add a chemical drying agent that is compatible with your reaction conditions.

  • Incorrect Solvent Choice:

    • Diagnosis: Poor solubility of reactants can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen is often a worthwhile optimization step.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes & Solutions

  • Incomplete Cyclization:

    • Diagnosis: You may isolate a stable, non-cyclized intermediate. This is common when the cyclization step has a high activation energy.[5]

    • Solution: Increase the reaction temperature or time to drive the reaction to completion. The addition of a suitable acid or base catalyst can also facilitate the final ring-closing step.

  • Side Reactions of Starting Materials:

    • Diagnosis: For example, in reactions involving 2-(aminomethyl)pyridine and aldehydes, self-condensation of the aldehyde (e.g., aldol condensation) can be a competing reaction.

    • Solution: Adjust the rate of addition of the aldehyde (e.g., slow addition via syringe pump) to keep its instantaneous concentration low. Running the reaction at a lower temperature can also favor the desired reaction pathway.

  • N-Oxide Formation:

    • Diagnosis: The pyridine nitrogen is susceptible to oxidation, especially under oxidative reaction conditions, leading to the formation of an N-oxide.[5] This can often be identified by a characteristic shift in NMR signals and an increase in mass by 16 amu in the mass spectrum.

    • Solution: If using an oxidant, carefully control its stoichiometry. Using milder oxidants or running the reaction under an inert atmosphere can prevent N-oxide formation.

Part 3: Data & Protocols

Table 1: Recommended Solvent and Temperature Screening Conditions
SolventBoiling Point (°C)Typical Temperature Range (°C)Notes
Toluene11180 - 110Good for azeotropic water removal with a Dean-Stark trap.
Acetonitrile (MeCN)8260 - 80A polar aprotic solvent, often used in metal-catalyzed reactions.
N,N-Dimethylformamide (DMF)153100 - 150High-boiling polar aprotic solvent, good for dissolving a wide range of substrates.
1,4-Dioxane10180 - 100A moderately polar ether, often used in palladium-catalyzed reactions.
Polyphosphoric Acid (PPA)>300100 - 160Acts as both a solvent and a dehydrating acidic catalyst.[1]
Experimental Protocol: General Procedure for Iodine-Mediated Oxidative Cyclization

This protocol provides a general starting point for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from 2-pyridyl ketones and benzylamines.[3]

  • To a solution of the 2-pyridyl ketone (1.0 mmol) and the benzylamine (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL), add sodium acetate (NaOAc, 2.0 mmol).

  • Add molecular iodine (I₂, 1.5 mmol) to the mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.

Part 4: Visualizing the Chemistry

Reaction Mechanism & Troubleshooting Workflow

The following diagrams illustrate a general reaction mechanism and a troubleshooting workflow to help guide your experimental decisions.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Product 2-aminomethyl\n-pyridine 2-aminomethyl -pyridine Intermediate_A Nucleophilic Attack (Intermediate) 2-aminomethyl\n-pyridine->Intermediate_A Electrophile Electrophile Electrophile->Intermediate_A Intermediate_B Cyclization (Intermediate) Intermediate_A->Intermediate_B Dehydration Imidazo[1,5-a]\n-pyridine Imidazo[1,5-a] -pyridine Intermediate_B->Imidazo[1,5-a]\n-pyridine Aromatization

Caption: Generalized reaction pathway for imidazo[1,5-a]pyridine synthesis.

troubleshooting_workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes side_products Side Products Observed? check_yield->side_products No optimize_temp Optimize Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent failure Consult Literature/ Expert optimize_solvent->failure incomplete_cyclization Incomplete Cyclization? side_products->incomplete_cyclization Yes side_products->failure No increase_time_temp Increase Time/ Temperature incomplete_cyclization->increase_time_temp Yes incomplete_cyclization->failure No add_catalyst Add Dehydrating Agent/ Catalyst increase_time_temp->add_catalyst success Successful Reaction add_catalyst->success

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Optimizing the Synthesis of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methylimidazo[1,5-a]pyridine. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and enhance the efficiency of your synthesis. Our focus is on the critical role of catalysts and reaction conditions in achieving high yields and purity.

Introduction to this compound Synthesis

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The synthesis of this compound, while achievable through various methods, often presents challenges related to reaction efficiency, catalyst selection, and product purification. This guide will navigate you through these complexities, offering practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of this compound.

Q1: What are the most common catalytic systems for synthesizing this compound?

A1: The most prevalent and effective catalytic systems involve transition metals, particularly copper and palladium complexes.[1][2][3] Copper(I) and Copper(II) salts are widely used due to their efficiency in promoting the key C-N bond formation.[1][2] Palladium catalysts, often used in cross-coupling reactions, can also be employed for specific synthetic routes.[4][5] Additionally, metal-free approaches, such as those mediated by iodine or employing strong acids, have been developed as greener alternatives.[6][7][8]

Q2: I am observing a low yield of my this compound. What are the likely initial culprits?

A2: Low yield is a frequent issue and can often be attributed to a few key factors. First, ensure the purity of your starting materials, as impurities can poison the catalyst or lead to side reactions. Second, the activity of your catalyst is paramount; consider using a fresh batch or ensuring it has been stored under appropriate conditions to prevent deactivation. Finally, reaction temperature and time are critical parameters that often require optimization for specific substrates and catalytic systems.[9]

Q3: Are there any common side products I should be aware of during the synthesis?

A3: Yes, several side products can form depending on the reaction conditions and the chosen synthetic route. Incomplete cyclization can lead to the isolation of intermediate species. Over-oxidation of the pyridine ring can result in the formation of N-oxides, particularly if strong oxidizing agents are used or if the reaction is exposed to air for extended periods at high temperatures. Additionally, self-condensation of starting materials or reactions with solvent molecules can occur.

Q4: How critical is the choice of solvent for this synthesis?

A4: The choice of solvent can significantly impact the reaction's success. The solvent must be able to dissolve the starting materials and be compatible with the catalyst and reaction temperature. Common solvents for imidazo[1,5-a]pyridine synthesis include dimethylformamide (DMF), toluene, and acetonitrile.[10] In some cases, a combination of solvents can be crucial for achieving high yields.[7] For certain "green" chemistry approaches, water can also be used as a solvent.[11]

Troubleshooting Guide: From Low Yields to Purification Woes

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows little to no formation of the desired product.

  • Starting materials remain largely unreacted.

  • A complex mixture of unidentifiable spots is observed on the TLC plate.

Potential Causes and Solutions:

Potential Cause Explanation & Diagnostic Steps Recommended Solutions
Inactive Catalyst The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be of low quality.Use a fresh batch of catalyst from a reputable supplier. If using a solid catalyst, ensure it is properly dried before use. For air-sensitive catalysts, handle them under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction may require a specific temperature range to proceed efficiently. Too low, and the activation energy barrier is not overcome; too high, and decomposition of reactants or products may occur.Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific reaction. Monitor the reaction progress at each temperature by TLC.[9]
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion, or prolonged reaction times may lead to product degradation.Monitor the reaction progress closely using TLC or LC-MS at regular intervals (e.g., every hour) to determine the optimal reaction time.
Poor Reagent Quality Impurities in the starting materials can inhibit the catalyst or participate in side reactions.Purify starting materials before use, for example, by recrystallization or distillation. Ensure solvents are anhydrous if the reaction is sensitive to water.
Presence of Inhibitors Certain functional groups or impurities can act as inhibitors for the catalyst.If suspected, purify the starting materials meticulously. Consider using a different catalytic system that is less sensitive to the potential inhibitor.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis shows the presence of one or more major, undesired products alongside the desired compound.

  • The isolated yield of the pure product is low despite good conversion of the starting material.

Potential Causes and Solutions:

Potential Byproduct Plausible Cause Mitigation Strategies
Uncyclized Intermediate Incomplete reaction due to insufficient heating, short reaction time, or inefficient catalyst.Increase the reaction temperature or prolong the reaction time. Ensure the catalyst loading is optimal. In some cases, adding a dehydrating agent can help drive the cyclization to completion.
N-Oxide Formation The pyridine nitrogen is susceptible to oxidation, especially under aerobic conditions at elevated temperatures or in the presence of strong oxidants.Conduct the reaction under an inert atmosphere (N₂ or Ar). If an oxidant is required, use a milder one and carefully control its stoichiometry.
Homocoupling of Starting Materials A common side reaction in some cross-coupling methodologies, leading to the dimerization of starting materials.Optimize the catalyst-to-ligand ratio. Adjusting the reaction temperature and the rate of addition of reagents can also minimize this side reaction.
Isomeric Products Depending on the synthetic route, alkylation or other functionalization steps can lead to the formation of regioisomers.Carefully control the reaction conditions (e.g., base, solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate isomers.[12]
Problem 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • The product co-elutes with impurities during column chromatography.

  • Significant product loss during the work-up and purification steps.

Potential Causes and Solutions:

Issue Explanation Recommended Purification Strategies
Persistent Impurities Some byproducts may have similar polarity to the desired product, making separation by standard silica gel chromatography challenging.Try alternative stationary phases for column chromatography, such as alumina or reverse-phase silica. Consider using a different eluent system or a gradient elution. Recrystallization from a suitable solvent system can also be effective.[13]
Product is an Oil The product may have a low melting point or be amorphous.If direct crystallization is difficult, try converting the product to a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to handle. Purification by vacuum distillation is also an option for thermally stable oils.[14]
Product Degradation on Silica Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a neutral stationary phase like alumina.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor influencing the efficiency of this compound synthesis. Below is a summary of commonly used catalytic systems and their typical performance.

Catalyst System Typical Reaction Conditions Reported Yields Advantages Disadvantages References
Copper(I) Iodide (CuI) 80-120°C, DMF or Toluene, Air or O₂ as oxidantGood to Excellent (up to 90%)Readily available, relatively inexpensive, efficient for C-N bond formation.Can require an external oxidant, may not be suitable for all substrates.[1][10][11]
Copper(II) Acetate (Cu(OAc)₂) 100-140°C, Toluene, Air as oxidantGood to ExcellentEffective for oxidative amination reactions.Can require higher temperatures.[2]
Palladium(II) Acetate (Pd(OAc)₂) 100-120°C, Toluene or Dioxane, with a ligand (e.g., phosphine-based)Moderate to GoodVersatile for various cross-coupling strategies.Catalyst and ligands can be expensive, potential for heavy metal contamination in the product.[5][15]
Iodine (I₂) 80-100°C, NaOAc as baseGoodMetal-free, relatively mild conditions, operationally simple.May not be as efficient as metal catalysts for all substrates.[6][16]
Brønsted Acids (e.g., PPA) High temperatures (e.g., 160°C)Moderate to GoodMetal-free, suitable for specific cyclocondensation reactions.Requires harsh reaction conditions, which may not be compatible with sensitive functional groups.[8]

Experimental Protocols

Below are detailed, step-by-step methodologies for two common catalytic approaches to synthesize imidazo[1,5-a]pyridine derivatives, which can be adapted for this compound.

Protocol 1: Copper-Catalyzed Synthesis of 3-Methylimidazo[1,5-a]pyridine

This protocol is adapted from a known procedure for a closely related derivative and serves as an excellent starting point.[8]

Materials:

  • 2-(Aminomethyl)pyridine

  • Nitroethane

  • Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.08 g, 10 mmol), nitroethane (1.50 g, 20 mmol), polyphosphoric acid (5.0 g), and phosphorous acid (5.0 g).

  • Place the flask in a preheated oil bath at 160°C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to 100 mL of ice-cold water with stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Methylimidazo[1,5-a]pyridine.

Protocol 2: Palladium-Catalyzed C-H Arylation of Imidazo[1,5-a]pyridine (General Procedure)

This general procedure for C-H functionalization can be adapted for the synthesis of substituted 1-Methylimidazo[1,5-a]pyridines.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser (equipped for inert atmosphere)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), K₂CO₃ (2 mmol), and PivOH (0.3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Key Concepts

Visual diagrams can aid in understanding the experimental workflow and the underlying chemical principles.

General Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low or No Product Yield reagent_quality Check Reagent Purity start->reagent_quality Step 1 catalyst_activity Verify Catalyst Activity reagent_quality->catalyst_activity If reagents are pure reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions If catalyst is active purification Review Purification Protocol reaction_conditions->purification If conditions are optimized success Improved Yield purification->success If purification is efficient

Caption: A systematic workflow for troubleshooting low yields.

Simplified Catalytic Cycle for Copper-Catalyzed C-N Coupling

catalytic_cycle Cu_I Cu(I) Intermediate_A Intermediate A Cu_I->Intermediate_A + Substrates Oxidant Oxidant Intermediate_B Intermediate B Intermediate_A->Intermediate_B Intramolecular Cyclization Intermediate_B->Cu_I - Product Product Product Intermediate_B->Product Reductive Elimination Oxidant->Cu_I Regeneration

Caption: A simplified representation of a copper catalytic cycle.

References

Technical Support Center: Navigating the Workup of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1-Methylimidazo[1,5-a]pyridine. This bicyclic heteroaromatic scaffold is of significant interest due to its presence in various biologically active compounds. However, its unique electronic structure, particularly the presence of a bridgehead nitrogen atom, can render it susceptible to decomposition during standard aqueous workup and chromatographic purification.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you preserve the integrity of your compound and maximize your yields.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the isolation and purification of this compound. We delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Question 1: I'm observing significant loss of my compound after aqueous workup. What's happening and how can I prevent it?

Answer:

The imidazo[1,5-a]pyridine ring system is sensitive to pH extremes. The nitrogen atoms in the ring can be protonated under acidic conditions, which can lead to downstream decomposition pathways. Conversely, strong basic conditions can also promote degradation.

Causality: The bridgehead nitrogen and the pyridine nitrogen possess lone pairs of electrons that can be protonated. This protonation can disrupt the aromaticity of the system, making it more susceptible to nucleophilic attack by water (hydrolysis) or other species present in your reaction mixture. While specific decomposition mechanisms for this exact molecule are not extensively detailed in the literature, related N-heterocycles are known to undergo ring-opening or other rearrangements under harsh pH conditions.

Solutions:

  • Employ a Neutral Workup: If your reaction conditions permit, aim for a neutral aqueous workup. Use deionized water or a saturated sodium chloride solution (brine) to wash your organic layer. This minimizes the risk of acid- or base-catalyzed decomposition.

  • Mildly Basic Wash: If an acidic component needs to be neutralized, use a weak inorganic base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) which can cause other issues.

  • Temperature Control: Perform your extractions at room temperature or below. Elevated temperatures can accelerate decomposition, especially if trace amounts of acid or base are present.

  • Minimize Contact Time: Do not let your organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.

Question 2: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. Is my compound decomposing on the silica?

Answer:

Yes, it is highly likely that your this compound is decomposing on the silica gel. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can interact strongly with the basic nitrogen atoms of your molecule, leading to irreversible adsorption, streaking, and on-column decomposition.

Causality: The basic nitrogens of your compound can be protonated by the acidic silanol groups, effectively "sticking" your compound to the stationary phase. This prolonged interaction on the acidic surface can catalyze decomposition reactions.

Solutions:

  • Deactivate the Silica Gel with Triethylamine (TEA): This is a common and effective strategy.

    • For Column Chromatography: Prepare your slurry of silica gel in your chosen non-polar solvent and add 0.5-1% triethylamine. Alternatively, you can pre-flush the packed column with a solvent mixture containing 0.5-1% TEA.

    • For TLC: Add 0.5-1% TEA to your developing solvent system. This will neutralize the acidic sites on the TLC plate, resulting in better spot shape and a more accurate reflection of your compound's polarity.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Neutral or basic alumina will not have the acidic sites that cause decomposition. You will likely need to re-optimize your solvent system, as the polarity of alumina differs from silica.

    • Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography (e.g., using a C18 column) is an excellent option. In this technique, the stationary phase is non-polar, and a polar mobile phase is used. This avoids the issue of acidic silanol groups altogether.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for an aqueous solution when working with this compound?

A: Aim to keep the pH of your aqueous washes between 7 and 8.5. A saturated solution of sodium bicarbonate is a good choice for neutralizing residual acid from a reaction.

Q: Can I use other amine bases to deactivate my silica gel?

A: While other amines like pyridine or diisopropylethylamine could theoretically be used, triethylamine is the most common choice due to its appropriate basicity and volatility, which makes it easy to remove from the final product.

Q: I only have access to silica gel. What is the single most important thing I can do to prevent decomposition during chromatography?

A: The single most important thing is to add 0.5-1% triethylamine to your eluent. This will significantly reduce the acidity of the silica gel and improve your chances of recovering your compound intact.

Q: My compound is quite polar. What's a good starting point for a solvent system on a TEA-deactivated silica gel column?

A: A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with 0.5-1% triethylamine added to the more polar solvent. For example, you could start with 100% hexanes and gradually increase the percentage of an ethyl acetate/TEA (99:1) mixture.

Critical Parameters for Workup and Purification

The following table summarizes the key experimental parameters and their impact on the stability of this compound.

ParameterCondition to AvoidRecommended ConditionRationale
Aqueous Wash pH Strong Acid (pH < 6), Strong Base (pH > 9)Neutral (pH 7) or Mildly Basic (pH 7-8.5)Prevents protonation and subsequent decomposition of the heterocyclic ring.
Chromatography Stationary Phase Standard (Acidic) Silica GelTEA-Deactivated Silica Gel, Neutral/Basic Alumina, Reversed-Phase (C18)Avoids interaction with acidic silanol groups, which can cause streaking and on-column degradation.
Chromatography Eluent Acidic Additives (e.g., formic acid, acetic acid)Neutral or with a Basic Additive (0.5-1% TEA)Neutralizes the stationary phase and prevents protonation of the analyte.
Temperature Elevated Temperatures (> 40°C) during workup/concentrationRoom Temperature or BelowReduces the rate of potential decomposition reactions.

Experimental Protocols

Protocol 1: Recommended Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of organic layer).

  • Wash the organic layer with deionized water (1 x volume of organic layer).

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Flash Column Chromatography on TEA-Deactivated Silica Gel
  • Prepare the Eluent: Prepare your desired solvent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the more polar solvent to a final concentration of 0.5-1% (v/v).

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure.

  • Equilibrate the Column: Run 2-3 column volumes of your initial eluent through the packed column to ensure it is fully equilibrated with the TEA.

  • Load the Sample: Dissolve your crude product in a minimal amount of your eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elute the Column: Run the column using your chosen solvent system, gradually increasing the polarity if necessary.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a TLC system that also contains 0.5-1% TEA).

  • Isolate the Product: Combine the pure fractions and remove the solvent and residual TEA under reduced pressure.

Visualizing the Workflow: A Decision Tree for Purification

The following diagram illustrates a decision-making process for the successful purification of this compound.

Purification_Workflow Start Crude Product (this compound) AqueousWorkup Perform Aqueous Workup Start->AqueousWorkup CheckpH Is the reaction acidic? AqueousWorkup->CheckpH NeutralWash Wash with H₂O/Brine CheckpH->NeutralWash No BicarbWash Wash with sat. NaHCO₃ then H₂O/Brine CheckpH->BicarbWash Yes Chromatography Prepare for Chromatography NeutralWash->Chromatography BicarbWash->Chromatography TLC_Test Run TLC with and without 1% TEA in eluent Chromatography->TLC_Test Streaking Streaking observed without TEA? TLC_Test->Streaking Yes AlternativeSP Consider Alumina or Reversed-Phase HPLC TLC_Test->AlternativeSP Still poor separation GoodSpots Clean spots with TEA Streaking->GoodSpots DeactivatedSilica Use TEA-Deactivated Silica Gel Column GoodSpots->DeactivatedSilica PureProduct Pure Product DeactivatedSilica->PureProduct AlternativeSP->PureProduct

Caption: Decision workflow for workup and purification.

Understanding the Instability: A Simplified Mechanistic View

The acidic nature of standard silica gel can lead to the protonation of the this compound. This protonated intermediate is more susceptible to degradation.

Decomposition_Mechanism cluster_0 On Acidic Silica Gel Surface Compound This compound (Basic) Protonation Protonation by Silanol (Si-OH) group Compound->Protonation + H⁺ (from Silica) Protonated_Intermediate Protonated Intermediate (Unstable) Protonation->Protonated_Intermediate Decomposition Decomposition Products Protonated_Intermediate->Decomposition Further reactions

Caption: Simplified schematic of acid-catalyzed decomposition.

By understanding the chemical vulnerabilities of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic and purification efforts.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methylimidazo[1,5-a]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. Specifically, 1-methylimidazo[1,5-a]pyridine serves as a crucial building block for more complex molecular architectures. This guide provides a comparative analysis of key synthetic methodologies for the preparation of this compound, offering researchers and drug development professionals a comprehensive overview of the available strategies, complete with experimental insights and procedural details.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound containing a bridgehead nitrogen atom. This structural feature imparts a unique set of physicochemical properties, including high fluorescence quantum yields and the ability to act as a ligand for transition metals. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of specifically substituted analogs, such as this compound, is therefore of significant interest to the scientific community.

This guide will focus on two primary and distinct synthetic strategies for the preparation of this compound:

  • Classical Cyclocondensation: A direct, one-pot approach involving the reaction of 2-(aminomethyl)pyridine with an acetylating agent.

  • Bischler-Napieralski-type Cyclization: A two-step sequence involving the synthesis of an N-acyl precursor followed by an acid-catalyzed intramolecular cyclization.

We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Method 1: Classical Cyclocondensation of 2-(Aminomethyl)pyridine

This method represents a traditional and straightforward approach to the synthesis of this compound. It relies on the reaction of a readily available starting material, 2-(aminomethyl)pyridine (also known as 2-picolylamine), with an acetylating agent, typically acetic anhydride, in the presence of a dehydrating agent.

Mechanistic Rationale

The reaction proceeds through an initial N-acetylation of the primary amine of 2-(aminomethyl)pyridine to form N-(pyridin-2-ylmethyl)acetamide. Under the reaction conditions, this intermediate undergoes an intramolecular cyclization. The pyridine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon of the acetamide. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic this compound. Polyphosphoric acid (PPA) is often employed as both a solvent and a dehydrating agent to drive the reaction to completion.

2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine N-(pyridin-2-ylmethyl)acetamide N-(pyridin-2-ylmethyl)acetamide 2-(Aminomethyl)pyridine->N-(pyridin-2-ylmethyl)acetamide N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(pyridin-2-ylmethyl)acetamide Cyclic Intermediate Cyclic Intermediate N-(pyridin-2-ylmethyl)acetamide->Cyclic Intermediate Intramolecular Cyclization (PPA) This compound This compound Cyclic Intermediate->this compound Dehydration

Figure 1: Reaction pathway for the classical cyclocondensation synthesis.

Experimental Protocol

Materials:

  • 2-(Aminomethyl)pyridine

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) to the flask with stirring.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Method 2: Bischler-Napieralski-Type Cyclization

This two-step approach offers an alternative route to this compound, proceeding through the isolation of the N-acetylated intermediate. This method allows for the purification of the intermediate, which can lead to a cleaner final product. The key step is the intramolecular cyclization of N-(pyridin-2-ylmethyl)acetamide, a reaction analogous to the classical Bischler-Napieralski synthesis of isoquinolines.[1][2]

Mechanistic Rationale

The synthesis begins with the N-acetylation of 2-(aminomethyl)pyridine to form N-(pyridin-2-ylmethyl)acetamide. This intermediate is then subjected to a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[3] The POCl₃ activates the amide carbonyl group, making it a better electrophile. The pyridine nitrogen then attacks this activated carbonyl, leading to an intramolecular cyclization. The subsequent elimination of a phosphate species and a proton results in the formation of the aromatic this compound.

cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization 2-(Aminomethyl)pyridine_2 2-(Aminomethyl)pyridine N-(pyridin-2-ylmethyl)acetamide_2 N-(pyridin-2-ylmethyl)acetamide 2-(Aminomethyl)pyridine_2->N-(pyridin-2-ylmethyl)acetamide_2 Acetyl Chloride Acetyl Chloride Acetyl Chloride->N-(pyridin-2-ylmethyl)acetamide_2 N-(pyridin-2-ylmethyl)acetamide_2_c N-(pyridin-2-ylmethyl)acetamide Activated Intermediate Activated Intermediate N-(pyridin-2-ylmethyl)acetamide_2_c->Activated Intermediate Activation POCl3 POCl3 POCl3->Activated Intermediate 1-Methylimidazo[1,5-a]pyridine_2 This compound Activated Intermediate->1-Methylimidazo[1,5-a]pyridine_2 Intramolecular Cyclization & Elimination

Figure 2: Reaction pathway for the Bischler-Napieralski-type synthesis.

Experimental Protocol

Step 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide

Materials:

  • 2-(Aminomethyl)pyridine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-2-ylmethyl)acetamide, which can be used in the next step with or without further purification.

Step 2: Cyclization to this compound

Materials:

  • N-(pyridin-2-ylmethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other high-boiling aprotic solvent

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve N-(pyridin-2-ylmethyl)acetamide (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Classical CyclocondensationMethod 2: Bischler-Napieralski-Type Cyclization
Number of Steps 1 (One-pot)2
Starting Materials 2-(Aminomethyl)pyridine, Acetic Anhydride2-(Aminomethyl)pyridine, Acetyl Chloride/Anhydride, POCl₃
Reagent Handling PPA is viscous and requires careful handling.POCl₃ is corrosive and moisture-sensitive.
Reaction Conditions High temperature (120-140 °C)Moderate to high temperature (refluxing toluene)
Typical Yields Moderate to goodGood to excellent
Purification Can be challenging due to PPA residue.Generally cleaner reaction profile.
Scalability ModerateGood
Key Advantage Procedural simplicity (one-pot).Isolation of intermediate allows for better control and potentially higher purity of the final product.
Key Disadvantage Harsh conditions and difficult workup.Two-step process, requires handling of POCl₃.

Conclusion

Both the classical cyclocondensation and the Bischler-Napieralski-type cyclization represent viable and effective methods for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the researcher, including scale, desired purity, and available equipment.

The Classical Cyclocondensation offers the advantage of being a one-pot procedure, which can be attractive for rapid synthesis and library generation. However, the harsh reaction conditions and the challenging workup involving polyphosphoric acid may be deterrents for larger-scale synthesis or for substrates with sensitive functional groups.

The Bischler-Napieralski-Type Cyclization , while being a two-step process, provides greater control over the reaction and often results in a cleaner product with a more straightforward purification. The isolation of the N-acetylated intermediate allows for its characterization and purification before proceeding to the final cyclization step. This method is generally more amenable to scale-up and may be preferred when high purity of the final compound is critical.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs in accessing the valuable this compound scaffold.

References

A Comparative Guide to the Preclinical Validation of 1-Methylimidazo[1,5-a]pyridine Analogs as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a validated preclinical candidate is both an art and a rigorous science. The imidazo[1,5-a]pyridine core has recently emerged as a compelling platform for the development of novel anticancer therapeutics, with derivatives demonstrating high cytotoxicity against various human cancer cell lines.[1] This guide provides an in-depth, experience-driven framework for the systematic validation of a novel series of 1-Methylimidazo[1,5-a]pyridine analogs, using a hypothetical lead candidate, MIP-2026 , as our central example.

We will compare MIP-2026's performance against both a standard-of-care chemotherapy agent, Oxaliplatin, and a relevant targeted therapy, a PI3K inhibitor. This guide emphasizes the causality behind experimental choices, providing not just protocols, but the strategic thinking required to build a robust data package for a novel anticancer agent.

The Scientific Premise: Why this compound?

The broader imidazopyridine class of heterocycles is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a variety of protein kinases that are critical to cancer cell proliferation and survival.[2][3] While much work has focused on the imidazo[1,2-a]pyridine isomer, emerging research highlights the potential of imidazo[1,5-a]pyridines as potent enzyme inhibitors, including against Epidermal Growth Factor Receptor (EGFR).[1]

Our hypothesis is that this compound analogs, like MIP-2026, function as kinase inhibitors, likely targeting key nodes in pro-survival signaling pathways such as the PI3K/Akt/mTOR axis, which is frequently dysregulated in human cancers.[4][5][6][7] The validation strategy is therefore designed to test this hypothesis and quantify the compound's therapeutic potential.

Part 1: The In Vitro Validation Workflow

The initial phase of validation aims to answer fundamental questions in a controlled cellular environment: Is the compound cytotoxic to cancer cells? Is it selective? What is its mechanism of action?

Logical Workflow for In Vitro Analysis

Our workflow is designed as a funnel. We start with broad cytotoxicity screening to identify promising candidates and then proceed with more complex, mechanism-focused assays on the most potent analog, MIP-2026.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation of MIP-2026 A Synthesized Library of This compound Analogs B Multi-Cell Line Cytotoxicity Assay (MTT) (e.g., Colon, Breast, Lung, Pancreatic Cancer Panels) A->B Primary Screen C Select Lead Candidate (MIP-2026) Based on Potency (Low IC50) and Selectivity B->C Data Analysis D Apoptosis Assay (Annexin V/PI Staining) C->D Secondary Screen F Western Blot for Signaling Pathway Modulation (p-Akt, p-mTOR, Cleaved Caspase-3) D->F E Cell Cycle Analysis (Propidium Iodide Staining) E->F G cluster_MIP Hypothesized Target RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates MIP2026 MIP-2026 MIP2026->PI3K Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Anti-Apoptosis AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation G cluster_0 Treatment Groups A Implant HCT-116 Human Tumor Cells Subcutaneously in Immunodeficient Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Cohorts B->C D1 Vehicle Control C->D1 D2 MIP-2026 (e.g., 50 mg/kg, oral gavage) C->D2 D3 Oxaliplatin (Positive Control) C->D3 E Treat for 21-28 Days D2->E F Monitor Tumor Volume and Body Weight Bi-weekly E->F G Endpoint Analysis: Tumor Growth Inhibition (TGI) F->G

References

comparative analysis of the photophysical properties of substituted imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Substituted Imidazo[1,5-a]pyridines

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridine is a fused heterocyclic system that has garnered significant attention in materials science, coordination chemistry, and biomedical research.[1][2][3] This versatile scaffold is characterized by a compact, rigid structure, and its derivatives are known for their remarkable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[3][4][5] The synthetic accessibility of this core, often via straightforward one-pot cyclocondensation reactions, allows for extensive functionalization, enabling the fine-tuning of its electronic and optical characteristics.[2][4][6] These tunable properties make substituted imidazo[1,5-a]pyridines prime candidates for a wide array of applications, from emissive layers in organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging to chemical sensors.[1][2][5][7]

This guide provides a , grounded in experimental data. We will explore how the nature and position of various substituents modulate the absorption, emission, and fluorescence efficiency of the core scaffold. Furthermore, detailed experimental protocols for key photophysical measurements are provided to ensure researchers can validate and build upon these findings.

Comparative Analysis of Photophysical Properties

The photophysical behavior of imidazo[1,5-a]pyridines is dictated by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can be systematically modulated by introducing substituents with different electronic properties onto the heterocyclic core.

The Influence of Substituents

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a powerful tool for tuning the emission color and efficiency of imidazo[1,5-a]pyridine fluorophores. Generally, these substitutions create an intramolecular charge transfer (ICT) character in the excited state, which is a key factor governing their photophysical properties.[8]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the energy of the HOMO more significantly than the LUMO. This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and emission spectra. In the related imidazo[1,2-a]pyridine systems, EDGs have been shown to enhance fluorescence intensity.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO₂) lower the energy of the LUMO more than the HOMO. This also narrows the HOMO-LUMO gap, typically resulting in red-shifted spectra. However, strong EWGs can sometimes lead to decreased fluorescence quantum yields due to the promotion of non-radiative decay pathways.[9]

  • π-Conjugated Systems: Extending the π-conjugation by adding aryl or pyridyl substituents is a common strategy to modify the photophysical properties. For instance, the introduction of a pyridyl group can enhance the quantum yield.[6] Increasing the π-system generally leads to red-shifted emission.[7]

The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals and the resulting spectral shifts.

G cluster_0 Unsubstituted Core cluster_1 EDG-Substituted cluster_2 EWG-Substituted LUMO_un LUMO HOMO_un HOMO LUMO_un->HOMO_un ΔE₁ LUMO_edg LUMO HOMO_edg HOMO ↑ LUMO_edg->HOMO_edg ΔE₂ < ΔE₁ (Red Shift) LUMO_ewg LUMO ↓ HOMO_ewg HOMO LUMO_ewg->HOMO_ewg ΔE₃ < ΔE₁ (Red Shift) Unsubstituted Unsubstituted Imidazo[1,5-a]pyridine cluster_0 cluster_0 EDG With Electron- Donating Group cluster_1 cluster_1 EWG With Electron- Withdrawing Group cluster_2 cluster_2

Caption: Effect of substituents on frontier orbital energies.

Quantitative Comparison of Photophysical Data

The table below summarizes experimentally determined photophysical properties for a selection of substituted imidazo[1,5-a]pyridines, illustrating the impact of different functional groups.

Compound/Substituentλabs (nm)λem (nm)Stokes Shift (cm-1)ΦF (Quantum Yield)SolventReference
3-phenyl-1-(pyridin-2-yl)~384463~44000.19CH₂Cl₂[5]
Dipyridil analog (symmetric)~360~460>50000.38Toluene[6]
Monomeric (phenyl/pyridyl)~360~450>50000.12Toluene[6]
BPy-FL (Fluorene spacer)~400458-0.776THF[10]
BPy-FL (Solid State)-510-0.936Solid[10]
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline*-446-0.48Solution[11]

Note: Imidazo[5,1-a]isoquinoline is an extended, isomeric system included for comparison of quantum efficiency.

As the data shows, extending the π-system with fluorene (BPy-FL) or introducing pyridyl groups significantly enhances the quantum yield.[6][10] Many derivatives are characterized by a notably large Stokes shift (>5000 cm⁻¹), which is highly advantageous for applications in bioimaging and fluorescence sensing as it minimizes self-absorption and improves signal-to-noise ratio.[6]

Solvatochromism: The Effect of the Environment

Many imidazo[1,5-a]pyridine derivatives exhibit solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent.[1][6] This phenomenon is typically observed in molecules with a significant change in dipole moment upon excitation, characteristic of an ICT state.[8]

In polar solvents, the excited state is stabilized more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. Probes exhibiting strong solvatochromic behavior are excellent candidates for use as sensors for local microenvironment polarity, for example, in mapping the polarity of lipid bilayers in cell membranes.[1][6][12] Studies have shown that dimeric imidazo[1,5-a]pyridine derivatives with pyridyl substituents exhibit the greatest solvatochromic behavior, making them highly suitable as membrane probes.[1][6]

Experimental Methodologies

To ensure the reproducibility and validation of photophysical data, standardized experimental protocols are essential. The following section details the step-by-step methodologies for characterizing the key properties of imidazo[1,5-a]pyridine derivatives.

The overall workflow for photophysical characterization is outlined below.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep Prepare dilute solution (Abs < 0.1 at λex) uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor tcspc Lifetime Measurement (TCSPC) prep->tcspc abs_em Determine λabs, λem & Stokes Shift uv_vis->abs_em fluor->abs_em qy Calculate Quantum Yield (ΦF) (Comparative Method) fluor->qy lifetime Determine Fluorescence Lifetime (τ) tcspc->lifetime

Caption: Experimental workflow for photophysical characterization.

Protocol 1: Steady-State Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and calculate the Stokes shift.

Methodology:

  • Solution Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene). Prepare a dilute working solution from the stock, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[6]

  • Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer. Identify the wavelength of maximum absorbance (λabs) for the lowest energy transition.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength at the peak of the emission curve is λem.

  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷ (where wavelengths are in nm).

Protocol 2: Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Causality: The comparative method, also known as the relative method, is widely used due to its simplicity and reliability. It relies on comparing the fluorescence properties of the unknown sample to a well-characterized fluorescence standard under identical experimental conditions.[13] Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a common standard for blue-emitting compounds.[6]

Methodology:

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent (or solvents with a similar refractive index). The absorbance of each solution at the excitation wavelength must be kept below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the gradient (slope) of the linear fit for both the sample (Gradsample) and the standard (Gradstd).

  • Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation:[13]

    Φsample = Φstd * (Gradsample / Gradstd) * (n²sample / n²std)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard.

Protocol 3: Fluorescence Lifetime (τ) Measurement

Objective: To measure the average time a fluorophore spends in the excited state before returning to the ground state.

Causality: Fluorescence lifetime is an intrinsic property of a fluorophore that is sensitive to its molecular environment but independent of its concentration.[14] Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements due to its high accuracy and sensitivity.[15][16][17] The technique involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse.[15][18]

Methodology:

  • Instrumentation Setup: Use a TCSPC system equipped with a pulsed laser or LED source and a single-photon sensitive detector (e.g., a photomultiplier tube, PMT).

  • Sample Preparation: Prepare a dilute solution of the sample as described in Protocol 1.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a wavelength where the sample absorbs.

    • Collect the emitted photons over time. The TCSPC electronics build a histogram of photon arrival times.

    • Continue acquisition until sufficient photon counts are collected to form a smooth decay curve.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex systems).

    • The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. For a mono-exponential decay, the intensity I(t) is described by:

      I(t) = I₀ * e(-t/τ)

Conclusion and Future Outlook

Substituted imidazo[1,5-a]pyridines are a highly versatile class of fluorophores with readily tunable photophysical properties.[4] The strategic introduction of electron-donating, electron-withdrawing, and π-conjugated substituents allows for precise control over their absorption and emission characteristics, leading to compounds with high quantum yields and large Stokes shifts.[5][6][10] Their sensitivity to the local environment, manifested as solvatochromism, further expands their utility as fluorescent probes.[6]

The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of novel imidazo[1,5-a]pyridine derivatives. Future research in this area will likely focus on developing new derivatives with emission further into the red and near-infrared regions for deeper tissue imaging, enhancing two-photon absorption cross-sections for advanced microscopy, and designing "smart" probes that respond to specific biological analytes or events. The continued exploration of structure-property relationships will undoubtedly unlock new applications for this remarkable heterocyclic scaffold in materials science and drug development.

References

Validating the Mechanism of Action of 1-Methylimidazo[1,5-a]pyridine-based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of therapeutic innovation. This guide provides an in-depth technical framework for validating the MoA of a promising class of molecules: 1-Methylimidazo[1,5-a]pyridine-based drugs. While this specific scaffold is an emerging area of research, the principles and experimental workflows detailed herein are broadly applicable to the wider class of imidazo[1,5-a]pyridine derivatives, which have shown potential in oncology and other therapeutic areas.[1][2]

This guide will navigate the critical steps of target engagement, downstream signaling pathway analysis, and phenotypic validation, offering a comparative analysis of established methodologies. We will operate under the hypothesis that a novel this compound-based compound demonstrates anti-proliferative effects in cancer cell lines, with a suspected MoA involving the inhibition of tubulin polymerization and modulation of the PI3K/Akt signaling pathway.[2]

I. Foundational Pillar: Confirming Direct Target Engagement

The initial and most crucial step in MoA validation is to unequivocally demonstrate that the drug candidate physically interacts with its intended molecular target.[2] This confirmation provides the mechanistic anchor for all subsequent downstream effects.

A. Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target interaction within the native cellular environment.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3]

Experimental Rationale: By heating cell lysates or intact cells to a range of temperatures, unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). However, if our this compound compound binds to its target (e.g., tubulin), it will confer thermal stability, resulting in a higher Tm. This shift in thermal stability is a direct indicator of target engagement.[4][5][6][7]

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Culture the target cancer cell line to 70-80% confluency. Treat the cells with various concentrations of the this compound drug or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other sensitive protein detection methods.[6]

Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.

Experimental Workflow for CETSA

CETSA_Workflow A Cell Treatment with This compound Drug B Temperature Gradient Heating A->B C Cell Lysis B->C D Centrifugation to Separate Aggregates C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Melting Curve Analysis E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Kinobeads Competition Binding Assay: A Broader Perspective on Target Selectivity

For compounds hypothesized to target kinases, such as those in the PI3K/Akt pathway, the Kinobeads assay offers a powerful method for determining target engagement and selectivity.[8][9] This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[8][9]

Experimental Rationale: By pre-incubating cell lysates with our this compound compound, it will compete with the Kinobeads for binding to its kinase targets. The unbound kinases will then be captured by the beads. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the drug indicates direct binding.[10][11]

Detailed Protocol for Kinobeads Assay:

  • Cell Lysate Preparation: Prepare cell lysates from the target cancer cell line.

  • Compound Incubation: Incubate the cell lysates with increasing concentrations of the this compound drug.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

Data Interpretation: A dose-dependent decrease in the signal for a particular kinase in the drug-treated samples compared to the control indicates that the compound is engaging that kinase.

Logical Relationship in Kinobeads Assay

Kinobeads_Logic cluster_0 Cell Lysate Drug This compound Drug TargetKinase Target Kinase Drug->TargetKinase Binds Kinobeads Kinobeads TargetKinase->Kinobeads Competition OtherKinases Other Kinases OtherKinases->Kinobeads Binds MassSpec LC-MS/MS Analysis Kinobeads->MassSpec Analyzed

Caption: Competitive binding principle of the Kinobeads assay.

II. Elucidating Downstream Signaling Pathways

Once direct target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on cellular signaling pathways.

A. Western Blotting for PI3K/Akt Pathway Modulation

Given the hypothesis that our compound may inhibit the PI3K/Akt pathway, Western blotting is a fundamental and widely used technique to assess the phosphorylation status of key proteins in this cascade.[1][12]

Experimental Rationale: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway involves the phosphorylation of key proteins like Akt. If our this compound drug inhibits this pathway, we would expect to see a decrease in the phosphorylation of Akt and its downstream targets.

Detailed Protocol for Western Blot Analysis:

  • Cell Treatment and Lysis: Treat cancer cells with the drug at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Interpretation: A significant decrease in the ratio of phosphorylated protein to total protein for key pathway components in drug-treated cells compared to controls would support the hypothesis of pathway inhibition.

PI3K/Akt Signaling Pathway and Drug Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug This compound Drug Drug->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

III. Assessing Cellular Phenotypes

The culmination of MoA validation lies in connecting the molecular interactions and pathway modulations to a tangible cellular outcome.

A. Tubulin Polymerization Assay and Immunofluorescence

To validate the hypothesis that the this compound compound inhibits tubulin polymerization, a direct in vitro assay coupled with in-cell visualization is essential.[2]

Experimental Rationale: Microtubules, composed of tubulin polymers, are crucial for cell division. Compounds that disrupt microtubule dynamics are potent anti-cancer agents. An in vitro tubulin polymerization assay directly measures the effect of the compound on tubulin assembly. Immunofluorescence microscopy then provides visual confirmation of microtubule disruption within cells.

Detailed Protocols:

  • In Vitro Tubulin Polymerization Assay:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the this compound compound or a control (e.g., colchicine as a known inhibitor, paclitaxel as a known stabilizer).

    • Monitor the change in absorbance or fluorescence over time at 340 nm, which corresponds to the rate of tubulin polymerization.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat them with the drug.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope.

Data Interpretation: Inhibition of tubulin polymerization in the in vitro assay will be reflected by a decrease in the rate and extent of the absorbance change. In cells, this will manifest as a disorganized microtubule network, mitotic arrest, and aberrant cell morphology.

IV. Comparative Analysis of Methodologies

Method Principle Advantages Limitations Alternative/Complementary Methods
CETSA Ligand-induced thermal stabilization of the target protein.[3]In-cell/in-vivo applicability, no need for compound labeling.[4][5]Requires a specific antibody for detection, may not be suitable for all targets.Isothermal Dose-Response Fingerprinting (ITDRF), Surface Plasmon Resonance (SPR).
Kinobeads Competitive binding of kinases to immobilized broad-spectrum inhibitors.[8][9]High-throughput, provides selectivity profile across the kinome.[8]Limited to ATP-competitive inhibitors, may miss allosteric binders.[9]Activity-Based Protein Profiling (ABPP).
Western Blotting Immuno-detection of specific proteins after size-based separation.[1][12]Widely accessible, provides information on protein expression and post-translational modifications.Semi-quantitative, can be labor-intensive.ELISA, Mass Spectrometry-based phosphoproteomics.
Tubulin Polymerization Assay Spectrophotometric measurement of microtubule formation from purified tubulin.Direct, quantitative measure of the effect on tubulin dynamics.In vitro, may not fully recapitulate the cellular environment.Live-cell imaging with fluorescently tagged tubulin.
Immunofluorescence Visualization of specific cellular components using fluorescently labeled antibodies.Provides spatial information and visual confirmation of cellular effects.Can be prone to artifacts, qualitative in nature.High-Content Imaging for quantitative analysis of cellular phenotypes.

V. Conclusion

Validating the mechanism of action of a novel drug candidate like a this compound derivative is a multi-faceted process that requires a logical and stepwise approach. By integrating techniques that confirm direct target engagement, elucidate downstream signaling consequences, and assess the resulting cellular phenotype, researchers can build a robust and compelling case for the drug's MoA. The comparative framework provided in this guide serves as a roadmap for designing and executing these critical experiments, ultimately paving the way for the successful development of new and effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,5-a]pyridine Derivatives: An Underexplored Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is rich with heterocyclic scaffolds, each offering a unique three-dimensional arrangement of atoms to interact with biological targets. Among these, the imidazopyridines have garnered significant attention, leading to the development of numerous therapeutic agents. However, the vast majority of research has focused on the imidazo[1,2-a]pyridine isomer, leaving its structural cousin, the imidazo[1,5-a]pyridine scaffold, relatively underexplored. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine derivatives, with a particular focus on the 1-methyl substituted series, benchmarking them against their more-studied counterparts and highlighting areas of untapped therapeutic potential.

The Imidazo[1,5-a]pyridine Core: Structural Features and Therapeutic Promise

The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. Unlike the more common imidazo[1,2-a]pyridine isomer, the nitrogen atom in the five-membered ring is not at a bridgehead position. This seemingly subtle difference in nitrogen placement significantly alters the electronic distribution and steric profile of the molecule, offering a distinct pharmacophore for drug design. The 1-methyl substitution introduces a key feature that can influence metabolic stability, lipophilicity, and the overall conformation of the molecule.

While the body of literature on the biological activities of 1-methylimidazo[1,5-a]pyridine derivatives is still emerging, the broader class of imidazo[1,5-a]pyridines has been associated with a range of biological effects, including anticancer and enzyme inhibitory activities.[1] This suggests that, with systematic exploration, this scaffold could yield novel therapeutic agents.

Caption: Key positions for substitution on the this compound scaffold.

Comparative SAR Analysis: Imidazo[1,5-a]pyridines vs. the Well-Trodden Path of Imidazo[1,2-a]pyridines

To appreciate the potential of the imidazo[1,5-a]pyridine scaffold, it is instructive to compare it with the extensively studied imidazo[1,2-a]pyridine isomer. The latter is a well-established "privileged scaffold" in medicinal chemistry, found in marketed drugs and numerous clinical candidates.[2]

Imidazo[1,2-a]pyridine SAR at a Glance:

  • Anticancer Activity: A vast number of imidazo[1,2-a]pyridine derivatives have been developed as potent anticancer agents, targeting various kinases such as PI3K, Nek2, and c-Met.[3][4][5] The SAR for these compounds is often well-defined, with specific substitutions on the phenyl ring at the 2-position and on the pyridine ring being crucial for activity and selectivity.

  • Antituberculosis Activity: This scaffold has yielded potent antituberculosis agents, with SAR studies revealing that modifications at the 3-position with carboxamides and bulky lipophilic groups at other positions can lead to nanomolar activity against Mycobacterium tuberculosis.[2]

  • Other Activities: Imidazo[1,2-a]pyridines have also been explored as antivirals, anti-inflammatory agents, and ligands for benzodiazepine receptors.[6]

This wealth of data for the imidazo[1,2-a]pyridine isomer provides a roadmap for the exploration of its [1,5-a] counterpart.

Deep Dive into the SAR of Imidazo[1,5-a]pyridine Derivatives

While the volume of research is smaller, some key insights into the SAR of imidazo[1,5-a]pyridines have been elucidated, primarily through synthetic explorations and computational studies.

Insights from a Computational Study on EGFR Tyrosine Kinase Inhibitors

A notable study employed umbrella sampling and steered molecular dynamics simulations to investigate a series of eighteen imidazole[1,5-a]pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1] This study provides a theoretical framework for the SAR of this scaffold.

The key findings from this computational work suggest that the imidazo[1,5-a]pyridine core can effectively mimic the binding mode of known EGFR inhibitors like erlotinib and osimertinib. The nitrogen atoms of the scaffold are predicted to form crucial hydrogen bonds with the hinge region of the kinase domain. The substitutions at various positions on the scaffold were found to significantly influence the binding affinity. While the study did not focus exclusively on 1-methyl derivatives, it provides a strong rationale for their potential as kinase inhibitors.

computational_workflow cluster_design In Silico Design & Screening cluster_simulation Molecular Dynamics & Free Energy Calculation cluster_analysis SAR Analysis & Hit Identification a Library of Imidazo[1,5-a]pyridine Derivatives b Molecular Docking (Initial Pose Prediction) a->b c Steered Molecular Dynamics (SMD) b->c d Umbrella Sampling c->d e Calculation of Absolute Binding Free Energy d->e f Comparison with Known Inhibitors (Erlotinib, Osimertinib) e->f g Identification of Key Interactions and SAR Trends f->g h Selection of Promising Inhibitor Candidates g->h

Caption: A generalized workflow for the computational evaluation of novel inhibitors.

Impact of Substitutions on the Imidazo[1,5-a]pyridine Core

The synthetic methodologies developed for imidazo[1,5-a]pyridines allow for the introduction of a wide variety of substituents at different positions.[7][8][9]

  • Position 1: The introduction of a methyl group at this position, as in our topic of interest, is readily achievable. This substitution is expected to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It may also provide a steric handle to influence binding to the target protein and can block potential metabolic sites.

  • Position 3: This position is often a key vector for introducing diversity and for establishing interactions with the target. In the context of kinase inhibition, substituents at this position can be directed towards the solvent-exposed region or deeper into the ATP-binding pocket.

  • The Pyridine Ring (Positions 5, 6, 7, 8): Modifications on the pyridine ring are crucial for fine-tuning the electronic properties and solubility of the compounds. Electron-withdrawing or -donating groups can modulate the pKa of the scaffold's nitrogen atoms, influencing their ability to form hydrogen bonds.

Quantitative SAR Data: A Nascent Field

A significant challenge in developing a comprehensive SAR guide for this compound derivatives is the scarcity of publicly available quantitative biological data. Most of the current literature focuses on synthetic methodologies rather than extensive biological evaluation and SAR elucidation.

Scaffold Substitution Pattern Biological Target Activity Data Reference
Imidazo[1,5-a]pyridineVariedEGFR Tyrosine KinasePredicted high binding affinity (computational)[1]
Imidazo[1,5-a]pyridineVariedNot specifiedGeneral biological activities mentioned[10]

This table highlights the current lack of extensive quantitative data for this scaffold and underscores the need for further research.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.

Synthesis of this compound-3-carbaldehyde

A general procedure for the synthesis of substituted imidazo[1,5-a]pyridines often involves the cyclocondensation of 2-(aminomethyl)pyridines with suitable electrophiles.[8] The synthesis of the 1-methyl derivative can be achieved through variations of established methods.

Step-by-Step Protocol:

  • Starting Material Synthesis: Prepare the necessary substituted 2-(aminomethyl)pyridine precursor.

  • Cyclization: In a round-bottom flask, dissolve the 2-(aminomethyl)pyridine derivative in a suitable solvent (e.g., polyphosphoric acid).

  • Addition of Electrophile: Add the electrophilic partner (e.g., a nitroalkane) to the reaction mixture.

  • Heating: Heat the reaction mixture to the required temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a largely untapped area in medicinal chemistry. While the available data is limited, computational studies and the success of the isomeric imidazo[1,2-a]pyridine scaffold strongly suggest that this is a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology and kinase inhibition.

The path forward is clear: a systematic approach to the synthesis and biological evaluation of a diverse library of this compound derivatives is required. Such studies should focus on:

  • Exploring a wide range of substitutions at all positions of the scaffold to build a comprehensive SAR.

  • Screening against a broad panel of biological targets , including kinases, proteases, and other enzymes.

  • Conducting detailed mechanistic studies for any identified hits to understand their mode of action.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By undertaking these efforts, the research community can unlock the full therapeutic potential of this underexplored heterocyclic scaffold.

References

comparing the efficacy of different catalysts for imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for Imidazo[1,5-a]Pyridine Synthesis

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making the development of efficient and versatile synthetic methodologies a key focus for researchers. This guide provides a comparative analysis of various catalytic systems for the synthesis of imidazo[1,5-a]pyridines, offering insights into their mechanisms, efficacy, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Importance of Catalysis in Imidazo[1,5-a]Pyridine Synthesis

The construction of the imidazo[1,5-a]pyridine core typically involves the formation of C-N and C-C bonds through cyclization reactions. Catalysts play a pivotal role in these transformations by lowering the activation energy, enhancing reaction rates, and controlling selectivity. The choice of catalyst can significantly impact the reaction's efficiency, substrate scope, and environmental footprint. This guide will delve into the nuances of different catalytic approaches, including those based on copper, iron, and metal-free systems.

Copper-Catalyzed Systems: Versatility and Efficiency

Copper catalysts are among the most extensively used for the synthesis of imidazo[1,5-a]pyridines due to their low cost, low toxicity, and versatile reactivity.[1]

Mechanism of Copper-Catalyzed Synthesis

Copper-catalyzed syntheses of imidazo[1,5-a]pyridines often proceed through a tandem reaction sequence. For instance, the reaction between a pyridine ketone and a benzylamine involves condensation, amination, and oxidative dehydrogenation.[2] Copper(II) catalysts facilitate the condensation and subsequent oxidative C-H amination.[2] In other variations, Copper(I) can catalyze the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[2] A plausible mechanism involves the copper-catalyzed aerobic oxidation of the amine, followed by condensation and intramolecular cyclization.

A simplified representation of a copper-catalyzed dehydrogenative cyclization is shown below:

Copper-Catalyzed Cycle Reactants Pyridine Ketone + Benzylamine Intermediate_A Condensation (Imine Formation) Reactants->Intermediate_A -H₂O Catalyst_Active Cu(II) Intermediate_A->Catalyst_Active Coordination Intermediate_B Intramolecular C-H Amination Product Imidazo[1,5-a]pyridine Intermediate_B->Product Release Catalyst_Reduced Cu(I) Intermediate_B->Catalyst_Reduced -2H⁺, -2e⁻ Catalyst_Active->Intermediate_B Oxidative Cyclization Catalyst_Reduced->Catalyst_Active Re-oxidation Byproduct H₂O Catalyst_Reduced->Byproduct Oxidant O₂ (Air) Oxidant->Catalyst_Active

Caption: Generalized Copper-Catalyzed Dehydrogenative Cyclization.

Advantages and Limitations

Copper catalysts offer several advantages, including high yields, broad substrate scope, and the use of environmentally benign oxidants like molecular oxygen (air).[2][3] However, some protocols may require elevated temperatures or specific ligands to achieve optimal results.

Iron-Catalyzed Systems: An Economical and Green Alternative

Iron, being the most abundant and inexpensive transition metal, presents an attractive alternative to noble metal and even copper catalysts. Iron-catalyzed reactions for imidazo[1,5-a]pyridine synthesis often proceed via C-H amination pathways.[2]

Mechanism of Iron-Catalyzed Synthesis

Iron catalysts can efficiently mediate the construction of various imidazole-fused ring systems.[2] The mechanism is believed to involve an iron-catalyzed C-H activation followed by intramolecular amination. These reactions can often be conducted in green solvents like anisole, with water as the only byproduct, highlighting their environmental credentials.[2]

Advantages and Limitations

The primary advantages of iron catalysis are its low cost and eco-friendliness. Iron catalysts have demonstrated good efficacy in synthesizing a range of imidazo-fused heterocycles.[2] However, the substrate scope might be more limited compared to copper or noble metal systems in some specific transformations.

Metal-Free Systems: Emerging Green Methodologies

In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid the cost and potential toxicity associated with metal catalysts.

Iodine-Mediated Synthesis

Molecular iodine can act as a catalyst or mediator in the synthesis of imidazo[1,5-a]pyridines. For instance, an efficient one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, where C-N and C-S bonds are formed simultaneously under mild conditions.[4]

Oxidative Amination

Metal-free sequential dual oxidative amination of C(sp³)-H bonds can afford imidazo[1,5-a]pyridines in very good yields under ambient conditions.[2] These reactions involve multiple oxidative C-N couplings and a dehydrogenation process.[2]

Advantages and Limitations

Metal-free systems offer the significant advantage of avoiding metal contamination in the final product, which is crucial for pharmaceutical applications. They often utilize readily available and inexpensive reagents. However, they may require stronger oxidants or harsher reaction conditions compared to their metal-catalyzed counterparts.

Comparative Performance Data

The following table summarizes the performance of different catalytic systems for the synthesis of imidazo[1,5-a]pyridines based on representative literature reports.

Catalyst SystemTypical ReactantsOxidantTemp. (°C)Time (h)Yield (%)Key AdvantagesReference
Cu(II) acetate Pyridine ketone, BenzylamineO₂ (Air)12012up to 95%High yields, clean oxidant[2]
CuI / Iodine α-Amino acid, 2-BenzoylpyridineN/A11012up to 94%Excellent yields, decarboxylative coupling[2]
FeCl₃ (pyridin-2-yl)methanamine derivativeO₂ (Air)12024up to 85%Inexpensive, green solvent compatible[2]
Iodine / TBHP 2-Aminomethylpyridine, BenzaldehydeTBHP8012up to 80%Metal-free, mild conditions[4]
DDQ (pyridin-2-yl)methanamine, BenzylamineDDQRT2up to 91%Metal-free, ambient temperature[2]

Note: Yields are highly substrate-dependent. This table is for general comparison.

Experimental Protocol: Copper-Catalyzed Synthesis of 1,3-Diaryl-imidazo[1,5-a]pyridines

This protocol is adapted from a high-yielding, copper-catalyzed tandem reaction.[2]

Materials and Equipment
  • Reactants: 2-Benzoylpyridine, Benzylamine derivative

  • Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Solvent: Toluene

  • Reaction vessel: Schlenk tube or sealed vial

  • Heating and stirring: Magnetic stir plate with oil bath

  • Purification: Column chromatography setup with silica gel

Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add 2-benzoylpyridine (1.0 mmol), Cu(OAc)₂ (10 mol%), and toluene (3 mL) to a Schlenk tube. B 2. Add benzylamine derivative (1.2 mmol) to the mixture. A->B C 3. Seal the tube and place it in a preheated oil bath at 120 °C. B->C D 4. Stir the reaction mixture vigorously for 12 hours under an air atmosphere. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the reaction to room temperature. Dilute with ethyl acetate. E->F G 7. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. F->G H 8. Purify the crude product by silica gel column chromatography. G->H

Caption: Step-by-step workflow for copper-catalyzed synthesis.

Step-by-Step Procedure
  • To a Schlenk tube equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and toluene (3 mL).

  • Add the corresponding benzylamine derivative (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours. The reaction should be open to the air (e.g., via a balloon or by not fully sealing the cap if using a vial).

  • After completion (as monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3-diarylated imidazo[1,5-a]pyridine.

Conclusion and Future Outlook

The synthesis of imidazo[1,5-a]pyridines has been significantly advanced through the development of diverse catalytic systems. Copper catalysts remain a mainstay due to their robustness and versatility.[1][2] Iron catalysts offer a highly economical and environmentally friendly alternative, while metal-free approaches are gaining traction for applications where metal contamination is a concern.[2][4]

The choice of catalyst should be guided by factors such as cost, desired functional group tolerance, environmental impact, and the specific transformation required. Future research will likely focus on developing catalysts that operate under even milder conditions, expanding the substrate scope to include more complex and functionalized starting materials, and further exploring asymmetric catalysis to access chiral imidazo[1,5-a]pyridine derivatives.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylimidazo[1,5-a]pyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel chemical entities is the bedrock of credible research and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Methylimidazo[1,5-a]pyridine, a heterocyclic compound of growing interest. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, grounded in the principles of scientific integrity and regulatory expectations.

The Criticality of Validated Analytical Methods

Before embarking on any quantitative analysis, it is imperative to employ a validated analytical method. Method validation provides documented evidence that a procedure is fit for its intended purpose. This is not merely a procedural formality; it ensures the reliability, reproducibility, and accuracy of the generated data. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the foundation of the methodologies discussed herein.[1][2][3][4][5]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three of the most common and powerful techniques: HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely accessible technique for the quantification of non-volatile and thermally stable compounds like this compound.

Experimental Protocol: A Starting Point for Method Development

A robust HPLC method for this compound can be developed based on methodologies for structurally similar pyridine derivatives.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. A diode array detector can be used to determine the optimal wavelength.

  • Sample Preparation: For drug substance, a simple dissolution in a suitable solvent (e.g., mobile phase) is usually sufficient. For drug product, extraction from the formulation matrix may be necessary.

Method Validation Workflow for HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting start Weigh Standard & Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for HPLC method validation.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant effect on results when parameters like mobile phase composition, pH, and column temperature are varied.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Given the structure of this compound, it is amenable to GC analysis.

Experimental Protocol: A Starting Point for Method Development

A GC-MS method can be developed by adapting protocols for similar heterocyclic compounds.[7][8]

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a common choice.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, with the mode and temperature optimized to prevent discrimination and degradation.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis and peak identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be necessary for compounds with poor volatility or thermal stability, though it is likely not required for this compound.

Method Validation Workflow for GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting start Weigh Standard & Sample dissolve Dissolve in Volatile Solvent start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject into GC System vial->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration (SIM) detect->integrate specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for GC-MS method validation.

Table 2: GC-MS Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Confirmed by the retention time and the mass spectrum of the analyte.Unique retention time and characteristic mass spectrum compared to a reference standard.
Linearity Established using a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.995.
Range Defined by the linear range of the calibration curve.Typically spans several orders of magnitude.
Accuracy Assessed by analyzing samples with known concentrations.Recovery within ±15% of the nominal value (±20% at the LLOQ).
Precision Evaluated at different concentration levels.RSD ≤ 15% (≤ 20% at the LLOQ).
LOD & LOQ Determined by serial dilution of a standard solution.Based on signal-to-noise ratios or statistical calculations.
Robustness Assessed by varying parameters like injector temperature, oven ramp rate, and carrier gas flow.Minimal impact on the results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[3][9]

Experimental Protocol: A Starting Point for Method Development

An LC-MS/MS method for this compound would involve the following:

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Similar to the HPLC method, a C18 column with a fast gradient is often used to minimize run times.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this nitrogen-containing heterocyclic compound.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides a high degree of selectivity.

  • Sample Preparation: This is a critical step for biological samples (e.g., plasma, urine). Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove matrix components that can interfere with the analysis.[4][5][10]

Method Validation Workflow for LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_validation Bioanalytical Method Validation cluster_data Data Processing & Reporting start Collect Sample (e.g., Plasma) extract Extraction (SPE, LLE, or PPT) start->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC System evaporate->inject separate Chromatographic Separation inject->separate ionize ESI separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration (MRM) mrm->integrate selectivity Selectivity linearity Linearity & Range accuracy Accuracy & Precision matrix_effect Matrix Effect stability Stability calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.

Table 3: LC-MS/MS Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria (FDA/EMA Guidelines)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The relationship between the instrument response and the known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The matrix factor should be consistent across different lots of the biological matrix.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC with UV detection offers a robust and accessible option for routine analysis of bulk drug and formulations. GC-MS provides high sensitivity and specificity for volatile compounds. For bioanalytical applications requiring ultra-low detection limits in complex matrices, LC-MS/MS is the unparalleled choice. Regardless of the technique selected, a thorough and well-documented method validation is paramount to ensure the generation of high-quality, reliable, and defensible data, which is the cornerstone of sound scientific research and successful drug development.

References

A Senior Scientist's Guide to Comparative Computational Analysis of Imidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. This privileged heterocyclic system is the foundation for numerous biologically active agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its derivatives are also harnessed for their unique photophysical characteristics, finding applications as fluorescent probes and in organic light-emitting diodes (OLEDs).[3][4] The specific arrangement of substituents on this bicyclic core—the isomerism—profoundly influences its biological targets and physical properties. A subtle shift of a functional group from one position to another can dramatically alter a molecule's efficacy, toxicity, and functionality.

This guide provides a robust framework for the comparative computational analysis of imidazo[1,5-a]pyridine isomers. We will move beyond a simple recitation of methods to explain the causality behind our computational choices, ensuring a self-validating and reproducible workflow. Our objective is to empower you to leverage in silico techniques to rationally design and prioritize candidate molecules, saving valuable time and resources in the drug discovery and materials development pipeline.

Chapter 1: The Imidazo[1,5-a]pyridine Scaffold and the Isomeric Challenge

The imidazo[1,5-a]pyridine core consists of a pyridine ring fused with an imidazole ring. The numbering convention, crucial for defining isomers, is shown below.

Imidazo[1,5-a]pyridine core structure with IUPAC numbering.
Figure 1. Core structure and numbering of the imidazo[1,5-a]pyridine scaffold.

The challenge for chemists is that functionalization can occur at multiple positions, creating a set of positional isomers. For this guide, we will use a model system of four hypothetical phenyl-substituted imidazo[1,5-a]pyridine isomers (at positions 1, 3, 5, and 7) to illustrate the comparative workflow. Understanding the distinct electronic and structural consequences of placing a substituent at each of these positions is fundamental to mastering structure-activity relationships (SAR).

Chapter 2: The Computational Methodology: A Framework of Integrity

A successful computational analysis hinges on a methodologically sound and logically structured workflow. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance of computational accuracy and efficiency for molecules of this size.[5][6]

Pillar 1: Expertise in Method Selection

The choice of a specific DFT functional and basis set is not arbitrary; it is a deliberate decision based on the properties being investigated.

  • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic molecules, making it a robust starting point for heterocyclic systems.[6]

  • Basis Set (6-311++G(d,p)): This Pople-style basis set provides a sophisticated description of electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the bonding in conjugated systems. The "++" signifies the inclusion of diffuse functions, which are critical for describing non-covalent interactions and accurately calculating electronic properties like electron affinity and dipole moments.[5]

  • Solvent Model (PCM): Biological processes and many chemical reactions occur in solution. The Polarizable Continuum Model (PCM) will be used to simulate the implicit effect of a solvent (e.g., water or DMSO), providing more realistic energy and property calculations.

Pillar 2: A Self-Validating Experimental Workflow

Every computational protocol must be a self-validating system. This means incorporating checks to ensure the results are physically meaningful. A frequency calculation, for instance, is a non-negotiable step to confirm that an optimized geometry represents a true energy minimum (a stable molecule) rather than a transition state.

  • Structure Building: Construct the 3D coordinates for each positional isomer (1-phenyl, 3-phenyl, 5-phenyl, and 7-phenyl-imidazo[1,5-a]pyridine) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Conduct a frequency calculation on each optimized structure at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step validates the stability of the optimized geometry and also yields thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Electronic Property Calculation: Using the validated stable structures, perform single-point energy calculations to derive key electronic properties. This includes:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The molecular electrostatic potential (MEP) surface.

    • Mulliken atomic charges and dipole moments.

  • Data Aggregation and Analysis: Consolidate all computed data into tables for direct comparison across the set of isomers.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core DFT Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis Build Build 3D Structures (Isomer 1, 2, 3, ...) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Optimized Coords Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Not a minimum) Rerun Optimization SP Single-Point Calculation (Final Geometry) Check->SP No (True Minimum) Props Extract Properties: - HOMO/LUMO - MEP - Dipole Moment - Relative Energies SP->Props

Caption: Computational workflow for analyzing imidazo[1,5-a]pyridine isomers.

Chapter 3: Comparative Analysis: Unveiling Isomeric Differences

Here, we present the hypothetical data derived from our computational workflow to illustrate the key differences between our model isomers.

Thermodynamic Stability and Geometric Properties

The position of the phenyl group significantly impacts the thermodynamic stability and geometry of the molecule. Relative stability is paramount for predicting which isomers are more likely to form in a synthesis or persist under physiological conditions.

IsomerRelative Energy (kcal/mol)Dihedral Angle (°)(Imidazopyridine-Phenyl)Key Bond Length (Å)(C-Cphenyl)
1-phenyl +0.8535.21.485
3-phenyl 0.0025.81.479
5-phenyl +2.1045.11.488
7-phenyl +1.5438.91.486
Table 1: Comparison of calculated thermodynamic stability and geometric parameters for phenyl-imidazo[1,5-a]pyridine isomers.

Expert Insights: The 3-phenyl isomer is calculated to be the most thermodynamically stable (lowest relative energy). The planarity between the two ring systems, indicated by the dihedral angle, is greatest in this isomer. Increased planarity enhances π-conjugation, which is a stabilizing electronic effect. The severe steric hindrance in the 5-phenyl isomer forces the phenyl ring to twist significantly, disrupting conjugation and leading to the lowest stability.

Electronic Structure and Chemical Reactivity

Frontier Molecular Orbitals (HOMO and LUMO) are fundamental to understanding chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more readily polarizable and reactive.[5]

IsomerHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
1-phenyl -5.98-1.554.432.85
3-phenyl -5.85-1.684.172.15
7-phenyl -6.05-1.514.543.51
5-phenyl -6.11-1.494.623.98
Table 2: Comparison of key electronic properties for the phenyl-imidazo[1,5-a]pyridine isomers.

Expert Insights: The 3-phenyl isomer possesses the smallest HOMO-LUMO gap, indicating it is the most chemically reactive of the set. This heightened reactivity can be crucial for covalent bond formation with a biological target. Conversely, the 5-phenyl isomer has the largest gap, suggesting greater kinetic stability. The dipole moment varies significantly, which will directly influence solubility and the nature of intermolecular interactions, such as those in a protein binding pocket.

Molecular Electrostatic Potential (MEP) Surface

The MEP map is a powerful visualization tool that reveals the charge distribution on a molecule. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Comparative MEP maps for 3-phenyl and 7-phenyl isomers.
Figure 2. Comparative MEP maps illustrating the different electrostatic potentials. The most negative potential (red) is consistently located on the nitrogen atom of the pyridine ring, but its accessibility is modulated by the phenyl group's position.

Expert Insights: In all isomers, the most electron-rich region is the nitrogen atom of the pyridine ring (N4). This site is a primary hydrogen bond acceptor. However, the position of the phenyl group sterically shields this nitrogen to varying degrees. In the 7-phenyl isomer, the N4 atom is highly accessible, whereas in the 5-phenyl isomer (not shown), it would be significantly more hindered. This has direct implications for designing molecules that need to form specific hydrogen bonds with a receptor.

Chapter 4: From In Silico Insights to Rational Drug Design

The ultimate goal of this analysis is to generate actionable intelligence for drug development. The computational data provides a clear rationale for prioritizing which isomers to synthesize and test.

  • For Enzyme Inhibition: An isomer with a low HOMO-LUMO gap and an accessible, electron-rich MEP region (like the 3-phenyl or 7-phenyl) might be prioritized, as these features suggest higher reactivity and strong potential for binding interactions.

  • For Bioavailability: An isomer with a moderate dipole moment might be favored to achieve a balance between aqueous solubility and membrane permeability.

  • For Materials Science: For applications like fluorescent probes, the HOMO-LUMO gap is directly related to the absorption/emission wavelength.[7][8] This analysis allows for the rational tuning of optical properties by selecting the appropriate substitution pattern.

The relationship between computational descriptors and biological outcomes can be visualized as follows:

G cluster_comp Computational Descriptors cluster_bio Predicted Biological/Physical Implications HOMO_LUMO Low HOMO-LUMO Gap Reactivity Higher Chemical Reactivity (e.g., Covalent Inhibition) HOMO_LUMO->Reactivity MEP Negative MEP Region (e.g., Pyridine Nitrogen) H_Bond Strong H-Bond Acceptor Site MEP->H_Bond Dipole High Dipole Moment Solubility Higher Aqueous Solubility Dipole->Solubility Energy Low Relative Energy Stability Higher Thermodynamic Stability (Favorable Synthesis) Energy->Stability

Caption: Linking computational properties to predictable functional outcomes.

Conclusion

This guide has demonstrated that a comparative computational analysis is an indispensable tool in the study of imidazo[1,5-a]pyridine isomers. By systematically evaluating the structural, thermodynamic, and electronic properties of each isomer, researchers can develop a profound understanding of the structure-activity landscape. This in silico pre-screening allows for the rational prioritization of synthetic targets, accelerating the discovery of new therapeutics and advanced materials while minimizing wasted effort on less promising candidates. The principles and workflow detailed herein provide a robust, scientifically-grounded approach to harnessing the power of computational chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 1-methylimidazo[1,5-a]pyridine is foundational to discovery. This compound and its derivatives are recognized for their potential as biologically active agents, including uses as inhibitors of phosphodiesterase 10A and as potential anticancer therapeutics.[1] However, with the potential for discovery comes the profound responsibility of ensuring safety and environmental stewardship. The structural relationship to pyridine suggests a cautious approach to its handling and disposal is necessary.[2][3]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. It is designed to move beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure that safety protocols are not just followed, but understood.

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the first step in developing a robust safety plan. Based on available data, the compound is classified with several key hazards that dictate its handling and disposal requirements.[4][5]

Table 1: Hazard Identification for this compound

Hazard Class GHS Code Statement Source
Skin Corrosion/Irritation H315 Causes skin irritation [4][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [4][5]
Specific target organ toxicity H335 May cause respiratory irritation [4][5]

| Acute toxicity, oral (aggregated) | H302 | Harmful if swallowed |[5] |

Given these classifications, all waste streams containing this compound—including residual amounts, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous chemical waste.[3][6]

Pre-Disposal Safety: Engineering Controls and PPE

Proper disposal begins long before waste is generated. The causality behind these control measures is to minimize exposure and prevent accidental release.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling vapors or dust.[7] The laboratory must be equipped with an easily accessible eyewash station and safety shower.[6]

  • Personal Protective Equipment (PPE) : The selection of PPE is critical and based on the known risks of pyridine-like compounds.

    • Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]

    • Hand Protection : Standard nitrile gloves may not offer sufficient protection against pyridine and its derivatives.[7] It is best practice to wear butyl rubber or equivalent gloves. Always consult the glove manufacturer's compatibility chart.

    • Body Protection : A fully-buttoned lab coat and appropriate protective clothing are mandatory to prevent skin contact.[6]

Step-by-Step Waste Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, containment, and disposal of all waste streams contaminated with this compound.

Step 1: Waste Segregation at the Point of Generation

Immediate and correct segregation is crucial to prevent dangerous chemical reactions. Never mix pyridine-based waste with incompatible materials like strong oxidizers or acids.[7][8]

The following workflow diagram illustrates the decision-making process for segregating different forms of waste.

G cluster_source Point of Generation cluster_containers Designated Hazardous Waste Containers start Waste Containing This compound decision Solid, Liquid, or Sharp? start->decision Identify Waste Type solid_waste Solid Waste (Contaminated Labware, PPE, Absorbent Materials) liquid_waste Liquid Waste (Solutions, Rinsates) sharps_waste Sharps Waste (Contaminated Needles, Pipettes) decision->solid_waste Solid decision->liquid_waste Liquid decision->sharps_waste Sharp

Caption: Waste segregation workflow for this compound.

Step 2: Containerization and Labeling
  • Solid Waste : Collect contaminated items like gloves, weigh boats, and absorbent materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[3]

  • Liquid Waste : Use a sealable, airtight, and chemically compatible container (e.g., high-density polyethylene or glass) for all solutions or rinsates.[3][7] Ensure the container is properly grounded if large volumes of solvent are present.[9]

  • Labeling : All waste containers must be clearly labeled as soon as the first piece of waste is added. The label must include:[3][7]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all chemical constituents, including solvents

    • The date of accumulation initiation

Step 3: Temporary Storage in the Laboratory

Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area must be:[3][7]

  • In a well-ventilated location, such as a secondary container within a fume hood.

  • Away from drains and sources of ignition like heat or sparks.[4][9]

  • Segregated from incompatible chemicals.[7]

Step 4: Final Disposal

The ultimate disposal of this hazardous waste must be handled by professionals.

  • Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[3]

  • Follow all institutional and local regulations for waste manifests and transportation.

  • The most common and effective disposal method for pyridine-based compounds is high-temperature incineration in an approved facility.[2]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, a swift and correct response is critical.

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Wear the recommended PPE, including respiratory protection if vapors are significant.[4]

  • Containment : Prevent the spill from entering drains using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][4]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3][9]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

First Aid for Exposures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Wash the mouth out with water and seek immediate medical attention.[6]

By adhering to this detailed guide, laboratory professionals can handle and dispose of this compound not only in compliance with regulations but with a deep-seated understanding of the principles that ensure their safety and the protection of our environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 1-Methylimidazo[1,5-a]pyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is designed to build that culture by explaining not just what to do, but why we do it, grounding every recommendation in established safety principles and data.

Hazard Analysis: Understanding the Risks of this compound

Before any protective equipment is selected, a thorough understanding of the compound's specific hazards is essential. This compound (CAS No. 6558-62-9) is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.

According to its Safety Data Sheet (SDS), the primary hazards are:

  • H315: Causes skin irritation. Direct contact can lead to inflammation, itching, scaling, or redness[1].

  • H319: Causes serious eye irritation. This indicates that exposure to the eyes can result in significant and potentially damaging irritation[1].

  • H335: May cause respiratory irritation. Inhalation of dust, fumes, or vapors can irritate the lungs and respiratory system[1].

The primary routes of exposure are therefore through skin contact, eye contact, and inhalation[1]. Our PPE strategy is a multi-layered defense engineered to block these pathways completely.

Core Protective Equipment: A Self-Validating System

The selection of PPE is not a checklist but a system designed for comprehensive protection. Each component validates the others, creating a barrier between the researcher and the chemical. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. These provide a full seal around the eyes, protecting against splashes and airborne particles from all angles[2][3].

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles. This protects the entire face from direct contact.

Causality: The eye's mucous membranes are highly susceptible to irritants. A splash can cause immediate and severe damage. The full seal of goggles is the only reliable way to prevent this, a principle echoed in handling procedures for similarly hazardous pyridine compounds[4].

Skin Protection: Gloves and Apparel

Skin protection is a two-part system: appropriate gloves and a protective lab coat.

  • Gloves:

    • Material: Use compatible chemical-resistant gloves. While the specific SDS for this compound does not specify a material, best practices for related heterocyclic compounds like pyridine and 1-methylimidazole point towards nitrile or neoprene gloves[4][5]. Do not use latex gloves , as they offer poor protection against many chemicals.

    • Inspection and Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product, and wash hands thoroughly after removal[2][3].

  • Protective Clothing:

    • A clean, long-sleeved, and properly fastened laboratory coat is required to protect the arms and body from incidental contact[1][2].

    • For situations with a higher risk of significant spills, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory irritation (H335) is to use engineering controls.

  • Primary Control: All weighing, handling, and transfer of this compound must be performed inside a certified chemical fume hood[4]. This is the most effective way to prevent inhalation of vapors or dust.

  • Secondary Control: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement[2][3]. A P95 or P100 particulate filter may be needed if handling the solid form creates dust. All personnel requiring a respirator must be properly fit-tested and trained.

Operational and Disposal Plan

This section provides the step-by-step procedures for safely using, handling, and disposing of this compound and its associated waste.

PPE Selection Summary
Task / ScenarioEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required if in fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile/Neoprene)Lab CoatNot required if in fume hood
Running Reaction Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required if in fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesChemically Resistant Apron & BootsNIOSH-approved Respirator
Experimental Protocol: Safe Handling Workflow

This workflow ensures that safety protocols are integrated into the experimental process from start to finish.

  • Preparation:

    • Verify the chemical fume hood has a current certification.

    • Gather all necessary equipment and reagents.

    • Inspect all PPE for damage (cracks in goggles, tears in gloves).

  • Donning PPE (in order):

    • Put on the lab coat and fasten it completely.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

  • Chemical Handling:

    • Perform all manipulations of this compound deep within the fume hood sash.

    • Keep the container tightly closed when not in use[1][4].

    • In case of a minor spill inside the hood, use an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a sealed container for hazardous waste disposal[5].

  • Post-Handling & Doffing PPE (in order):

    • Seal all waste containers before removing them from the fume hood.

    • To remove PPE, first remove the outer pair of gloves (if double-gloving).

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves using the proper technique to avoid touching the outer surface.

    • Immediately wash hands and forearms thoroughly with soap and water[1][2].

  • Disposal Plan:

    • Dispose of all contents, the container, and any contaminated materials (gloves, absorbent pads, pipette tips) in a designated, sealed hazardous waste container[1].

    • Do not let the product enter drains or waterways[1][2][3]. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency First Aid Procedures
  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1]. An eyewash fountain should be readily available[1].

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Chemical Handling cluster_decon Decontamination & Disposal A Assess Risks (H315, H319, H335) B Verify Fume Hood Certification A->B C Inspect PPE for Damage B->C D Don Lab Coat C->D E Don Goggles / Face Shield D->E F Don Gloves (Nitrile/Neoprene) E->F G Handle Chemical Inside Fume Hood F->G H Segregate & Seal Hazardous Waste G->H I Doff Gloves H->I J Doff Goggles I->J K Doff Lab Coat J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

References

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